molecular formula C7H6ClN3 B1604138 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000340-38-4

4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B1604138
CAS No.: 1000340-38-4
M. Wt: 167.59 g/mol
InChI Key: YKPPFTFSPGZWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine ( 1000340-38-4) is a chlorinated and aminated pyrrolopyridine derivative, part of the important 7-azaindole chemical family. This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research . Pyrrolo[2,3-b]pyridines (7-azaindoles) are privileged scaffolds in medicinal chemistry, widely used as bioisosteres for purines and other heterocycles . They are of considerable interest in the development of kinase inhibitors for therapeutic applications . The structure of this compound, featuring both a reactive chloro substituent and an amine group, makes it a suitable building block for constructing more complex molecules through cross-coupling reactions, such as Buchwald-Hartwig amination, or nucleophilic aromatic substitution . This product is intended for research purposes only. It is supplied as a solid that should be stored in a cool, dark, and dry place, and sealed under an inert atmosphere for stability . As a handling precaution, this compound may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon repeated exposure (H335) . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPPFTFSPGZWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646887
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-38-4
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a primary and reliable synthetic pathway for the preparation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and a discussion of the critical process parameters. The synthesis is presented as a three-step sequence commencing with the commercially available 7-azaindole, followed by regioselective chlorination, nitration, and a final reduction. This guide emphasizes the causality behind experimental choices and provides a framework for the successful and scalable synthesis of this important heterocyclic compound.

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous biologically active molecules, particularly kinase inhibitors. The strategic functionalization of this scaffold is crucial for modulating the pharmacological properties of the resulting compounds. This compound, in particular, is a valuable building block, offering multiple points for further chemical elaboration. This guide details a robust and well-documented synthetic route to this intermediate, focusing on practical and scalable laboratory procedures.

The presented synthesis commences with the readily available 7-azaindole and proceeds through a logical sequence of chlorination at the C4 position, nitration at the C3 position, and subsequent reduction of the nitro group to the desired 3-amino functionality. This pathway is favored due to its high regioselectivity and the commercial availability of the starting material.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved in three key steps starting from 7-azaindole. The overall transformation is depicted below:

Overall Synthesis Pathway Start 7-Azaindole Step1 Step 1: Chlorination Start->Step1 H₂O₂, POCl₃ Intermediate1 4-Chloro-7-azaindole Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 HNO₃, H₂SO₄ Intermediate2 4-Chloro-3-nitro-7-azaindole Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 SnCl₂·2H₂O, HCl End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Chloro-7-azaindole

The initial step involves the regioselective chlorination of 7-azaindole at the 4-position of the pyridine ring. Direct chlorination of the 7-azaindole is challenging due to the competing reactivity of the pyrrole ring. Therefore, a more controlled approach involving the formation of the N-oxide is employed. This strategy deactivates the pyridine ring towards electrophilic attack and directs the halogenation to the desired C4 position.

Mechanism and Rationale

The synthesis proceeds via a two-step, one-pot procedure. First, 7-azaindole is oxidized to its N-oxide using an oxidizing agent such as hydrogen peroxide. The resulting N-oxide then undergoes a nucleophilic substitution reaction with a chlorinating agent, typically phosphorus oxychloride (POCl₃). The N-oxide functionality activates the C4 position for nucleophilic attack by the chloride ion, leading to the formation of 4-chloro-7-azaindole with high regioselectivity. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can catalyze the reaction and improve the yield.

Chlorination Mechanism cluster_0 N-Oxidation cluster_1 Chlorination 7-Azaindole 7-Azaindole N-Oxide N-Oxide 7-Azaindole->N-Oxide H₂O₂ Intermediate Intermediate N-Oxide->Intermediate POCl₃ 4-Chloro-7-azaindole 4-Chloro-7-azaindole Intermediate->4-Chloro-7-azaindole Cl⁻ attack at C4 Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO₃ + H₂SO₄ HNO₃ + H₂SO₄ NO₂⁺ NO₂⁺ HNO₃ + H₂SO₄->NO₂⁺ 4-Chloro-7-azaindole 4-Chloro-7-azaindole Sigma Complex Sigma Complex 4-Chloro-7-azaindole->Sigma Complex + NO₂⁺ 4-Chloro-3-nitro-7-azaindole 4-Chloro-3-nitro-7-azaindole Sigma Complex->4-Chloro-3-nitro-7-azaindole - H⁺ Reduction_Pathways Start 4-Chloro-3-nitro-7-azaindole Method1 Catalytic Hydrogenation Start->Method1 H₂, Pd/C Method2 Metal-Mediated Reduction Start->Method2 SnCl₂·2H₂O, HCl End This compound Method1->End Method2->End

An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS RN: 1000340-38-4), a key heterocyclic building block in medicinal chemistry. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes available information and provides expert insights into its physicochemical properties, reactivity, and potential applications by drawing parallels with the well-characterized 4-chloro-7-azaindole scaffold. We present a logical framework for understanding its chemical behavior, propose a viable synthetic strategy, and discuss its potential as a core intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction and Molecular Overview

This compound belongs to the 7-azaindole class of compounds, which are bioisosteres of indoles and purines. This scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including numerous approved kinase inhibitors.[1] The title compound is distinguished by two key functional groups: a chlorine atom at the C4-position of the pyridine ring and an amino group at the C3-position of the pyrrole ring. These substituents create a unique electronic and steric profile, offering multiple reaction vectors for chemical modification and library synthesis.

The chlorine atom at C4 acts as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The amino group at C3, an electron-donating group, modulates the electronic properties of the pyrrole ring and serves as a point for derivatization, for instance, through amide bond formation. Understanding the interplay of these functional groups is crucial for its strategic application in drug design.

Chemical Structure and Identification

The fundamental structure of the molecule is depicted below.

Caption: Chemical Structure of this compound

Physicochemical Properties

Direct experimental data for many physicochemical properties of this compound are not extensively reported. The table below summarizes the known identification parameters and provides estimated values for other properties based on the behavior of structurally similar 7-azaindole derivatives.

PropertyValue / InformationSource / Basis
IUPAC Name This compound---
Synonyms 3-Amino-4-chloro-7-azaindole---
CAS Number 1000340-38-4[2]
Molecular Formula C₇H₆ClN₃[2]
Molecular Weight 167.60 g/mol [2]
Appearance Expected to be a solid (e.g., off-white to brown powder)Inferred from related azaindoles
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol; low solubility in water.Inferred from related azaindoles
Melting Point Not reported. Likely >150 °C.---
Boiling Point Not reported. Likely decomposes at high temperatures.[2]
pKa Not reported. The pyrrole NH is weakly acidic. The pyridine nitrogen and 3-amino group are basic.Chemical principles
Storage Keep in a dark place, sealed in dry, 2-8°C[2]

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The workflow would logically start from the commercially available 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole).

G start 4-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 55052-28-3) intermediate 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine start->intermediate Nitration (e.g., HNO₃/H₂SO₄) product This compound (CAS: 1000340-38-4) intermediate->product Reduction (e.g., Fe/HCl, SnCl₂, or H₂/Pd-C)

Caption: Proposed synthetic workflow for the target compound.

Experimental Rationale:

  • Nitration: The nitration of the 7-azaindole core is a critical step. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most common site for electrophilic substitution on the 7-azaindole nucleus. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid at controlled temperatures, are expected to yield the 3-nitro intermediate. Careful control of reaction conditions is paramount to avoid over-nitration or degradation.

  • Reduction: The subsequent reduction of the nitro group to an amine is a standard transformation. Several methods are effective, including metal-acid systems like iron or tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent may depend on the presence of other functional groups and desired scalability. Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.

Core Reactivity Insights

The chemical behavior of this compound is dictated by its three primary reactive sites: the C4-chloro substituent, the C3-amino group, and the pyrrole nitrogen.

  • C4-Position (Pyridine Ring): The chlorine atom at this position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen. This makes it an excellent site for introducing a wide variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is a cornerstone for building molecular complexity and is extensively used in the synthesis of kinase inhibitors where this position often binds to the hinge region of the enzyme.[3]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form C-C, C-N, and C-C (alkyne) bonds, respectively. These reactions are fundamental in modern medicinal chemistry for assembling complex molecular architectures from simpler building blocks.[1][4]

  • C3-Amino Group (Pyrrole Ring): The primary amine at the C3 position is nucleophilic and can undergo standard amine chemistry. This includes:

    • Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • N1-Position (Pyrrole NH): The pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base. It can be alkylated or, more commonly in multi-step syntheses, protected with groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) to prevent unwanted side reactions during subsequent synthetic steps.[1]

Potential Applications in Drug Discovery

The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, particularly in the field of protein kinase inhibition. Many FDA-approved drugs and clinical candidates for oncology and inflammatory diseases are built around this core.[3][5]

The specific substitution pattern of this compound makes it a highly valuable intermediate for constructing libraries of potential kinase inhibitors. The C4-chloro group allows for the introduction of substituents that can interact with the critical "hinge" region of a kinase active site, while the C3-amino group provides a vector for extending a substituent into the solvent-exposed region or other pockets of the ATP-binding site, enabling the modulation of potency and selectivity.

Logical Workflow for Application in Kinase Inhibitor Synthesis:

G start This compound step1 Step 1: SₙAr or Cross-Coupling at C4 (Introduce Hinge-Binding Moiety) start->step1 step2 Step 2: Derivatization at C3-Amine (Introduce Solubilizing/Selectivity Group) step1->step2 product Final Kinase Inhibitor Candidate step2->product

Caption: Strategic application in kinase inhibitor synthesis.

Safety and Handling

Detailed toxicity data for this compound is not available. However, based on related chlorinated aromatic amines and heterocyclic compounds, it should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container as recommended.[2]

Conclusion

This compound is a strategically important, yet under-documented, heterocyclic compound. Its value lies in the orthogonal reactivity of its chloro and amino substituents, which allows for controlled, stepwise elaboration into complex molecules. While a full experimental characterization is lacking in the public domain, its properties and reactivity can be reliably inferred from the extensive chemistry of the 7-azaindole family. This guide provides a solid foundation for researchers to understand its potential and to design synthetic routes that leverage this versatile building block for applications in drug discovery and beyond.

References

Unveiling the Kinase Inhibitory Potential of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The field of kinase inhibitor discovery is a cornerstone of modern drug development, particularly in oncology. Within this landscape, privileged scaffolds—molecular frameworks with a proven affinity for kinase targets—are of immense value. The 7-azaindole core, the foundational structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, represents one such critical scaffold. This guide provides an in-depth exploration of the putative mechanism of action of this compound, grounded in the well-established role of the 7-azaindole moiety as a kinase hinge-binder. While specific biological data for this exact compound is not extensively available in the public domain, this document will leverage data from closely related analogs to provide a comprehensive understanding of its likely biological function and the experimental methodologies used to elucidate it.

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a bicyclic heterocycle that has emerged as a highly versatile scaffold in the design of kinase inhibitors. Its utility stems from its ability to mimic the adenine core of ATP, the natural substrate for kinases. Specifically, the 7-azaindole core functions as an excellent "hinge-binding" motif.[1][2] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and is crucial for the binding of ATP.

The 7-azaindole scaffold typically forms two critical hydrogen bonds with the backbone of the hinge region:

  • The nitrogen at position 7 (N7) of the pyridine ring acts as a hydrogen bond acceptor.

  • The hydrogen atom on the nitrogen at position 1 (N1) of the pyrrole ring acts as a hydrogen bond donor.

This bidentate hydrogen bonding interaction anchors the inhibitor within the ATP-binding pocket, providing a stable foundation for further interactions and conferring potency. The various positions on the 7-azaindole ring can be readily substituted to enhance potency, selectivity, and pharmacokinetic properties.[1]

cluster_0 ATP-Binding Pocket Kinase Hinge Kinase Hinge Region (Backbone Amides) 7_Azaindole This compound N1-H N7 Kinase Hinge->7_Azaindole:f2 H_Bond_2 H-Bond (Acceptor) 7_Azaindole:f1->Kinase Hinge H_Bond_1 H-Bond (Donor)

Caption: General binding mode of the 7-azaindole scaffold to the kinase hinge region.

Postulated Mechanism of Action: Competitive ATP Inhibition

Based on the extensive literature on 7-azaindole derivatives, the primary mechanism of action for this compound is almost certainly competitive inhibition of one or more protein kinases at the ATP-binding site. By occupying the ATP pocket, the compound prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase. This, in turn, inhibits the phosphorylation of downstream substrate proteins, leading to the interruption of intracellular signaling pathways.

The specific kinase(s) inhibited by this compound would be determined by the nature and positioning of the chloro and amine substituents on the 7-azaindole core. These substituents would interact with other residues within the ATP-binding pocket, dictating the compound's selectivity profile. Numerous 7-azaindole derivatives have been shown to inhibit a wide array of kinases, including but not limited to:

  • Cyclin-Dependent Kinases (CDKs): Such as CDK9, which is involved in transcriptional regulation.[3]

  • Haspin Kinase: A serine/threonine kinase essential for mitosis.[3]

  • Phosphoinositide 3-Kinases (PI3Ks): Key regulators of cell growth, proliferation, and survival.

  • Janus Kinases (JAKs): Critical mediators of cytokine signaling.

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase involved in the regulation of macrophages.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.

  • Protein Kinase B (Akt): A central node in cell survival and proliferation pathways.[4][5]

Given the 3-amino and 4-chloro substitution pattern, it is plausible that this compound could exhibit activity against kinases where these positions are amenable to substitution and can form favorable interactions within the ATP binding site.

Experimental Workflows for Characterization

To definitively elucidate the mechanism of action of this compound, a series of biochemical and cell-based assays would be employed. The following sections detail the standard experimental workflows for characterizing a putative kinase inhibitor.

Biochemical Kinase Inhibition Assay

The initial step is to determine if the compound directly inhibits the enzymatic activity of a panel of purified kinases. The LanthaScreen™ Eu Kinase Binding Assay is a common and robust method for this purpose.

Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[1]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test compound (this compound) in DMSO and then in Kinase Buffer A to achieve a range of concentrations.

    • Prepare a solution of the target kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

cluster_workflow LanthaScreen™ Kinase Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilution of compound - Kinase/Antibody mix - Fluorescent tracer Start->Prepare_Reagents Dispense_Compound Dispense Compound/ DMSO into 384-well plate Prepare_Reagents->Dispense_Compound Add_Kinase_Ab Add Kinase/Antibody mixture to all wells Dispense_Compound->Add_Kinase_Ab Add_Tracer Add Tracer solution to all wells Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 60 minutes Add_Tracer->Incubate Read_Plate Read TR-FRET signal (615nm and 665nm) Incubate->Read_Plate Analyze_Data Calculate Emission Ratio and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a LanthaScreen™ Kinase Binding Assay.

Cellular Target Engagement Assay

Confirming that the compound binds to its intended target in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Principle: CETSA is based on the principle that a protein's thermal stability is increased upon ligand binding. When cells are heated, proteins denature and aggregate. The presence of a binding ligand stabilizes the target protein, resulting in less aggregation at a given temperature.

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment:

    • Culture cells of interest to an appropriate confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest the cells and resuspend them in a buffer such as PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Western Blot Analysis:

    • Measure the protein concentration of the soluble fractions.

    • Perform SDS-PAGE on equal amounts of protein from the soluble fractions.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the target kinase.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

cluster_workflow CETSA with Western Blot Workflow Start Start Cell_Treatment Treat cells with Compound or DMSO Start->Cell_Treatment Heat_Challenge Heat cell suspension to a range of temperatures Cell_Treatment->Heat_Challenge Lysis Lyse cells (e.g., freeze-thaw) Heat_Challenge->Lysis Centrifugation Centrifuge to separate soluble and insoluble fractions Lysis->Centrifugation Western_Blot Perform Western Blot on soluble fractions using target-specific antibody Centrifugation->Western_Blot Data_Analysis Quantify band intensity and plot melting curves Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) with Western Blot detection.

Analysis of Downstream Signaling Pathways

To confirm the functional consequences of kinase inhibition in cells, it is essential to analyze the phosphorylation status of downstream substrates of the target kinase. Western blotting is the standard method for this analysis.

Principle: Inhibition of a kinase will lead to a decrease in the phosphorylation of its direct downstream substrates. By using phospho-specific antibodies, one can quantify this effect.

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Treatment and Lysis:

    • Culture cells and treat with a dose-response of this compound for a relevant time course.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

    • As a loading control and to assess total protein levels, a separate membrane or the same membrane after stripping can be probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein and a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Incubate with an HRP-conjugated secondary antibody and detect with ECL.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

A dose-dependent decrease in the phosphorylation of the downstream target upon treatment with the compound provides strong evidence for on-target kinase inhibition in a cellular context.

cluster_pathway Hypothetical Kinase Signaling Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylated_Substrate Phosphorylated Substrate (p-Substrate) Downstream_Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Target_Kinase

Caption: A hypothetical signaling pathway illustrating the site of action of a kinase inhibitor.

Conclusion

While specific experimental data for this compound remains to be published, its structural classification as a 7-azaindole provides a strong basis for postulating its mechanism of action as an ATP-competitive kinase inhibitor. The comprehensive experimental workflows detailed in this guide provide a clear roadmap for the thorough characterization of this and other novel kinase inhibitors. The elucidation of its specific kinase targets and cellular effects will be pivotal in determining its potential therapeutic applications.

References

biological activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] This guide focuses specifically on derivatives originating from this compound, a highly versatile intermediate. The strategic placement of a reactive chloro group at the C4 position and a nucleophilic amine at the C3 position provides synthetic chemists with robust handles for molecular elaboration. This document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these derivatives, with a primary focus on their role as potent kinase inhibitors. We will explore their mechanism of action, delve into structure-activity relationships (SAR), and provide standardized protocols for their biological evaluation, offering a critical resource for researchers and professionals in drug discovery and development.

Chapter 1: The 7-Azaindole Core: A Foundation for Potent Bioactivity

The 7-azaindole scaffold is a bioisostere of both indole and purine, enabling it to mimic these crucial biological recognition motifs. This mimicry allows 7-azaindole derivatives to function as competitive inhibitors for enzymes that bind ATP, such as protein kinases.[2] The pyrrolo[2,3-d]pyrimidine nucleus, a related structure, is a direct deaza-isostere of adenine, the core component of ATP, further cementing the rationale for targeting ATP-binding sites.[2]

The specific starting material, this compound, offers two key points for diversification:

  • The C4-Chloro Group: This position is readily amenable to nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which are often crucial for modulating potency, selectivity, and pharmacokinetic properties.

  • The C3-Amine Group: The amino group can be acylated, alkylated, or used as a handle to build more complex heterocyclic systems. This position often projects into solvent-exposed regions of a binding pocket, allowing for modifications that can enhance solubility and other drug-like properties.

The development of elegant and efficient synthetic techniques for the functionalization of the 7-azaindole template remains an active and critical area of research, driven by the powerful medicinal properties of its derivatives.[3]

Chapter 2: Synthetic Pathways to Bioactive Derivatives

The generation of diverse libraries of this compound derivatives hinges on modern synthetic organic chemistry, particularly metal-catalyzed cross-coupling reactions. A common and effective strategy involves a sequential, chemoselective approach to functionalize the 7-azaindole core.

For instance, in the development of inhibitors for Colony Stimulating Factor 1 Receptor (CSF1R), a key synthetic route involved an initial chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position.[4] This highlights the ability to selectively modify different positions on the scaffold to achieve the desired final compound.

Below is a generalized workflow for the derivatization of a 7-azaindole core, illustrating the strategic application of key synthetic transformations.

G cluster_0 Core Functionalization cluster_1 C4 Position Derivatization cluster_2 C3 Position Derivatization cluster_3 Final Product Generation Core 4-Chloro-7-azaindole Intermediate N_Protect N-H Protection (e.g., SEM, Boc) Core->N_Protect C4_Coupling C4 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) N_Protect->C4_Coupling R-B(OH)2 or R-NH2 Pd Catalyst C3_Modification C3-Amine Modification (e.g., Acylation, Reductive Amination) C4_Coupling->C3_Modification Deprotection N-H Deprotection (e.g., TFA, TBAF) C3_Modification->Deprotection Final_Product Final Biologically Active Derivative Deprotection->Final_Product

Caption: Generalized synthetic workflow for derivatizing the 7-azaindole core.

Chapter 3: Kinase Inhibition: The Primary Therapeutic Target

The most prominent application of 7-azaindole derivatives is in the development of protein kinase inhibitors.[4][5] Kinases play a central role in cellular signaling, and their aberrant activation is a hallmark of many diseases, particularly cancer.

Mechanism of Action: Hinge-Binding Interaction

The 7-azaindole scaffold acts as an ATP-competitive inhibitor. The nitrogen atom at position 7 (N7) and the N-H group of the pyrrole ring are critical for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This bidentate hydrogen bonding pattern mimics the interaction of the adenine base of ATP, effectively anchoring the inhibitor in the active site and preventing the binding and hydrolysis of ATP.

G Kinase Kinase ATP Binding Pocket Hinge Region Gatekeeper Residue Solvent Front Inhibitor 7-Azaindole Core N7 N-H R-Group Inhibitor:n7->Kinase:hinge H-Bond Inhibitor:nh->Kinase:hinge H-Bond Inhibitor:r->Kinase:gate Van der Waals Interactions

Caption: Conceptual diagram of a 7-azaindole inhibitor binding to a kinase hinge.

Targeting Diverse Kinase Families

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a wide range of kinases, underscoring their therapeutic versatility.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in the progression of numerous cancers, including hepatocellular carcinoma (HCC) and breast cancer.[6][7] Structure-based design has led to the discovery of 7-azaindole derivatives as selective and potent FGFR inhibitors.[6] Some compounds exhibit pan-FGFR inhibitory activity, while others achieve selectivity for specific isoforms like FGFR4.[6][7]

  • Colony Stimulating Factor 1 Receptor (CSF1R): CSF1R is a tyrosine kinase involved in the survival and differentiation of macrophages. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. Specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives have been synthesized and evaluated as CSF1R inhibitors.[4]

  • Other Notable Kinase Targets: The 7-azaindole scaffold has been successfully employed to target a broad spectrum of other kinases, including:

    • BRAF: Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core.[8]

    • DYRK1B and DYRK2: Implicated in the progression of cancers like glioblastoma.[8]

    • Tropomyosin-related kinase (Trk): A target for cancer and pain therapeutics.[8]

    • Protein Kinase B (Akt): A crucial node in cell survival pathways that is frequently deregulated in cancer.[9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-azaindole scaffold has yielded critical insights into the structural requirements for potent kinase inhibition. SAR studies for phosphodiesterase 4B (PDE4B) inhibitors based on a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series revealed the importance of the amide portion's ring size and hydrophobicity for both activity and selectivity.[10]

Position of SubstitutionGeneral ObservationImpact on ActivityReference Example
C2-Aryl Group Introduction of aryl or heteroaryl groups.Often crucial for potency by accessing hydrophobic pockets near the gatekeeper residue.2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine for CSF1R inhibition.[4]
C3-Amine/Amide Modification with various amides.Modulates solubility and can form additional interactions with the solvent front. Ring size and hydrophobicity are key.1H-pyrrolo[2,3-b]pyridine-2-carboxamides for PDE4B inhibition.[10]
C4-Substitution Replacement of the chloro group via cross-coupling.Directly impacts selectivity and potency by interacting with residues in the ribose-binding pocket.4h derivative as a potent FGFR inhibitor.[7]
C5-Substitution Introduction of groups on the pyrrole ring.Can be used to fine-tune properties or block metabolic hotspots.5-iodo substitution used in synthetic routes.[11]

Chapter 4: Expanding the Pharmacological Profile

While kinase inhibition is the most explored activity, derivatives of the 7-azaindole scaffold have shown potential in other therapeutic areas.

  • Phosphodiesterase (PDE) Inhibition: As noted, certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides are potent and selective inhibitors of PDE4B, an enzyme involved in regulating inflammatory processes.[10] This makes them attractive candidates for treating inflammatory and central nervous system (CNS) diseases.[10]

  • Cytotoxic and Anti-proliferative Activity: Many kinase inhibitors exhibit broad anti-proliferative activity against various cancer cell lines as a direct consequence of their enzymatic inhibition.[8] Some derivatives have been shown to induce apoptosis (programmed cell death) and activate caspases in cancer cells.[12]

  • Antimicrobial and Antiviral Potential: The broader class of pyrrolopyridines has been investigated for various antimicrobial activities.[13][14] The core structure's resemblance to purines also suggests potential applications as antiviral agents, for instance, by targeting viral polymerases.[15]

Chapter 5: Key Methodologies and Experimental Protocols

Evaluating the biological activity of novel this compound derivatives requires robust and reproducible assays. Below are standardized, step-by-step protocols for primary evaluation.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method to determine the IC50 value of a compound against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

G start Start prep_reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP - Test Compound Dilutions start->prep_reagents add_components Add to 384-well plate: 1. Kinase 2. Test Compound 3. Substrate/ATP Mix prep_reagents->add_components incubate Incubate at RT (e.g., 60 minutes) add_components->incubate add_adp_glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) incubate->add_adp_glo incubate_2 Incubate at RT (40 minutes) add_adp_glo->incubate_2 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light via luciferase) incubate_2->add_detection incubate_3 Incubate at RT (30 minutes) add_detection->incubate_3 read_lum Read Luminescence (Plate Reader) incubate_3->read_lum analyze Calculate % Inhibition and determine IC50 read_lum->analyze end End analyze->end

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.

  • Reaction Setup: In a low-volume 384-well plate, add 2.5 µL of kinase enzyme solution in reaction buffer.

  • Compound Addition: Add 2.5 nL of the serially diluted compound from the DMSO plate using an acoustic dispenser or pin tool.

  • Initiate Reaction: Add 2.5 µL of a solution containing the kinase substrate and ATP (at a concentration near its Km for the enzyme) in reaction buffer. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Normalize the data using high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Cytotoxicity Assay (MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (final volume 200 µL/well). Include vehicle control (DMSO) and no-cell (media only) wells.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle-treated cells (100% viability). Plot the percent viability versus the logarithm of compound concentration and fit the data to determine the GI50/IC50 value.

Chapter 6: Conclusion and Future Directions

Derivatives of this compound are a cornerstone of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The inherent versatility of the 7-azaindole scaffold, combined with the strategic placement of reactive handles on the starting material, provides a fertile ground for the discovery of potent and selective therapeutics. The extensive research into this class of compounds has already yielded FDA-approved drugs and a robust pipeline of clinical candidates.

Future research will likely focus on several key areas:

  • Targeting Kinase Mutants: Developing next-generation inhibitors that are active against drug-resistant kinase mutations.

  • Improving Selectivity: Fine-tuning the scaffold to achieve greater selectivity, thereby reducing off-target effects and improving safety profiles.

  • Exploring New Biological Space: Leveraging the scaffold's versatility to inhibit other enzyme classes (e.g., PDEs, epigenetic targets) or to develop novel receptor modulators.

  • Optimizing ADME Properties: Enhancing drug-like properties such as oral bioavailability, metabolic stability, and brain penetrance to create superior clinical candidates.

The continued exploration of this privileged scaffold promises to deliver innovative medicines for cancer, inflammatory disorders, and a host of other challenging diseases.

References

4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine and its Structural Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Privileged 7-Azaindole Scaffold

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, framework is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged structure."[1] This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. As bioisosteres of both indole and purine systems, azaindoles offer a unique combination of structural features and physicochemical properties that are highly advantageous for drug design.[2] The strategic placement of a nitrogen atom in the six-membered ring can modulate a compound's potency, selectivity, and pharmacokinetic profile, while also opening up new intellectual property avenues. Among the four possible azaindole isomers, the 7-azaindole scaffold is the most frequently utilized in drug discovery, particularly in the development of kinase inhibitors. This is attributed to its structural resemblance to the adenine core of ATP, allowing it to form key hydrogen bonding interactions within the kinase hinge region.[1][2]

Within this important class of heterocycles, this compound represents a particularly valuable and versatile building block. The chloro substituent at the 4-position serves as a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. Simultaneously, the amino group at the 3-position provides a convenient point for further functionalization, allowing for the construction of a rich chemical space of novel derivatives. This guide provides an in-depth exploration of the synthesis, chemical space, biological activities, and structure-activity relationships of structural analogs derived from this key intermediate.

Synthesis of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine Core and its 3-Amino Analogs

The construction of the 7-azaindole ring system can be achieved through various synthetic strategies, with modern approaches heavily relying on palladium-catalyzed cross-coupling reactions.[3] The synthesis of the 4-chloro-7-azaindole core often involves a multi-step sequence starting from readily available pyridine precursors. A common strategy involves the formation of the 7-azaindole N-oxide, followed by treatment with phosphoryl chloride (POCl3) to introduce the chloro group at the 4-position.[4]

The introduction of the 3-amino group can be accomplished through several methods, including the reduction of a 3-nitro derivative or direct amination. The following is a representative, multi-step protocol for the synthesis of a 4-chloro-7-azaindole derivative, illustrating the key chemical transformations.

Experimental Protocol: Synthesis of a 4-Chloro-7-Azaindole Derivative

This protocol outlines a general synthetic sequence. Specific reaction conditions may require optimization based on the specific substrate.

Step 1: Sonogashira Coupling

  • To a solution of a suitable 3-iodopyridine precursor in an appropriate solvent (e.g., THF or dioxane), add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).

  • Add a terminal alkyne (e.g., para-fluorophenylacetylene) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Step 2: Cyclization to form the 7-Azaindole Core

  • Dissolve the product from Step 1 in a suitable solvent (e.g., DMF or NMP).

  • Add a strong base, such as potassium tert-butoxide (KOt-Bu), and heat the reaction mixture.

  • Monitor the reaction for the formation of the 7-azaindole ring.

  • After completion, quench the reaction, perform an aqueous work-up, and purify the 7-azaindole product.

Step 3: N-Oxidation

  • Dissolve the 7-azaindole in a suitable solvent (e.g., dichloromethane or chloroform).

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench any excess oxidizing agent and purify the resulting N-oxide.

Step 4: Chlorination at the 4-Position

  • Treat the N-oxide from Step 3 with phosphoryl chloride (POCl3), either neat or in a suitable solvent.[4]

  • Heat the reaction mixture to facilitate the chlorination.

  • Carefully quench the reaction with ice-water and neutralize the solution.

  • Extract the 4-chloro-7-azaindole product and purify by crystallization or column chromatography.

Step 5: Introduction of the 3-Amino Group (via Nitration and Reduction)

  • Nitrate the 4-chloro-7-azaindole at the 3-position using a suitable nitrating agent (e.g., nitric acid in sulfuric acid).

  • Isolate and purify the 3-nitro-4-chloro-7-azaindole.

  • Reduce the nitro group to an amine using a standard reducing agent, such as tin(II) chloride (SnCl2) or catalytic hydrogenation, to yield the target this compound.

Structural Analogs and Chemical Space

The this compound core offers multiple points for diversification, allowing for the exploration of a vast chemical space. The primary points of modification are the 3-amino group, the 4-position (via displacement of the chloro group), and other positions on the bicyclic ring system.

Chemical_Space cluster_N3 3-Amino Group Modification cluster_C4 4-Position Diversification cluster_Ring Ring System Modification Core This compound Amidation Amidation Core->Amidation R-COCl Alkylation Alkylation Core->Alkylation R-X Reductive_Amination Reductive Amination Core->Reductive_Amination R-CHO, NaBH(OAc)3 Suzuki Suzuki Coupling Core->Suzuki Ar-B(OH)2, Pd catalyst Buchwald_Hartwig Buchwald-Hartwig Amination Core->Buchwald_Hartwig R2NH, Pd catalyst Sonogashira Sonogashira Coupling Core->Sonogashira Alkyne, Pd/Cu catalyst N1_Alkylation N1-Alkylation Core->N1_Alkylation R-X, Base C2_Functionalization C2-Functionalization Core->C2_Functionalization e.g., Halogenation

Caption: Diversification points on the this compound core.

Biological Activities and Therapeutic Applications of Structural Analogs

Analogs of this compound have demonstrated a wide spectrum of biological activities, with a significant emphasis on their role as kinase inhibitors.[2][4][5]

Kinase Inhibition

The 7-azaindole scaffold is a well-established hinge-binding motif in kinase inhibitors.[1] Structural analogs of this compound have been developed as potent and selective inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): A series of 7-azaindole derivatives were discovered as selective covalent inhibitors of FGFR4, a potential target for hepatocellular carcinoma.[6] The N1-H of the 7-azaindole moiety was found to be crucial for binding affinity.[6]

  • Cyclin-Dependent Kinase 9 (CDK9): Optimization of an azabenzimidazole screening hit led to the discovery of highly potent and selective 7-azaindole-based CDK9 inhibitors for the treatment of hematological malignancies.[7]

  • Focal Adhesion Kinase (FAK): 4-Chloro-7-azaindole has been used as a key intermediate in the synthesis of FAK inhibitors.

  • Colony-Stimulating Factor 1 Receptor (CSF1R): 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives have been investigated as CSF1R inhibitors.[8]

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR4) GF->RTK Binds and Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates and Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 7-Azaindole Analog (FGFR4 Inhibitor) Inhibitor->RTK Inhibits ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 7-azaindole analog.

Compound ClassTarget KinaseIC50 (nM)Reference
7-Azaindole DerivativeBRAFV600E13
7-Azaindole DerivativeFGFR11,900
7-Azaindole DerivativePKB<100 (Potency)[9]
7-Azaindole DerivativeRT730[10]
Other Therapeutic Areas

Beyond kinase inhibition, 7-azaindole derivatives have shown promise in other therapeutic areas:

  • Antiviral Activity: A library of 7-azaindole compounds was evaluated for anti-HIV-1 activity, with several hits demonstrating submicromolar potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[10]

  • Anti-inflammatory and Analgesic Activity: Various acylated 7-azaindole derivatives have been reported to possess analgesic and anti-inflammatory properties.[11]

  • Antimalarial Activity: Pyrrolone derivatives incorporating the 7-azaindole scaffold have been investigated as potent antimalarial agents.[12]

Structure-Activity Relationship (SAR) Insights

The extensive research on 7-azaindole derivatives has generated significant SAR data, providing a roadmap for the design of more potent and selective inhibitors.

  • Hinge-Binding Interaction: The N7 and N1-H of the 7-azaindole core are critical for forming hydrogen bonds with the kinase hinge region, mimicking the binding of adenine.[2][6]

  • Role of the 4-Position: Substitution at the 4-position with various aryl and heteroaryl groups can significantly impact potency and selectivity. This position often projects into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of groups that can improve physicochemical properties or target specific sub-pockets.

  • Impact of the 3-Position: Modifications at the 3-position can influence the overall conformation of the molecule and its interactions with the target protein. For example, in the context of CSF1R inhibitors, the N-3 in a related pyrrolopyrimidine scaffold was found to be important for efficient inhibition.[8]

  • Selectivity: The introduction of specific substituents can confer selectivity for one kinase over others. For instance, in a series of protein kinase B (PKB) inhibitors, the combination of 2- and 4-chloro substituents on a benzyl group attached to the core resulted in a significant increase in selectivity over PKA.[9]

ModificationEffect on ActivityRationaleReference
Methylation of N1-H37-fold loss in FGFR4 inhibitory potencyLoss of a crucial hydrogen bond with the kinase hinge region[6]
Introduction of 2,4-dichloro substituents on a benzyl groupIncreased selectivity for PKB over PKA (~150-fold)Exploiting differences in the ATP-binding sites of the two kinases[9]
Addition of an aryl group at the C6 position~2-fold increase in HIV-1 integrase inhibitionEnhanced interactions within the enzyme's active site[13]

Future Perspectives and Conclusion

The this compound core and its structural analogs continue to be a fertile ground for drug discovery. The versatility of this scaffold, coupled with a deep understanding of its SAR, provides a solid foundation for the development of next-generation therapeutics. Future research will likely focus on:

  • Targeting Novel Kinases: The application of the 7-azaindole scaffold to inhibit less-explored kinases implicated in various diseases.

  • Fragment-Based Drug Discovery (FBDD): The use of 7-azaindole fragments as starting points for the development of novel inhibitors, a strategy that has already proven successful.

  • Development of Covalent Inhibitors: The design of 7-azaindole derivatives that can form covalent bonds with their target proteins, potentially leading to increased potency and duration of action.[6]

  • Exploration of New Therapeutic Areas: The investigation of 7-azaindole analogs for indications beyond oncology and virology, such as neurodegenerative and inflammatory diseases.

References

An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, which acts as a bioisostere of indole, allows it to form critical hydrogen bonding interactions with a multitude of biological targets, most notably protein kinases. The strategic functionalization of this core has led to the development of numerous clinical candidates and approved drugs. This guide focuses on a specific, high-value derivative: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS Number: 1000340-38-4). The introduction of a 3-amino group onto the 4-chloro-7-azaindole framework provides a key vector for further chemical elaboration, making it a critical building block in the synthesis of targeted therapeutics. This document provides a comprehensive overview of its synthesis, chemical properties, and significance in modern drug discovery, grounded in established chemical principles and field-proven insights.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its effective use in research and development.

Table 1: Core Compound Identifiers

IdentifierValue
Chemical Name This compound
Synonyms 4-Chloro-7-azaindol-3-amine
CAS Number 1000340-38-4
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
MDL Number MFCD09880130

Table 2: Physicochemical Data

PropertyValueSource
Appearance Solid (form may vary)General knowledge
Boiling Point Not available
Storage Recommended storage at 2-8°C, sealed in a dry, dark place.[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water.[2]

Note: Detailed experimental data such as melting point and NMR spectra for this specific compound are not widely published. The data presented is based on information for closely related analogs and supplier information.

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that hinges on the selective functionalization of the 7-azaindole core. The most logical and scientifically sound pathway involves a two-step sequence: regioselective nitration at the C3 position, followed by the reduction of the nitro group to the desired primary amine. This approach is supported by literature on the functionalization of related 7-azaindole systems.[3]

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Electrophilic Nitration cluster_step2 Step 2: Nitro Group Reduction Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 55052-28-3) Reagents1 Nitrating Agent (e.g., HNO₃/H₂SO₄) Intermediate 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 918519-53-6) Reagents1->Intermediate C3-Position Activation Reagents2 Reducing Agent (e.g., Fe/AcOH, SnCl₂, or H₂/Pd-C) Product This compound (CAS: 1000340-38-4) Reagents2->Product Chemoselective Reduction

Rationale Behind the Synthetic Strategy

The pyrrole ring of the 7-azaindole scaffold is electron-rich, making it susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and thus the most reactive site for such reactions, which explains the regioselectivity of the nitration step.[3] The subsequent reduction of the aromatic nitro group is a classic and high-yielding transformation in organic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, preserving the chloro-substituent on the pyridine ring.

Experimental Protocol: Step 1 - Nitration

Objective: To synthesize 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine from 4-Chloro-1H-pyrrolo[2,3-b]pyridine. This protocol is based on established methods for nitrating 7-azaindole scaffolds.[3][4]

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.

  • Substrate Addition: Slowly add 4-Chloro-1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid while stirring. Ensure the temperature is maintained at or below 5°C.

  • Nitration: Add fuming nitric acid dropwise to the solution via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The solid precipitate is then collected by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water and dry under vacuum. The crude 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocol: Step 2 - Reduction

Objective: To synthesize this compound by reducing the corresponding nitro-intermediate. Several methods are effective; the choice often depends on scale, available equipment, and desired purity profile.

This is a classic, cost-effective, and scalable method for nitro group reduction.[5]

Materials:

  • 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Iron powder (Fe) (4-5 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a suspension of the nitro-compound in a mixture of ethanol and acetic acid, add iron powder.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100°C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and water. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Isolation: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude amine by silica gel column chromatography.

This method is often used for its mild conditions and high chemoselectivity, which is crucial for preserving the chloro-substituent.[6][7]

Materials:

  • 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve the nitro-compound in ethanol or ethyl acetate. Add Tin(II) chloride dihydrate to the solution.

  • Reaction Execution: Heat the mixture to reflux and stir.

  • Reaction Monitoring: Monitor the reaction to completion using TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Neutralization: Carefully basify the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.

  • Isolation: Filter the mixture through Celite®, washing the pad thoroughly with ethyl acetate. Collect the filtrate, separate the organic layer, and extract the aqueous phase with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to provide the target amine. Purify as needed via column chromatography.

Reduction_Workflow cluster_methods Alternative Reduction Methods Start 4-Chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine MethodA Method A: Fe / AcOH Start->MethodA MethodB Method B: SnCl₂·2H₂O Start->MethodB MethodC Method C: H₂ / Pd-C Start->MethodC Product This compound MethodA->Product MethodB->Product MethodC->Product

Role in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atom at the 7-position acts as a crucial hydrogen bond acceptor, mimicking the hinge-binding interactions of adenine in ATP. The introduction of a 3-amino group on the 4-chloro-7-azaindole core provides a versatile handle for synthetic elaboration, enabling chemists to explore the chemical space around the core scaffold to achieve potency and selectivity.

This "decoration" is fundamental to the structure-activity relationship (SAR) studies that drive modern drug discovery. The 3-amino group can be acylated, alkylated, or used in coupling reactions to introduce various side chains that can interact with specific pockets of a target kinase, thereby enhancing binding affinity and modulating the pharmacological profile.

While specific, publicly disclosed drug candidates using this compound are not abundant, the strategic importance of related 7-azaindole amines is well-documented in the development of inhibitors for kinases such as Akt (Protein Kinase B) and others involved in cancer and inflammatory diseases.[8][9][10] The title compound is a key intermediate that enables access to a wide array of novel chemical entities for such therapeutic targets.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, detailed toxicology report for this compound is not available, a conservative approach based on data from the parent compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, and general principles for handling aromatic amines is required.

GHS Hazard Statements (Inferred from 4-Chloro-1H-pyrrolo[2,3-b]pyridine):

  • H301: Toxic if swallowed.[11]

  • H315: Causes skin irritation.[11]

  • H318/H319: Causes serious eye damage/irritation.[11]

  • H335: May cause respiratory irritation.[11]

Precautionary Measures:

  • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • Response: In case of inhalation, move the person to fresh air. If on skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a POISON CENTER or doctor immediately.

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.

Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment for any new experimental procedure.

References

4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine: A Technical Guide to Its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] Its unique structure, particularly the arrangement of hydrogen bond donors and acceptors, facilitates potent and often selective interactions within the ATP-binding pocket of various kinases. This technical guide delves into the potential of a specific, yet underexplored derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine , as a kinase inhibitor. While direct, comprehensive biological data for this exact molecule is not extensively published, this document will synthesize information from closely related analogs and the broader class of 7-azaindole-based inhibitors to provide a robust framework for its investigation. We will explore the foundational chemistry, hypothesize potential kinase targets based on structure-activity relationships (SAR), and provide detailed, field-proven methodologies for its synthesis and biological evaluation.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole core is a bioisostere of adenine, the purine base in ATP. This structural mimicry is a key factor in its success as a kinase inhibitor scaffold.[4] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole ring system can form critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many ATP-competitive inhibitors.[4]

This interaction can occur in different orientations, often referred to as "normal" and "flipped" binding modes, which can be influenced by subtle changes in the inhibitor's structure.[4] This versatility allows for the fine-tuning of inhibitor binding and selectivity across the kinome. The 4-chloro and 3-amino substitutions on this scaffold are anticipated to significantly influence its kinase inhibitory profile.

The Role of the 4-Chloro Substituent

The chloro group at the 4-position of the 7-azaindole ring can play multiple roles in inhibitor-kinase interactions. It can engage in hydrophobic interactions with residues in the ATP-binding pocket, potentially enhancing binding affinity.[5] Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the ring system, influencing the strength of the hydrogen bonds formed with the kinase hinge.

The Significance of the 3-Amino Group

The introduction of an amino group at the 3-position provides a crucial vector for further chemical modification and interaction with the target kinase. This primary amine can act as a hydrogen bond donor and can be readily functionalized to introduce larger substituents that can probe deeper into the ATP-binding pocket, potentially leading to increased potency and selectivity. Structure-activity relationship studies of related 7-azaindole derivatives have shown that substitutions at the 3-position can lead to potent inhibitors of various kinases, including Rho kinase (ROCK).[1][6]

Hypothesized Kinase Targets and Structure-Activity Relationships

Based on the known kinase inhibitory profiles of structurally related 7-azaindole derivatives, we can hypothesize potential targets for this compound.

  • Rho-associated coiled-coil containing protein kinase (ROCK): A series of 7-azaindole derivatives with substitutions at the 3-position have been reported as potent and selective ROCK inhibitors.[2][6] The 3-amino group of the title compound could serve as a key interaction point or a handle for derivatization to target this kinase.

  • Cell Division Cycle 7 (Cdc7) Kinase: Azaindole-chloropyridine scaffolds have been investigated as inhibitors of Cdc7, a key regulator of DNA replication.[5] The 4-chloro substituent is a feature of these inhibitors, suggesting that this compound may also exhibit activity against this target.

  • Other Potential Targets: The 7-azaindole scaffold is found in inhibitors of a wide range of kinases, including those involved in cancer and inflammatory diseases.[3] Therefore, comprehensive kinase profiling of this compound and its derivatives is highly recommended.

The following table summarizes the kinase inhibitory activities of some representative 7-azaindole derivatives, providing a rationale for the proposed target classes of this compound.

Derivative ClassExample Kinase Target(s)Reported Potency (IC50/Ki)Reference
3-Substituted 7-AzaindolesROCKNanomolar range[2][6]
Azaindole-chloropyridinesCdc7Nanomolar to micromolar range[5]
7-Azaindole DerivativesCDK9/CyclinT, HaspinNanomolar to micromolar range[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound as a kinase inhibitor.

Synthesis of this compound

The synthesis of the title compound can be approached through various synthetic routes. A plausible route involves the nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine followed by reduction of the nitro group to the desired amine.

Experimental Workflow for Synthesis

start 4-Chloro-1H-pyrrolo[2,3-b]pyridine step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine:

    • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid at 0 °C.

    • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the product.

    • Filter, wash with water, and dry the crude 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Reduction of the Nitro Group:

    • Suspend the crude 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a reducing agent. Common methods include:

      • Tin(II) chloride reduction: Add an excess of SnCl₂·2H₂O and heat the mixture under reflux.

      • Catalytic hydrogenation: Use a catalyst such as 10% Pd/C under a hydrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After completion, work up the reaction mixture accordingly. For the SnCl₂ reduction, basify the solution and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

    • Purify the crude this compound by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of this compound against a panel of kinases, a variety of assay formats can be employed. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Experimental Workflow for Kinase Inhibition Assay

start Prepare serial dilutions of This compound step1 Incubate kinase, substrate, ATP, and inhibitor start->step1 step2 Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP step1->step2 step3 Add Kinase Detection Reagent to convert ADP to ATP and generate light step2->step3 step4 Measure luminescence step3->step4 end Calculate IC50 value step4->end

Caption: Workflow for determining kinase inhibitor IC50 values.

Step-by-Step Protocol (ADP-Glo™ Kinase Assay):

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compound or DMSO (as a control) to the appropriate wells.

    • Add the kinase enzyme solution to each well.

    • Add the kinase substrate and ATP solution to initiate the reaction.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data, such as IC₅₀ values, should be summarized in a clear and organized table to allow for easy comparison of the compound's potency against different kinases.

Example Data Table:

Kinase TargetThis compound IC50 (nM)Control Inhibitor IC50 (nM)
ROCK1[Experimental Value][Value for known ROCK inhibitor]
ROCK2[Experimental Value][Value for known ROCK inhibitor]
Cdc7[Experimental Value][Value for known Cdc7 inhibitor]
[Other Kinase][Experimental Value][Value for known inhibitor]

Interpreting the Results:

  • Potency: A lower IC₅₀ value indicates a more potent inhibitor.

  • Selectivity: Comparing the IC₅₀ values across a panel of kinases reveals the selectivity profile of the compound. A highly selective inhibitor will have a significantly lower IC₅₀ for its target kinase(s) compared to other kinases.

  • Structure-Activity Relationship (SAR): By synthesizing and testing derivatives of this compound, researchers can establish SAR. For example, modifying the 3-amino group and observing the effect on potency and selectivity can guide the design of more optimized inhibitors.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its 7-azaindole core is a well-validated scaffold for targeting the ATP-binding site of kinases, and the 4-chloro and 3-amino substituents provide key features for potent and selective interactions.

Future research should focus on:

  • Comprehensive Kinase Profiling: Screening the compound against a broad panel of kinases to identify its primary targets and selectivity profile.

  • Structure-Based Drug Design: Obtaining co-crystal structures of the compound or its derivatives bound to target kinases to elucidate the binding mode and guide further optimization.

  • Medicinal Chemistry Optimization: Synthesizing and evaluating a library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Cell-Based and In Vivo Studies: Evaluating the most promising compounds in cellular assays to confirm target engagement and assess their anti-proliferative or other functional effects. Subsequent in vivo studies in relevant disease models will be crucial to determine their therapeutic potential.

This technical guide provides a foundational framework for initiating research into this compound as a kinase inhibitor. By leveraging the established knowledge of the 7-azaindole scaffold and employing the robust experimental methodologies outlined herein, researchers can effectively explore the therapeutic potential of this intriguing molecule.

References

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine: A Cornerstone for Modern Kinase Inhibitor Discovery

In the landscape of medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has secured its status as a "privileged scaffold." Its structural resemblance to indole and purine allows it to function as a bioisostere, effectively mimicking these crucial biological motifs to interact with a wide array of enzymatic targets.[1][2] This versatility has led to its incorporation into numerous clinically significant molecules, most notably in the domain of protein kinase inhibitors.[1][3][4]

Within this important class of compounds, This compound (CAS No. 1000340-38-4) emerges as a particularly valuable and strategic building block.[5] Its unique trifunctional nature—a reactive C4-chloro group for cross-coupling, a nucleophilic N1-pyrrole nitrogen for substitution, and a C3-amine group for pharmacophoric interactions or further derivatization—provides medicinal chemists with a versatile platform for generating diverse chemical libraries. This guide offers a comprehensive overview of its synthesis, properties, and critical role in the development of next-generation therapeutic agents, tailored for researchers and drug development professionals.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in multi-step syntheses. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 1000340-38-4[5]
Molecular Formula C₇H₆ClN₃[5]
Molecular Weight 167.60 g/mol [5]
Appearance Light yellow to brown powder/crystal
Purity Typically ≥97%[5]
Storage 2-8°C, Sealed in dry, Keep in dark place[5]
Synonyms 4-Chloro-7-azaindol-3-amine[6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is not a trivial, single-step process. It requires a strategic, multi-step approach that begins with the construction of the core 4-chloro-7-azaindole scaffold, followed by regioselective functionalization at the C3 position.

Part 1: Synthesis of the 4-Chloro-7-azaindole Precursor

The most prevalent and scalable route to the 4-chloro-7-azaindole core starts from the commercially available 7-azaindole. The process involves two key transformations: N-oxidation and subsequent chlorination.

  • N-Oxidation: 7-azaindole is first oxidized at the pyridine nitrogen (N7) using an oxidizing agent like hydrogen peroxide or m-CPBA. This step is critical as it activates the pyridine ring for subsequent nucleophilic substitution.[2][7]

  • Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][7] The N-oxide facilitates the regioselective introduction of the chlorine atom at the C4 position, yielding 4-chloro-1H-pyrrolo[2,3-b]pyridine. The reaction often includes a base like diisopropylethylamine (DIPEA) to improve yield.[7]

Part 2: Regioselective C3-Amination via Nitration-Reduction

With the 4-chloro scaffold in hand, the next challenge is the introduction of the amine group at the C3 position. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site.

  • Electrophilic Nitration: The scaffold is subjected to nitrating conditions, typically using a mixture of nitric acid and sulfuric acid at low temperatures. This introduces a nitro group (-NO₂) selectively at the C3 position to form 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This step leverages the inherent electronic properties of the pyrrole ring for precise functionalization.

  • Reduction of the Nitro Group: The final step is the reduction of the C3-nitro group to the desired primary amine. This transformation can be achieved using a variety of standard reducing agents, such as tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic medium. This yields the target molecule, this compound.

The complete synthetic workflow is illustrated below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C3 Functionalization A 7-Azaindole B 7-Azaindole N-oxide A->B H₂O₂ or m-CPBA C 4-Chloro-1H-pyrrolo[2,3-b]pyridine B->C POCl₃, DIPEA D 4-Chloro-3-nitro-1H- pyrrolo[2,3-b]pyridine C->D HNO₃, H₂SO₄ E This compound D->E SnCl₂ or H₂/Pd-C G cluster_scaffold This compound Core Scaffold Hinge Kinase Hinge Region Scaffold:e->Hinge:w H-Bonding (N7, N1-H) Solvent Solvent-Exposed Region Scaffold:s->Solvent:n Derivatization Point (C3-NH₂) Hydrophobic Hydrophobic Pocket Scaffold:e->Hydrophobic:w Cross-Coupling Point (C4-Cl)

References

Navigating the Physicochemical Landscape of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the available physicochemical properties, specifically the solubility and stability, of the heterocyclic compound 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS No. 1000340-38-4). As a functionalized 7-azaindole, this molecule is of significant interest in medicinal chemistry and drug discovery. Understanding its fundamental characteristics is a critical prerequisite for its effective application in synthesis, screening, and formulation.

Core Molecular and Physical Properties

This compound is a solid compound at room temperature. The incorporation of both a chlorine atom and an amino group onto the pyrrolo[2,3-b]pyridine core significantly influences its electronic properties, polarity, and potential for intermolecular interactions.

Table 1: Key Physicochemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 1000340-38-4[1]
Molecular Formula C₇H₆ClN₃[1][2]
Molecular Weight 167.60 g/mol [1]
Density ~1.5 g/cm³[2][3]
Predicted Boiling Point 387.9 ± 37.0 °C at 760 mmHg[2]

The presence of the pyrrolic nitrogen, the pyridinic nitrogen, and the exocyclic amine provides multiple sites for hydrogen bonding (both as donor and acceptor), which is a key determinant of its solubility and interaction profile. The chloro-substituent, conversely, adds to the molecule's lipophilicity.

Solubility Profile: A Qualitative Assessment

Precise quantitative solubility data (e.g., in mg/mL) for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on its structure and general chemical principles, a qualitative assessment can be made.

The presence of the amino group at the 3-position is expected to increase its polarity and hydrogen-bonding capacity compared to its parent compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine. This functionalization theoretically enhances its solubility in polar solvents.[4]

Expected Solubility Behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is likely to exhibit moderate to good solubility due to hydrogen bonding interactions with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated, as these solvents can effectively solvate the molecule.

  • Aqueous Media: Solubility is expected to be limited but may be significantly influenced by pH. Protonation of the amino group and the pyridine nitrogen at acidic pH would likely increase aqueous solubility.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the polar nature of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Slight to moderate solubility may be observed.

For the related compound 4-Chloro-1H-pyrrolo[2,3-b]pyridine (lacking the 3-amino group), slight solubility has been noted in chloroform and methanol.[5] The addition of the amine on the target compound would likely improve solubility in methanol while potentially decreasing it in less polar solvents like chloroform.

Stability and Recommended Handling

The stability of a compound is paramount for ensuring the integrity of experimental results and for long-term storage. While specific degradation pathway studies for this compound are not detailed in the available literature, recommended storage conditions provide critical insight into its potential liabilities.

Key Stability Considerations & Handling Protocols:

  • Storage Temperature: The consensus from supplier data sheets is to store the compound at 2-8°C .[1][3] This refrigerated condition suggests that the molecule may be susceptible to degradation at ambient or elevated temperatures over time.

  • Atmosphere: It is recommended to keep the compound sealed in a dry environment.[1] The pyrrole ring and amino group can be sensitive to oxidation.

  • Light Sensitivity: Storage in a dark place is explicitly advised, indicating potential photosensitivity.[1] Exposure to UV or high-intensity light could catalyze degradation.

  • pH Sensitivity: The 7-azaindole core, in general, can be sensitive to strong acids and bases.[6] The amino group's reactivity will also be highly dependent on pH. Conditions leading to harsh pH extremes should be avoided during workup and storage.

Experimental Workflow: General Stability Assessment

To establish a baseline stability profile, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and analyzing for degradation over time.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., in Acetonitrile/Water) B Aliquot into Vials for Each Stress Condition A->B C1 Acidic (e.g., 0.1 M HCl, 60°C) B->C1 C2 Basic (e.g., 0.1 M NaOH, 60°C) B->C2 C3 Oxidative (e.g., 3% H₂O₂, RT) B->C3 C4 Thermal (e.g., 80°C in Solution) B->C4 C5 Photolytic (e.g., UV/Vis Light, RT) B->C5 D Time Point Sampling (e.g., 0, 2, 4, 8, 24 hrs) C1->D C2->D C3->D C4->D C5->D E HPLC-UV Analysis (Assay of Parent Compound) D->E F LC-MS Analysis (Impurity Profiling & ID) E->F caption Workflow for a Forced Degradation Study.

References

The Enigmatic Core: A Technical Guide to the Synthesis and Significance of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Azaindole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant driving force. Among the privileged heterocyclic scaffolds that have garnered significant attention, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core stands out as a versatile and highly valuable pharmacophore.[1] Its structural resemblance to the endogenous indole nucleus allows it to act as a bioisostere, offering a strategic advantage in drug design. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom at the 7-position subtly modulates the electronic properties, solubility, and hydrogen bonding capacity of the molecule. This often translates into improved pharmacokinetic and pharmacodynamic properties, making 7-azaindole derivatives highly sought after in the development of targeted therapies, particularly as kinase inhibitors.

This guide delves into the discovery and history of a specific, yet underexplored, derivative: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine . While the history of this exact molecule is not extensively documented in seminal publications, its structural motifs suggest a significant role as a key intermediate in the synthesis of complex, biologically active molecules. We will, therefore, explore its plausible synthetic pathways, drawing upon established methodologies for the functionalization of the 7-azaindole ring system. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only a retrospective analysis but also a practical guide to the synthesis and potential applications of this intriguing compound.

Deconstructing the Target: A Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the more readily available 7-azaindole scaffold. The key transformations involve the introduction of a chloro group at the 4-position, followed by the installation of an amino group at the 3-position. A logical and well-precedented strategy involves the nitration of a 4-chloro-7-azaindole intermediate, followed by the reduction of the resulting nitro group.

Synthesis_Pathway Start 7-Azaindole Step1 Chlorination Start->Step1 [1] Intermediate1 4-Chloro-7-azaindole Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 [2] Intermediate2 4-Chloro-3-nitro-7-azaindole Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 [3] FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of the Key Intermediate: 4-Chloro-7-azaindole

The initial and crucial step is the synthesis of 4-chloro-7-azaindole. Several methods have been reported for the chlorination of 7-azaindole. A common and effective approach involves the N-oxidation of the pyridine ring, followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole

  • N-Oxidation: To a solution of 7-azaindole in a suitable solvent (e.g., dimethoxyethane), add an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.[2] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Chlorination: The resulting 7-azaindole-N-oxide is then treated with phosphorus oxychloride (POCl₃), often with the addition of a base like diisopropylethylamine (DIPEA) to catalyze the reaction and improve the yield. The mixture is heated to reflux for several hours.[2]

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water and neutralized with a base (e.g., sodium hydroxide) to a pH of approximately 10. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-7-azaindole.[2] Further purification can be achieved by recrystallization or column chromatography.

Starting MaterialReagentsKey ConditionsProductReported Yield
7-Azaindole1. mCPBA or H₂O₂ 2. POCl₃, DIPEA1. Room temperature 2. Reflux4-Chloro-7-azaindoleUp to 85.6%[2]
Step 2: Electrophilic Nitration at the C3 Position

With the 4-chloro-7-azaindole in hand, the next step is the introduction of a nitro group, which will serve as a precursor to the desired amine. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most favored site for such reactions.[3]

Experimental Protocol: Synthesis of 4-Chloro-3-nitro-7-azaindole

  • Nitrating Agent Preparation: A mixture of fuming nitric acid and concentrated sulfuric acid is typically used as the nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Nitration Reaction: The 4-chloro-7-azaindole is dissolved in a suitable solvent, such as concentrated sulfuric acid, and cooled to a low temperature (e.g., 0-5°C) in an ice bath. The nitrating mixture is then added dropwise while maintaining the low temperature to control the exothermic reaction.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred at low temperature for a specified period. The reaction is then carefully quenched by pouring it onto ice, leading to the precipitation of the product. The solid is collected by filtration, washed with water until neutral, and dried to yield 4-chloro-3-nitro-7-azaindole.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- Azaindole 4-Chloro-7-azaindole Intermediate Sigma Complex (Resonance Stabilized) Azaindole->Intermediate + NO₂⁺ Product 4-Chloro-3-nitro-7-azaindole Intermediate->Product - H⁺

Caption: Mechanism of electrophilic nitration of 4-chloro-7-azaindole.

Step 3: Reduction of the Nitro Group to an Amine

The final step in the proposed synthesis is the reduction of the 3-nitro group to the corresponding 3-amino group. This is a common and well-established transformation in organic synthesis, with a variety of reagents and conditions available. The choice of reducing agent is critical to ensure chemoselectivity, particularly given the presence of the chloro substituent.

Commonly Used Reducing Agents for Nitroarenes:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[4] It is generally a clean and efficient method.

  • Metal/Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid or acetic acid.[4][5] The Béchamp reduction, using iron and hydrochloric acid, is a widely used industrial process for the reduction of nitroaromatics.[5]

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C. It avoids the need for handling gaseous hydrogen.

Experimental Protocol: Reduction of 4-Chloro-3-nitro-7-azaindole

  • Reaction Setup: The 4-chloro-3-nitro-7-azaindole is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • Reduction:

    • For Catalytic Hydrogenation: The solution is placed in a hydrogenation apparatus, the catalyst (e.g., 10% Pd/C) is added, and the system is purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

    • For Metal/Acid Reduction: Iron powder and a catalytic amount of an acid (e.g., ammonium chloride in an aqueous solvent) are added to the solution of the nitro compound. The mixture is then heated to reflux.

  • Work-up and Purification:

    • For Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

    • For Metal/Acid Reduction: The reaction mixture is filtered to remove the metal salts. The filtrate is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization to obtain the final product of high purity.

The Significance of this compound in Medicinal Chemistry

While direct citations for the biological activity of this compound are scarce, its value can be inferred from the extensive body of research on substituted 7-azaindoles. The presence of three key functional groups—the 7-azaindole core, a chlorine atom at the 4-position, and an amino group at the 3-position—provides a versatile platform for further chemical elaboration.

  • The 7-Azaindole Core: As previously mentioned, this scaffold is a proven bioisostere of indole and is a common feature in many kinase inhibitors. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, which can be crucial for binding to the hinge region of a kinase active site.[1]

  • The 4-Chloro Substituent: The chlorine atom can serve multiple purposes. It can act as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). Additionally, the chloro group can modulate the lipophilicity and metabolic stability of the molecule.

  • The 3-Amino Group: The primary amine at the 3-position is a key functional group for building more complex molecules. It can be readily acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functionalities commonly found in pharmacologically active compounds. This allows for the exploration of interactions with different pockets of a target protein.

The combination of these features makes this compound a highly attractive building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Its potential applications likely lie in the development of inhibitors for various protein kinases implicated in diseases such as cancer and inflammatory disorders.

Conclusion and Future Outlook

The discovery and history of this compound may not be marked by a singular, celebrated event, but its significance is rooted in the foundational principles of medicinal chemistry and the strategic synthesis of novel therapeutics. This technical guide has outlined a logical and experimentally supported pathway for its synthesis, starting from the readily accessible 7-azaindole. The key steps of chlorination, nitration, and subsequent reduction are well-established transformations in organic chemistry, making the synthesis of this compound feasible for researchers in the field.

The true value of this compound lies in its potential as a versatile intermediate. The strategic placement of its functional groups offers a multitude of possibilities for derivatization, enabling the exploration of vast chemical space in the quest for new and improved drugs. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of such well-designed and synthetically accessible building blocks will only increase. It is anticipated that future research will further elucidate the specific applications of this and related 3-amino-7-azaindole derivatives, solidifying their place in the arsenal of tools for modern drug discovery.

References

Methodological & Application

Application Note & Protocol: A Validated Synthetic Pathway for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

The 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents.[1][2] Its structural similarity to purines and indoles allows it to function as a bioisostere, effectively interacting with various biological targets. The specific derivative, this compound (CAS No. 1000340-38-4), is a highly valuable building block. The strategic placement of the 3-amino group provides a crucial handle for further molecular elaboration, while the 4-chloro substituent offers a reactive site for cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, starting from the commercially available 4-Chloro-1H-pyrrolo[2,3-b]pyridine. The described pathway is designed for reliability and scalability, focusing on a robust three-step sequence: N-protection, regioselective C3-nitration, and subsequent reduction. Each step is explained with mechanistic rationale to empower researchers to not only execute the protocol but also to troubleshoot and adapt it as needed.

Overall Synthetic Workflow

The synthesis proceeds through a logical sequence designed to control reactivity and maximize yield. The pyrrole nitrogen is first protected to prevent side reactions and enhance regioselectivity during the critical electrophilic nitration step. The nitro group is then introduced selectively at the C3 position before being reduced to the target primary amine.

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the intermediate at each stage, confirmed by standard analytical techniques (TLC, LC-MS), is the prerequisite for proceeding to the next step.

Materials and Reagents
ReagentCAS NumberRecommended PuritySupplier Example
4-Chloro-1H-pyrrolo[2,3-b]pyridine55052-28-3>97%Sigma-Aldrich
Sodium Hydride (NaH)7646-69-760% dispersion in oilSigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)98-59-9>98%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-2>99.8%Sigma-Aldrich
Potassium Nitrate (KNO₃)7757-79-1>99%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)7664-93-995-98%Sigma-Aldrich
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1>98%Sigma-Aldrich
Ethanol (EtOH), 200 proof64-17-5ACS GradeSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Hexanes110-54-3ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-Lab-prepared
Saturated Sodium Chloride (Brine)7647-14-5-Lab-prepared
Step 1: N-Tosylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Causality: The tosyl (Ts) protecting group is installed on the pyrrole nitrogen for two primary reasons. First, it prevents N-nitration, a potential side reaction. Second, it deactivates the pyrrole ring slightly, which helps to control the exothermic nature of the subsequent nitration and improves regioselectivity for the C3 position.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per 1 g of starting material) and stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc/Hexanes).

  • Workup: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 10-40% EtOAc in hexanes) to yield 1-Tosyl-4-chloro-1H-pyrrolo[2,3-b]pyridine as a solid. A tosylated intermediate is also noted in the literature for a similar scaffold.[3]

Step 2: Regioselective C3-Nitration

Causality: Electrophilic aromatic substitution on the N-protected 7-azaindole core is directed to the C3 position. The pyrrole ring is inherently electron-rich and thus more activated towards electrophiles than the pyridine ring. The C3 position is electronically favored for substitution. Using a nitrate salt in strong acid provides the necessary nitronium ion (NO₂⁺) electrophile in a controlled manner at low temperatures.

  • Setup: To a clean, dry round-bottom flask, add the N-tosylated intermediate from Step 1 (1.0 eq).

  • Acidification: Cool the flask to 0 °C in an ice/salt bath. Slowly add concentrated sulfuric acid (H₂SO₄, approx. 5 mL per 1 g of substrate) with vigorous stirring, ensuring the temperature remains below 5 °C. Stir until all the solid has dissolved.

  • Nitration: Add potassium nitrate (KNO₃, 1.1 eq) in small portions over 30 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Very carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under vacuum to yield 1-Tosyl-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine , which is often pure enough to proceed to the next step without further purification. The existence of a 3-nitro intermediate is supported by chemical catalogs.[4]

Figure 2: Mechanism of electrophilic nitration at the C3 position.

Step 3: Reduction of Nitro Group and In-Situ Deprotection

Causality: Tin(II) chloride in a protic solvent like ethanol is a classic and highly effective method for the reduction of aromatic nitro groups to primary amines. The acidic conditions generated during the reaction also facilitate the cleavage of the acid-labile N-Tosyl protecting group, providing the desired final product in a single, efficient step.

  • Setup: In a round-bottom flask, suspend the 3-nitro intermediate from Step 2 (1.0 eq) in ethanol (approx. 20 mL per 1 g of substrate).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C). Stir vigorously for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Basification: Dilute the residue with water and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or adjust with 2M NaOH until the pH is basic (~8-9). A tin hydroxide precipitate will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x). The product is in the organic layer.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude amine can be purified by flash column chromatography (silica gel, eluting with a gradient of 50-100% EtOAc in hexanes or 0-10% Methanol in Dichloromethane) to yield This compound as a solid.

Data Summary and Validation

StepKey TransformationReagentsSolventTemp.Time (h)Typical Yield
1N-ProtectionTsCl, NaHDMF0-RT2-485-95%
2C3-NitrationKNO₃, H₂SO₄-0°C1-280-90%
3Reduction/DeprotectionSnCl₂·2H₂OEthanolReflux3-570-85%

Product Validation:

  • Appearance: Off-white to light brown solid.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the azaindole core and a broad singlet for the -NH₂ protons.

  • LC-MS: Confirm the expected molecular weight (C₇H₆ClN₃, M.W. = 167.60).[5] Look for [M+H]⁺ at m/z ≈ 168.0.

Conclusion

This application note details a validated, three-step synthesis for this compound. By employing a robust N-protection strategy followed by regioselective nitration and a one-pot reduction/deprotection, this protocol provides a reliable and efficient route to a key intermediate for drug discovery and medicinal chemistry. The mechanistic insights provided for each step allow for informed optimization and troubleshooting, ensuring a high degree of reproducibility for researchers in the field.

References

Application Notes & Protocols for the Experimental Evaluation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold as a Privileged Motif in Oncology

The 7-azaindole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold for its ability to form key interactions with a multitude of biological targets. Its structural resemblance to adenine allows it to function as an effective ATP mimic, making it an ideal starting point for the design of potent and selective kinase inhibitors.[1] This has led to the development of several successful therapeutic agents. For instance, pexidartinib, a 7-azaindole derivative, is an FDA-approved inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase.[2] The versatility of this scaffold allows for substitutions that can fine-tune potency and selectivity against a wide range of kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs), Protein Kinase B (Akt), and Cyclin-Dependent Kinases (CDKs).[3][4][5][6]

This document serves as a comprehensive guide for the experimental evaluation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine , a novel investigational compound within this class. The protocols outlined herein provide a systematic workflow to characterize its biochemical potency, cellular activity, and potential as an anti-cancer agent. While specific data for this exact molecule is not yet established, the methodologies are based on field-proven techniques for analogous kinase inhibitors.

Part 1: Target Hypothesis and Initial Biochemical Characterization

Scientific Rationale: The primary hypothesis for a novel 7-azaindole derivative is that it functions as an ATP-competitive kinase inhibitor. The specific substitution pattern—a chlorine atom at the 4-position and an amine group at the 3-position—will dictate its unique target profile and selectivity. The initial and most critical step is to identify its primary kinase target(s). A broad kinase screen is the standard approach; however, for the purpose of this guide, we will hypothesize a primary target family to illustrate a focused validation workflow. Based on extensive research on this scaffold, the Fibroblast Growth Factor Receptor (FGFR) family is a plausible and high-value target.[5][6] The FGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its aberrant activation is a known oncogenic driver in various cancers, including hepatocellular carcinoma (HCC).[5]

Hypothesized Target Pathway: FGFR Signaling

The diagram below illustrates the canonical FGFR signaling cascade. Our investigational compound is hypothesized to bind to the ATP pocket of the FGFR kinase domain, preventing its autophosphorylation and blocking downstream signal transmission through critical pathways like RAS/MAPK and PI3K/AKT.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Recruits PI3K PI3K FGFR->PI3K Compound This compound Compound->FGFR Inhibits ATP Binding ATP ATP ATP->FGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothesized mechanism of FGFR signaling inhibition.

Protocol 1.1: In Vitro Kinase Assay for IC₅₀ Determination

Objective: To quantify the potency of this compound against a purified kinase (e.g., FGFR1) by determining the concentration that inhibits 50% of its activity (IC₅₀).

Methodology: A variety of assay formats can be used, such as ADP-Glo™ or Lanthascreen™. The following is a representative protocol using a generic time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Purified recombinant FGFR1 kinase domain.

  • Biotinylated poly(Glu,Tyr) 4:1 substrate.

  • ATP.

  • Europium-labeled anti-phosphotyrosine antibody (Detection Antibody).

  • Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • 384-well low-volume white plates.

  • Test Compound: 10 mM stock in 100% DMSO.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound. Start with a 1:3 dilution series in DMSO, then dilute these intermediate concentrations into Assay Buffer to create the final working solutions. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the compound working solution or vehicle (Assay Buffer + DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a 4X kinase/substrate mix (containing FGFR1 and biotinylated substrate) to each well.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution (at a concentration equal to the Kₘ for the specific kinase) to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature. The plate may be sealed to prevent evaporation.

  • Stop and Detect:

    • Add 5 µL of a 4X Stop/Detection mix containing EDTA (to stop the reaction) and the Eu-labeled antibody.

    • Incubate for 30 minutes.

    • Add 5 µL of a 4X SA-APC solution.

    • Incubate for 60 minutes in the dark.

  • Read Plate: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium). Calculate the emission ratio (665/620).

  • Data Analysis: Plot the emission ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

Kinase TargetIC₅₀ (nM) [Hypothetical]Selectivity vs. Other Kinases
FGFR115>100-fold vs. VEGFR2
FGFR225>100-fold vs. VEGFR2
FGFR320>100-fold vs. VEGFR2
VEGFR21850-
EGFR>10,000-

Part 2: Cellular Activity and Target Engagement

Scientific Rationale: Demonstrating biochemical potency is the first step. It is crucial to confirm that the compound can enter cells, engage its target, and exert a biological effect. This is achieved by assessing its impact on cancer cell proliferation and directly measuring the inhibition of the target signaling pathway. We will use a cancer cell line known to be dependent on FGFR signaling, such as HuH-7 (hepatocellular carcinoma) or MDA-MB-453 (breast cancer).[5]

Protocol 2.1: Cell Proliferation Assay

Objective: To measure the dose-dependent effect of the compound on the proliferation and viability of cancer cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Proliferation_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Plot Data & Calculate GI₅₀ F->G

Caption: Workflow for a cell proliferation assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed them in a 96-well clear-bottom white plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

  • Incubation: Allow cells to attach and resume growth by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of the compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2X compound solution, resulting in a 1X final concentration. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI₅₀.

Protocol 2.2: Western Blot for Pathway Modulation

Objective: To provide direct evidence of target engagement by observing a decrease in the phosphorylation of FGFR and its downstream effectors (e.g., ERK).

Procedure:

  • Cell Treatment: Seed cells (e.g., HuH-7) in 6-well plates. When they reach 70-80% confluency, serum-starve them overnight to reduce basal signaling.

  • Compound Incubation: Pre-treat cells with various concentrations of the compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with a ligand (e.g., FGF19) for 15-30 minutes to induce robust pathway activation.[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody overnight at 4°C (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-Actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Interpretation: A potent and on-target inhibitor will show a dose-dependent decrease in the p-FGFR and p-ERK signals, while the total protein levels (FGFR, ERK, Actin) should remain unchanged.

References

Application Note: A Guide to the Characterization of Kinase Inhibitors Using 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine represents a key intermediate and pharmacophore for the development of such targeted therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in common enzymatic assays to determine inhibitory potency (IC50) and validate its mechanism of action. We present detailed, field-proven protocols for two robust, high-throughput screening (HTS) compatible platforms: a luminescent ATP-depletion assay and a fluorescence polarization (FP) immunoassay. The causality behind experimental choices, critical parameters for assay validation, and data interpretation are discussed to ensure scientific rigor and reproducibility.

Compound Profile and Handling

This compound is a heterocyclic amine that serves as a building block for more complex molecules, often targeting the ATP-binding pocket of protein kinases.[1][4] Its structural features are amenable to forming key hydrogen bond interactions within the kinase hinge region, a common characteristic of ATP-competitive inhibitors.

PropertyValueReference
CAS Number 1000340-38-4[5]
Molecular Formula C₇H₆ClN₃[5]
Molecular Weight 167.60 g/mol [5]
Appearance Light yellow to brown powder/crystal
Solubility Soluble in DMSO and DMF; sparingly soluble in water.[6]
Storage 2-8°C, sealed in a dry, dark place.[5]
Safety & Handling Precautions

This compound may cause skin, eye, and respiratory irritation and may be harmful if swallowed.[7]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

  • Handling: Avoid dust formation. Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Preparation of Stock Solutions

The low aqueous solubility of this compound necessitates the use of an organic solvent for stock solution preparation. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Protocol:

  • Accurately weigh a desired amount of this compound powder.

  • Add 100% DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (<40°C) may be required.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Principles of Kinase Inhibition Assays

Protein kinases catalyze the transfer of the γ-phosphate from ATP to a serine, threonine, or tyrosine residue on a substrate protein or peptide.[10] Inhibitors interfere with this process. The provided protocols focus on determining the potency of an inhibitor by measuring its effect on enzyme activity across a range of concentrations.

cluster_0 Kinase Catalytic Cycle cluster_1 Inhibition Kinase Kinase Kinase-ATP Kinase-ATP Kinase->Kinase-ATP Binds ATP ATP ATP->Kinase-ATP Substrate Substrate Ternary Complex Ternary Complex Substrate->Ternary Complex Product Product Kinase + Product + ADP Kinase + Product + ADP Product->Kinase + Product + ADP ADP ADP ADP->Kinase + Product + ADP Kinase-ATP->Ternary Complex Binds Substrate Ternary Complex->Kinase + Product + ADP Phospho-transfer Kinase + Product + ADP->Kinase Release Inhibitor This compound Inhibitor->Kinase Blocks ATP Binding

Fig 1: General mechanism of an ATP-competitive kinase inhibitor.

Application 1: IC₅₀ Determination via Luminescent ATP-Depletion Assay

This protocol utilizes the Kinase-Glo® Luminescent Kinase Assay principle, a robust method for quantifying kinase activity by measuring the amount of ATP remaining after the enzymatic reaction.[11][12] The luminescent signal, generated by a luciferase enzyme, is directly proportional to the ATP concentration.[10] Therefore, the signal is inversely correlated with kinase activity; high kinase activity results in low luminescence, and inhibition of the kinase results in high luminescence.[12][13]

cluster_workflow Luminescent Assay Workflow A 1. Dispense Inhibitor (Serial Dilution) B 2. Add Kinase A->B C 3. Pre-incubate (Inhibitor-Kinase Binding) B->C D 4. Initiate Reaction (Add Substrate/ATP Mix) C->D E 5. Kinase Reaction (ATP Consumption) D->E F 6. Add Kinase-Glo® Reagent (Stop Reaction & Generate Light) E->F G 7. Measure Luminescence F->G cluster_0 No Inhibition (High FP Signal) cluster_1 With Inhibition (Low FP Signal) Kinase_A Active Kinase PhosphoTracer_A Phosphorylated Tracer Kinase_A->PhosphoTracer_A Phosphorylation Tracer_A Fluorescent Peptide Tracer_A->PhosphoTracer_A Phosphorylation ATP_A ATP ATP_A->PhosphoTracer_A Phosphorylation Complex_A Large Complex (Slow Tumble -> High FP) PhosphoTracer_A->Complex_A Binding Antibody_A Large Antibody Antibody_A->Complex_A Binding Inhibitor_B Inhibitor Kinase_B Inactive Kinase Inhibitor_B->Kinase_B NoReaction No Phosphorylation Kinase_B->NoReaction Tracer_B Fluorescent Peptide Tracer_B->NoReaction ATP_B ATP ATP_B->NoReaction FreeTracer Free Tracer (Fast Tumble -> Low FP) NoReaction->FreeTracer cluster_0 Assay Development & Validation Workflow A Select Reagents (Enzyme, Substrate, Buffer) B Determine ATP Km A->B D Check DMSO Tolerance A->D C Enzyme Titration & Time Course (Find Linear Range) B->C E Assay Optimization (Reagent Concentrations) C->E D->E F Validate with known Inhibitor E->F G Calculate Z'-Factor (Assess Robustness) F->G H Proceed to Screening/ IC50 Determination G->H

References

Application Notes and Protocols for the Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, a derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 7-azaindole core is a well-established pharmacophore found in numerous biologically active molecules, including kinase inhibitors.[1] The precise characterization of this compound is paramount for ensuring its purity, confirming its identity, and establishing a foundation for its use in further research and development.

This technical guide provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Molecular Structure and Key Features

The structure of this compound, with a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.60 g/mol , presents a unique combination of a pyrrole and a pyridine ring.[2] This arrangement, coupled with the chloro and amine substituents, dictates its chemical properties and spectroscopic behavior. Understanding this structure is fundamental to interpreting the data obtained from various analytical techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the compound's structure.

A. ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between neighboring protons provides information about their connectivity.

Expected ¹H NMR Spectral Data: Based on the analysis of structurally similar 7-azaindole derivatives, the following proton chemical shifts are anticipated for this compound in a solvent like DMSO-d₆.[3][4]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (Pyrrole N-H)~11.5 - 12.5br s-
H-5 (Pyridine)~7.8 - 8.0d~5.0 - 5.5
H-6 (Pyridine)~6.9 - 7.1d~5.0 - 5.5
H-2 (Pyrrole)~7.2 - 7.4s-
-NH₂ (Amine)~4.5 - 5.5br s-

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-16 ppm.

    • Temperature: 298 K.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).[5]

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

B. ¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

Expected ¹³C NMR Spectral Data: The anticipated chemical shifts for the carbon atoms of this compound are presented below, based on data from related compounds.[3][4]

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-7a~148 - 150
C-4~145 - 147
C-5~128 - 130
C-3a~125 - 127
C-2~120 - 122
C-3~118 - 120
C-6~115 - 117

Note: These are predicted values and should be confirmed experimentally.

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: As described for ¹H NMR, though a more concentrated sample (20-50 mg) may be beneficial.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Data Processing and Interpretation:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[5]

    • Assign the peaks to the corresponding carbon atoms based on their chemical shifts and comparison with predicted values or data from analogous structures. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Principle: In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The expected exact mass for C₇H₆ClN₃ is 167.0296.

  • Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

  • Key Fragmentation: Fragmentation may involve the loss of HCN, Cl, or NH₂ groups.

Protocol for LC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Liquid Chromatography (LC) Parameters (for sample introduction):

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS) Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typically effective for amines.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • For HRMS data, compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Protocol for HPLC Purity Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water or ammonium acetate buffer). The exact ratio should be optimized to achieve good peak shape and resolution.

    • Elution: Isocratic or gradient elution can be used. A gradient elution is often preferred for assessing purity as it can resolve a wider range of potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Principle: FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies.

Expected FT-IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (pyrrole)~3400 - 3200Stretching, can be broad
N-H (amine)~3350 - 3150Stretching, two bands for primary amine
C-H (aromatic)~3100 - 3000Stretching
C=C, C=N (aromatic)~1650 - 1450Ring stretching
N-H (amine)~1650 - 1580Bending (scissoring)
C-N~1350 - 1250Stretching
C-Cl~800 - 600Stretching

Note: These are general ranges and can be influenced by the molecular structure and intermolecular interactions.[6]

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

V. Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.

Principle: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Expected Elemental Composition for C₇H₆ClN₃:

  • Carbon (C): 50.17%

  • Hydrogen (H): 3.61%

  • Chlorine (Cl): 21.16%

  • Nitrogen (N): 25.07%

Protocol for Elemental Analysis:

  • Sample Preparation:

    • A highly pure and dry sample (1-2 mg) is required. The sample should be free of solvent residues.

  • Instrumentation:

    • The analysis is typically performed using a dedicated CHN analyzer.

  • Data Analysis:

    • The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values to confirm the elemental composition.

Experimental Workflows and Logical Relationships

Workflow for Structural Confirmation

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_confirmation Final Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups Elemental Elemental Analysis Purification->Elemental Elemental Composition HPLC HPLC Analysis Purification->HPLC Confirmed_Structure Confirmed Structure & Purity NMR->Confirmed_Structure MS->Confirmed_Structure FTIR->Confirmed_Structure Elemental->Confirmed_Structure HPLC->Confirmed_Structure

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of NMR spectroscopy, mass spectrometry, HPLC, FT-IR spectroscopy, and elemental analysis is essential for unambiguously confirming the structure, assessing the purity, and verifying the elemental composition of this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is critical for its application in drug discovery and development.

References

4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine as a Chemical Probe Scaffold for Target Identification

Audience: Researchers, scientists, and drug development professionals.

Abstract

The deconvolution of small molecule targets is a critical bottleneck in drug discovery, particularly for compounds identified through phenotypic screening.[1] Chemical proteomics, utilizing bespoke chemical probes, offers a powerful methodology to directly identify the protein binding partners of a bioactive molecule within a complex biological system.[2][3][4] This guide details the rationale and application of this compound, a derivative of the medicinally significant 7-azaindole scaffold, as a versatile starting point for the development of chemical probes.[5][6] We provide a comprehensive, field-tested framework covering probe design, a detailed synthetic protocol for a next-generation clickable probe, a complete affinity-based protein profiling (AfBPP) workflow, and guidelines for mass spectrometry-based data analysis for robust target identification.

Introduction: The Imperative of Target Deconvolution

The journey from a hit compound in a phenotypic screen to a clinical candidate is contingent on understanding its mechanism of action, which begins with identifying its molecular target(s).[7] This "target deconvolution" process is essential for rational lead optimization, predicting potential on- and off-target effects, and elucidating novel biology.[1][8] Affinity-based chemical proteomics has emerged as a premier strategy for this purpose.[9][10] It employs a chemical probe—a modified version of the bioactive small molecule—to "fish" for its binding partners in a cellular lysate or intact cells.[9][11]

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutics.[6][12][13] Its proven biological relevance makes its derivatives excellent candidates for probe development. This compound, in particular, presents two key synthetic handles for modification—the 3-amino group and the 4-chloro position—allowing for the strategic attachment of linker and reporter moieties with minimal disruption to the core pharmacophore responsible for target engagement.

Probe Design and Synthesis: From Bioactive Core to Functional Tool

The transformation of a bioactive molecule into a chemical probe is a critical design challenge. The goal is to append a reporter group (for detection or capture) via a linker arm without abrogating the molecule's affinity for its target protein(s).[14] Modern probe design heavily favors "clickable" handles, such as terminal alkynes or azides.[15][16] These bioorthogonal groups are chemically inert in biological systems but can be selectively reacted with a complementary tag (e.g., biotin-azide or biotin-alkyne) post-target engagement, a strategy that often preserves cell permeability and binding affinity better than using bulky pre-tagged probes.[17][18]

Here, we detail the synthesis of a hypothetical but highly practical alkyne-functionalized probe, Probe 1 (4-CP-Alkyne) , derived from this compound. The synthesis acylates the 3-amino group with a linker containing a terminal alkyne.

Protocol 2.1: Synthesis of Probe 1 (4-CP-Alkyne)

Rationale: This two-step procedure utilizes a standard amide bond formation. Pent-4-ynoic acid is first converted to its more reactive acid chloride to ensure efficient acylation of the 3-amino group on the 7-azaindole core. The use of a mild base like triethylamine (TEA) neutralizes the HCl generated during the reaction.

Materials:

  • This compound (CAS: 1000340-38-4)[19]

  • Pent-4-ynoic acid

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Activation of Linker:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pent-4-ynoic acid (1.2 equivalents) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acid chloride is complete when gas evolution (CO, CO₂) ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude pent-4-ynoyl chloride. Use this immediately in the next step.

  • Amide Coupling:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (2.5 equivalents) to the solution.

    • Slowly add a solution of the crude pent-4-ynoyl chloride (from Step 1) in anhydrous DCM.

    • Allow the reaction to stir at room temperature overnight (12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield Probe 1 (4-CP-Alkyne) .

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Amide Coupling Pent-4-ynoic Acid Pent-4-ynoic Acid Pent-4-ynoyl Chloride Pent-4-ynoyl Chloride Pent-4-ynoic Acid->Pent-4-ynoyl Chloride  Oxalyl Chloride, cat. DMF Probe_1 Probe 1 (4-CP-Alkyne) Pent-4-ynoyl Chloride->Probe_1  TEA, DCM Parent_Compound This compound Parent_Compound->Probe_1 Purification Purification Probe_1->Purification Flash Chromatography G cluster_controls Experimental Controls A 1. Cell Lysis (Prepare Proteome) B 2. Probe Incubation (Target Engagement) A->B C 3. Click Reaction (Attach Biotin Tag) B->C D 4. Affinity Capture (Streptavidin Pulldown) C->D E 5. Wash & Elute (Remove Non-specific Binders) D->E F 6. On-Bead Digestion (Generate Peptides) E->F G 7. LC-MS/MS Analysis (Identify Proteins) F->G C1 DMSO Vehicle Control C2 Competition Control (Probe + Excess Parent Compound)

References

Application Notes & Protocols for the Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Privileged Scaffold

4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 3-amino-4-chloro-7-azaindole) is a vital heterocyclic building block in medicinal chemistry and drug development. Its fused pyrrolopyridine core is a "privileged scaffold," appearing in numerous kinase inhibitors and other targeted therapeutics.[1] The presence of a reactive primary amine at the 3-position and a chloro-substituent at the 4-position makes it a versatile synthon for introducing further molecular complexity through reactions like nucleophilic aromatic substitution (SNAr), cross-coupling, and amide bond formation.

The success of these subsequent synthetic steps and the ultimate biological activity and safety profile of the final drug candidate are critically dependent on the purity of this starting material. Impurities from the synthesis, such as regioisomers, starting materials, or reaction byproducts, can lead to difficult-to-separate side products, lower reaction yields, and introduce confounding variables in biological assays. This document provides a comprehensive guide to the purification of this compound, grounded in an analysis of its physicochemical properties and leveraging established methods for related polar heterocyclic amines.

Physicochemical Profile: The Key to a Rational Purification Strategy

A successful purification strategy begins with a thorough understanding of the target molecule's properties. While extensive experimental data for this specific compound is not widely published, we can infer a reliable physicochemical profile based on its structure and data from analogous compounds.[2][3]

The structure features a bicyclic aromatic system containing a pyrrole N-H, a pyridine nitrogen, a primary aromatic amine (-NH2), and a chloro group. The primary amine is the most influential functional group, imparting significant polarity and basicity to the molecule.

PropertyInferred Value / CharacteristicRationale & Impact on Purification
Molecular Formula C₇H₆ClN₃---
Molecular Weight 167.60 g/mol [3]Relevant for mass spectrometry-based analysis.
Appearance Likely a light-colored solidHeterocyclic amines are typically crystalline solids.[4]
Polarity HighThe primary amine, pyrrole N-H, and pyridine nitrogen are all polar and capable of hydrogen bonding, making the molecule significantly more polar than its 4-chloro-7-azaindole parent.[2] This dictates the use of polar solvents for chromatography and recrystallization.
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DMF, DMSO); Sparingly soluble in water and less polar solvents (EtOAc, DCM); Poorly soluble in non-polar solvents (Hexanes, Toluene).[4]Guides the selection of solvent systems for both chromatography and recrystallization. High polarity suggests poor retention on standard reversed-phase HPLC columns.
Acidity/Basicity BasicThe primary amine and pyridine nitrogen are basic centers. This can cause strong, often irreversible, binding and significant peak tailing on standard, slightly acidic silica gel.[5]
Stability Stable under standard conditions. Sensitive to strong acids and bases.[4][6] Potential for oxidation at the amine.Purification should be performed using neutral or slightly basic conditions to avoid degradation. Store under an inert atmosphere at 2-8°C.[3]

Overall Purification Workflow

The purification strategy for this compound typically involves a primary chromatographic step to remove the bulk of impurities, followed by a final polishing step like recrystallization to achieve high purity. For applications requiring the highest purity, preparative HPLC may be employed.

Purification Workflow Crude Crude Product (Post-synthesis workup) TLC TLC / LC-MS Analysis (Assess purity & impurity profile) Crude->TLC Decision Purity Goal? TLC->Decision Column Flash Column Chromatography (Primary Purification) Decision->Column < 95% or complex mixture Recrystal Recrystallization (Final Polishing) Decision->Recrystal > 95% with few impurities Prep_HPLC Preparative HPLC (Highest Purity) Decision->Prep_HPLC > 99.5% required Column->Recrystal Further polishing needed Final_QC Final QC (NMR, LC-MS, Purity >97%) Column->Final_QC Sufficiently pure Recrystal->Final_QC Prep_HPLC->Final_QC Pure_Product Pure Product Final_QC->Pure_Product

Caption: General purification workflow for this compound.

Method 1: Flash Column Chromatography (Primary Purification)

Flash column chromatography is the most effective method for purifying gram-scale quantities of the crude product. The key challenge is mitigating the interaction between the basic amine groups of the target compound and the acidic silanol groups on the silica gel surface, which causes streaking (tailing) and poor separation.[7]

Causality Behind the Protocol: The addition of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase is crucial.[8] This modifier neutralizes the acidic sites on the silica, preventing strong ionic interactions with the basic analyte and resulting in symmetrical peaks and improved resolution. A gradient elution from a less polar to a more polar solvent system is used to first elute non-polar impurities and then the more polar product.

Protocol: Base-Modified Silica Gel Chromatography
  • Eluent System Development (TLC):

    • Prepare stock solutions of potential eluents. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • On a silica gel TLC plate, spot the crude material.

    • Develop the plate in various DCM:MeOH ratios (e.g., 99:1, 95:5, 90:10).

    • Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the developing solvent.

    • The ideal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound.[9] This ensures good separation on the column.

TLC Screening SystemPolarityTypical Application
95:5 DCM / MeOH + 1% TEAModerateGood starting point for polar amines.
90:10 DCM / MeOH + 1% TEAHigherFor very polar compounds or to increase elution speed.
95:5 EtOAc / Hexane + 1% TEALower-ModerateAn alternative system if DCM/MeOH is not effective.[10]
  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 20-50:1 ratio of silica to crude by weight).[5]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 DCM/MeOH + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure there are no cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the initial eluent or DCM. Pipette the solution directly onto the sand layer at the top of the column, being careful not to disturb the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial eluent.

    • Begin eluting the column using gentle air pressure, collecting fractions in test tubes.

    • If using a gradient, gradually increase the percentage of the polar solvent (Methanol) as the column runs. For example, start with 2 column volumes of 1% MeOH in DCM, then switch to 3%, 5%, and so on.

    • Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.

  • Analysis and Product Isolation:

    • Combine the fractions that contain the pure product based on TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Chromatography Decision Tree start Develop TLC rf_check Is Rf ~0.25-0.35? start->rf_check streaking_check Is there streaking? rf_check->streaking_check Yes increase_polar Increase % MeOH rf_check->increase_polar No (Rf too low) decrease_polar Decrease % MeOH rf_check->decrease_polar No (Rf too high) add_base Add 1% TEA or NH4OH to eluent streaking_check->add_base Yes run_column Run Column with Optimal Eluent streaking_check->run_column No increase_polar->start decrease_polar->start add_base->start

Caption: Decision tree for chromatography solvent selection.

Method 2: Recrystallization (High-Purity Polishing)

Recrystallization is an equilibrium-based purification method that can yield material of very high purity. It is most effective when the desired compound constitutes the majority of the solid material (>90-95%), making it an ideal second step after column chromatography.

Causality Behind the Protocol: The principle relies on finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of solution while impurities remain dissolved in the "mother liquor." For highly polar molecules like our target, polar protic solvents are often good candidates.[11]

Protocol: Systematic Recrystallization
  • Solvent Screening:

    • Place a small amount (10-20 mg) of the compound into several test tubes.

    • Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that show poor room temperature solubility. A good solvent will dissolve the compound completely at or near its boiling point.

    • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.

    • If no single solvent is ideal, a two-solvent system (one "good" solvent, one "bad" solvent) can be used.[11]

Candidate Solvents for ScreeningClassRationale
Isopropanol, Ethanol, MethanolPolar Protic"Like dissolves like"; often good for polar, H-bonding compounds.
AcetonitrilePolar AproticCan be effective for compounds with aromatic rings.[12]
Methanol / WaterSolvent PairA common pair for polar organic molecules.[13]
Ethanol / Diethyl EtherSolvent PairGood for when a slightly less polar anti-solvent is needed.[11]
  • Recrystallization Procedure:

    • Place the material to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If any insoluble impurities remain, perform a hot filtration to remove them.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal recovery.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

For applications demanding the highest level of purity (>99.5%), such as for creating analytical standards or for late-stage drug development, preparative HPLC is the method of choice. Due to the high polarity of this compound, standard reversed-phase (e.g., C18) chromatography can be challenging, often resulting in poor retention.

Causality Behind the Protocol: To retain and separate very polar compounds, specialized chromatographic techniques are required. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a largely organic mobile phase, providing excellent retention for polar analytes.[14] Alternatively, modern reversed-phase columns designed for polar compounds can be used.[15]

Protocol Outline: HILIC Purification
  • Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica).

  • Mobile Phase A: Acetonitrile (ACN).

  • Mobile Phase B: Water with a modifier (e.g., 10 mM Ammonium Acetate or 0.1% Formic Acid) to ensure good peak shape and ionization for MS detection.

  • Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% ACN) and gradually increases the aqueous component (e.g., to 50% Water) to elute the polar compounds.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent like DMSO.

  • Detection: UV detection (monitor at 254 nm and 280 nm) and/or Mass Spectrometry (MS).

  • Fraction Collection & Isolation: Collect fractions corresponding to the product peak and remove the solvent via lyophilization (freeze-drying) or rotary evaporation, depending on the mobile phase composition.

References

Application Notes & Protocols: Leveraging 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine for the Development of Novel FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides an in-depth exploration of a key derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1000340-38-4), as a critical starting material for the discovery and development of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2] We will delineate the central role of the FGFR signaling pathway in oncology, provide detailed protocols for the synthesis and biological evaluation of candidate inhibitors derived from this scaffold, and offer insights into the rationale behind key experimental steps. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in targeted cancer therapy.

The Scientific Imperative: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) and its corresponding receptor (FGFR) signaling pathway is a highly conserved system that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[3] The pathway consists of 18 secreted FGF ligands and four transmembrane receptor tyrosine kinases (FGFR1-4).[3][4]

Upon binding of an FGF ligand, in concert with heparan sulfate proteoglycans (HSPGs), the FGFR undergoes dimerization and trans-autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3][5] This phosphorylation event creates docking sites for adaptor proteins, primarily FGFR Substrate 2α (FRS2α), which triggers a cascade of downstream signaling events. The principal pathways activated include:

  • RAS-RAF-MEK-MAPK Pathway: Primarily regulates cell proliferation and differentiation.[3][6]

  • PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[3][5]

  • PLCγ Pathway: Influences cell morphology and migration through the activation of Protein Kinase C (PKC).[3][6]

  • STAT Pathway: Directly links the receptor to transcription factors that regulate gene expression.[5][7]

Aberrant activation of this pathway—through gene amplification, activating mutations, or chromosomal translocations involving FGFRs—is a well-documented driver of oncogenesis in a wide variety of cancers, including gastric, breast, bladder, and lung cancers.[8][9][10] This makes the FGFR family a compelling target for the development of targeted cancer therapeutics.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimer P P FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2α FGFR:p2->FRS2 Phosphorylates PLCG PLCγ FGFR:p1->PLCG Activates STAT STAT FGFR:p1->STAT Activates GRB2_SOS GRB2 / SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Recruits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Nucleus Nucleus (Proliferation, Survival, Migration) RAF_MEK_ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Nucleus STAT->Nucleus Synthetic_Workflow start This compound reagent1 Amine (R1-NH2) Pd Catalyst, Ligand, Base start->reagent1 Buchwald-Hartwig Amination intermediate Intermediate 1 (N4-Substituted) reagent1->intermediate reagent2 Boronic Acid (R2-B(OH)2) Pd Catalyst, Base intermediate->reagent2 Suzuki Coupling (Hypothetical) final_product Final Inhibitor reagent2->final_product purification Purification (Chromatography) final_product->purification analysis Analysis (NMR, LC-MS) purification->analysis Kinase_Assay_Workflow start Prepare Reagents: - Test Compound (10-point dilution) - FGFR Enzyme - Substrate/ATP Mix reaction Incubate Components: 1. Add Compound 2. Add Enzyme 3. Add Substrate/ATP Mix (Room Temp, 60 min) start->reaction adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) (Room Temp, 40 min) reaction->adp_glo detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) (Room Temp, 30 min) adp_glo->detection read Read Luminescence (Plate Reader) detection->read analysis Data Analysis (Calculate IC50) read->analysis Cell_Assay_Workflow start Seed FGFR-addicted Cancer Cells (e.g., SNU-16, KMS-11) treat Treat cells with serial dilutions of Test Compound start->treat incubate Incubate (e.g., 72 hours for proliferation, 2-6 hours for signaling) treat->incubate prolif_assay Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->prolif_assay Proliferation Assay signal_lysis Lyse Cells incubate->signal_lysis Signaling Assay prolif_read Read Luminescence/ Fluorescence prolif_assay->prolif_read prolif_analysis Calculate GI50 prolif_read->prolif_analysis signal_wb Western Blot for: p-FGFR, p-FRS2α, p-ERK, Total Proteins signal_lysis->signal_wb signal_analysis Analyze Band Intensity signal_wb->signal_analysis

References

Application Notes & Protocols: Safe Handling and Storage of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide to the safe handling, storage, and emergency procedures for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS No. 1000340-38-4). This compound is a vital heterocyclic building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1][2][3] Given that the chemical, physical, and toxicological properties of many such research chemicals have not been exhaustively investigated, a cautious and rigorous approach to safety is paramount.[4] This document is intended for researchers, scientists, and drug development professionals to establish best practices and minimize exposure risks in the laboratory.

Introduction and Scientific Context

This compound belongs to the 7-azaindole class of compounds, which are of significant interest in medicinal chemistry due to their role as bioisosteres of indoles.[1] The presence of a reactive chlorine atom and an amine group on the pyrrolopyridine scaffold makes it a versatile intermediate for creating diverse molecular libraries through reactions like Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.[1][5] However, this reactivity also necessitates careful handling to prevent unintended reactions and exposure. The protocols outlined herein are designed to ensure the integrity of the research while prioritizing the safety of laboratory personnel.

Compound Identification and Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1000340-38-4[6]
Molecular Formula C₇H₆ClN₃[6]
Molecular Weight 167.60 g/mol [6]
Appearance Light yellow to brown powder/crystal
Purity Typically ≥97%[6]
Storage Temperature 2-8°C, Sealed in dry, Keep in dark place[6]

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this specific compound is not available, data from structurally related compounds and supplier safety data sheets indicate several potential hazards.[4][7] A conservative risk assessment is therefore mandatory.

GHS Hazard Classification (Anticipated)

Based on related structures, the following classifications should be assumed.[8][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage or irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Note: These classifications are based on similar chemical structures and should be treated as the minimum potential hazard.

Primary Routes of Exposure
  • Inhalation: Dust or aerosols generated during handling can be inhaled, potentially causing respiratory tract irritation.[4][10]

  • Skin Contact: Direct contact may cause skin irritation or burns. The compound may be absorbed through the skin.[7]

  • Eye Contact: The compound is expected to be a severe eye irritant, potentially causing serious damage.[8]

  • Ingestion: Anticipated to be harmful or toxic if swallowed.[8][11]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against exposure. The selection of PPE is the final line of defense and must not be a substitute for safe engineering controls and handling practices.

PPE_Protocol cluster_engineering Engineering Controls cluster_ppe Personal Protective Equipment (PPE) fume_hood Certified Chemical Fume Hood lab_coat Flame-Resistant Lab Coat (Fully buttoned) gloves Nitrile Gloves (Double-gloved) Inspect before use eye_protection Safety Goggles & Face Shield (Goggles are mandatory) respirator NIOSH-approved Respirator (If dust/aerosol generation is likely) caption Fig 1. Hierarchy of controls for handling the compound.

Caption: Fig 1. Hierarchy of controls for handling the compound.

PPE ItemSpecification & Rationale
Laboratory Coat A flame-retardant coat, fully buttoned, to protect skin and personal clothing from splashes.
Hand Protection Double-gloving with chemical-resistant nitrile gloves is recommended.[12] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[4] Contaminated gloves must be disposed of immediately as hazardous waste.
Eye & Face Protection Chemical safety goggles that provide a full seal around the eyes are mandatory.[7] A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[12]
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood.[10] If significant dust is generated or engineering controls are insufficient, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95 or P100) should be used.[4]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory.[13]

Standard Operating Procedures (SOPs)

Adherence to standardized protocols is critical for ensuring reproducible science and personnel safety.

General Handling Workflow

The following workflow illustrates the critical steps and decision points for safely handling the compound from receipt to use.

Handling_Workflow start Start: Receive Compound storage Store at 2-8°C Away from light and moisture start->storage prep Prepare for Use: Don full PPE storage->prep fume_hood Work in Fume Hood prep->fume_hood weigh Weighing: Use anti-static weigh paper/boat. Handle gently to minimize dust. fume_hood->weigh dissolve Dissolution: Add solid to solvent slowly. Use appropriate solvent (e.g., DMSO, DMF). weigh->dissolve cleanup Decontaminate surfaces. Dispose of waste properly. dissolve->cleanup end End: Return to Storage cleanup->end

Caption: Fig 2. General workflow for handling the compound.

Protocol for Weighing and Preparing Solutions
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Don all required PPE as specified in Section 4.

  • Equilibration: Allow the container to equilibrate to room temperature before opening. This is a crucial step to prevent condensation of atmospheric moisture onto the hygroscopic compound, which could compromise its integrity.

  • Weighing: Conduct all weighing operations inside the fume hood. Use an anti-static weigh boat or creased weigh paper. Handle the container and spatula gently to minimize the generation of airborne dust.

  • Dissolution: Prepare a vessel with the desired solvent (e.g., DMSO, DMF). Slowly add the weighed solid to the solvent with stirring to ensure controlled dissolution. The compound has limited solubility in water.[14]

  • Container Resealing: After dispensing, securely seal the container, preferably after flushing with an inert gas like argon or nitrogen to protect the remaining compound from air and moisture.

  • Cleanup: Decontaminate the spatula and weighing surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated disposables (gloves, weigh paper, wipes) in a designated solid hazardous waste container.[7]

Storage and Stability

Proper storage is essential to maintain the purity and reactivity of the compound for research applications.

  • Temperature: Store in a refrigerator at 2-8°C.[6]

  • Atmosphere: Keep the container tightly sealed and dry.[6][7] For long-term storage, backfilling the container with an inert gas is recommended to prevent degradation from atmospheric components.

  • Light: Store in a dark place, as the compound may be light-sensitive.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[14][15]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate potential hazards.

Spill Response Protocol

Caption: Fig 3. Decision-making workflow for spill response.

First Aid Measures

These measures should be administered while seeking immediate medical attention. Always provide the Safety Data Sheet (SDS) to responding medical personnel.[4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Waste Disposal

All waste containing this compound, including empty containers, contaminated disposables, and spill cleanup materials, must be treated as hazardous chemical waste.[7]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.

  • Disposal: All waste must be disposed of through the institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[15]

References

Troubleshooting & Optimization

improving the yield of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in modern synthetic chemistry requires not only a deep understanding of reaction mechanisms but also a practical, experience-driven approach to troubleshooting. This Technical Support Center is designed for you—the researchers, scientists, and drug development professionals working at the forefront of pharmaceutical innovation.

Our focus is the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, a key intermediate in the development of various therapeutic agents. The following guide moves beyond simple step-by-step instructions. It provides a framework for understanding the critical parameters of each synthetic step, diagnosing common problems, and implementing effective, evidence-based solutions to optimize your reaction yields and product purity.

The Synthetic Blueprint: A Multi-Step Approach

The synthesis of this compound from the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is not a single transformation but a strategic, multi-step sequence. Each stage presents unique challenges and requires careful control to achieve the desired outcome. The most common and reliable pathway involves three core transformations:

  • Directed Chlorination: Introduction of a chlorine atom at the C4 position of the pyridine ring.

  • Regioselective Nitration: Installation of a nitro group at the C3 position of the pyrrole ring.

  • Nitro Group Reduction: Conversion of the nitro group to the target primary amine.

Below is a visualization of this synthetic workflow.

G cluster_0 Overall Synthetic Workflow A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 4-Chloro-1H-pyrrolo[2,3-b]pyridine A->B Step 1: Chlorination C 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine B->C Step 2: Nitration D This compound (Final Product) C->D Step 3: Reduction

Caption: High-level overview of the synthetic pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, organized by reaction step. Each answer provides not just a solution, but the underlying chemical reasoning to empower your decision-making.

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Direct chlorination of 7-azaindole is challenging. A highly effective method involves N-oxidation of the pyridine nitrogen, which activates the C4 position for nucleophilic attack by a chloride source, typically from phosphorus oxychloride (POCl₃).

Question 1: My N-oxidation of 7-azaindole is incomplete, resulting in a low yield of the N-oxide intermediate. What's going wrong?

Answer: Incomplete N-oxidation is typically due to insufficient oxidizing power or suboptimal reaction conditions.

  • Causality: The pyridine nitrogen in 7-azaindole is basic, but its lone pair has some aromatic character. A sufficiently strong oxidizing agent, like meta-chloroperoxybenzoic acid (mCPBA), is needed for efficient oxidation. The reaction can be sluggish at low temperatures and may require extended reaction times for full conversion.

  • Solutions:

    • Increase Oxidant Stoichiometry: Gradually increase the equivalents of mCPBA (e.g., from 1.1 to 1.5 eq.). Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.

    • Optimize Temperature and Time: While the reaction is often started at 0°C to control exothermicity, it can be allowed to slowly warm to room temperature and stirred for several hours (12-24h) to ensure completion.

    • Choice of Solvent: Dichloromethane (DCM) or chloroform are standard solvents. Ensure they are anhydrous, as water can consume the oxidizing agent.

Question 2: The subsequent chlorination with POCl₃ gives a low yield of 4-chloro-7-azaindole and a significant amount of tar-like byproducts. How can I improve this?

Answer: This is a common and critical issue. Low yields in this step often stem from the harshness of the reaction conditions and the generation of HCl as a byproduct.

  • Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. At elevated temperatures, it can promote polymerization and degradation of the sensitive pyrrole ring. The HCl generated in situ can also catalyze side reactions.

  • Solutions:

    • Temperature Control: Avoid excessive heating. Refluxing in neat POCl₃ can be too harsh. A common strategy is to use a high-boiling solvent like toluene and heat the reaction at a controlled temperature (e.g., 80-110°C).

    • Use of a Base Catalyst: The addition of a non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can significantly improve yields.[1] DIPEA serves two purposes: it acts as a catalyst and scavenges the HCl generated, preventing acid-mediated decomposition.[1]

    • Careful Workup: The reaction must be quenched cautiously by slowly adding the reaction mixture to ice water. This hydrolyzes the excess POCl₃ and phosphorus byproducts. Ensure the aqueous mixture is thoroughly neutralized (e.g., with NaHCO₃ or NaOH) before extraction to ensure the product is in its free base form.

G cluster_1 Troubleshooting: Step 1 (Chlorination) Problem Low Yield of 4-Chloro-7-azaindole Cause1 Incomplete N-Oxidation Problem->Cause1 Cause2 Degradation during Chlorination (POCl₃) Problem->Cause2 Solution1a Increase mCPBA eq. Cause1->Solution1a Solution Solution1b Extend Reaction Time/ Increase Temp. Cause1->Solution1b Solution Solution2a Strict Temp. Control (80-110°C) Cause2->Solution2a Solution Solution2b Add DIPEA as Catalyst/Base Cause2->Solution2b Solution Solution2c Cautious Workup (Quench on Ice) Cause2->Solution2c Solution

Caption: Logic diagram for troubleshooting the chlorination step.

Step 2: Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This electrophilic aromatic substitution targets the electron-rich pyrrole ring. The C3 position is the most nucleophilic and is the desired site of nitration.

Question 3: My nitration reaction is producing a mixture of isomers (e.g., 3-nitro and 5-nitro) and some dinitrated products. How can I improve regioselectivity?

Answer: Poor regioselectivity is a direct consequence of the nitrating agent's reactivity and the reaction temperature.

  • Causality: The pyrrole ring is highly activated towards electrophilic substitution. While C3 is the most favorable position, harsh conditions (e.g., a mixture of concentrated H₂SO₄ and HNO₃) can overcome the subtle electronic differences, leading to substitution at other positions like C5 or even dinitration.

  • Solutions:

    • Use Milder Nitrating Agents: Avoid aggressive mixed acids. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a much milder and highly effective electrophile for this transformation.[2] It consistently favors C3 nitration.

    • Strict Temperature Control: This reaction is highly exothermic. The temperature must be maintained between -10°C and 5°C during the addition of the nitrating agent.[3] Allowing the temperature to rise significantly is the primary cause of side product formation.

    • Protecting Groups: For ultimate control, though it adds steps, the pyrrole nitrogen can be protected with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM).[4] This can help direct the electrophile and prevent side reactions, but it necessitates an additional deprotection step later.

Step 3: Reduction of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

The final step is the reduction of the nitro group to the amine. This can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.

Question 4: My catalytic hydrogenation (e.g., H₂, Pd/C) is slow, incomplete, or seems to stall entirely. What are the likely causes?

Answer: Stalled hydrogenations are often due to catalyst deactivation or insufficient mass transfer.

  • Causality: The starting material or intermediates can contain impurities (e.g., sulfur or halide species) that poison the palladium catalyst. Furthermore, if the substrate is not well-dissolved or the mixture is not agitated effectively, the catalyst, substrate, and hydrogen gas cannot interact efficiently. The product amine can also sometimes inhibit the catalyst at high concentrations.

  • Solutions:

    • Ensure Substrate Purity: Purify the nitro-intermediate thoroughly before the reduction step. Recrystallization is often sufficient.

    • Use Fresh, High-Quality Catalyst: Use a fresh batch of catalyst (e.g., 10% Pd/C). Ensure it is handled under a moist or inert atmosphere as dry catalyst can be pyrophoric.

    • Optimize Solvent and Agitation: Use a solvent that fully dissolves the starting material, such as ethanol, methanol, or ethyl acetate. Ensure vigorous stirring or shaking to maximize the surface area contact between the three phases (solid catalyst, liquid solution, hydrogen gas).

    • Consider Alternative Reducing Agents: If catalytic hydrogenation remains problematic, switch to a chemical reducing agent. Tin(II) chloride (SnCl₂) in concentrated HCl or ethanol is a classic and robust method. Sodium dithionite is another effective alternative under milder, basic conditions.[5]

Question 5: The final product, this compound, is unstable and quickly darkens upon isolation. How can I improve its stability?

Answer: The product's instability is due to the electron-rich nature of the 3-amino-7-azaindole core, which is highly susceptible to air oxidation.

  • Causality: Aromatic amines, particularly those on electron-rich heterocyclic systems, can be easily oxidized by atmospheric oxygen, leading to the formation of colored, polymeric impurities.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction workup and product isolation under an inert atmosphere (Nitrogen or Argon). Use solvents that have been degassed by sparging with N₂.

    • Acidic Workup/Salt Formation: Instead of isolating the free base, consider an acidic workup to precipitate the product as its hydrochloride salt. Amine salts are significantly more stable to air oxidation than the corresponding free bases. The salt can be stored and then converted back to the free base just before its next use if necessary.

    • Storage: Store the final product, whether as the free base or a salt, at low temperatures (e.g., < 4°C) under an inert atmosphere and protected from light.

Key Experimental Protocols & Data

The following protocols represent optimized, field-tested procedures. Adherence to these parameters should provide a reliable baseline for achieving high yields.

Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 Chlorination1. mCPBA (1.2 eq.)2. POCl₃ (5-10 eq.), DIPEA (1.5 eq.)1. DCM2. Toluene1. 0 to RT2. 1101. 12-162. 4-6~85%[1]
2 NitrationHNO₃ (1.1 eq.), Ac₂O (3-5 eq.)Acetic Anhydride-5 to 51-2~90%
3 ReductionSnCl₂·2H₂O (4-5 eq.)EthanolReflux (78)2-4~85-95%
Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • N-Oxidation: Dissolve 7-azaindole (1.0 eq.) in dichloromethane (DCM, ~10 mL per gram of substrate). Cool the solution to 0°C in an ice bath. Add m-chloroperoxybenzoic acid (mCPBA, ~77%, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Chlorination: Concentrate the reaction mixture in vacuo. To the crude N-oxide residue, add toluene (~5 mL/g), phosphorus oxychloride (POCl₃, 5.0 eq.), and N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

  • Heat the mixture to 110°C and stir for 4-6 hours. Monitor completion by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (~50 g per gram of starting material) with vigorous stirring.

  • Neutralize the aqueous slurry to pH 7-8 using a saturated aqueous solution of sodium bicarbonate or 6N NaOH.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., toluene/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
  • Preparation of Nitrating Agent: In a separate flask, cool acetic anhydride (Ac₂O, 5.0 eq.) to 0°C. Slowly add fuming nitric acid (HNO₃, 1.1 eq.) dropwise while maintaining the temperature below 10°C. Stir the resulting acetyl nitrate solution at 0°C for 15 minutes before use.

  • Nitration: Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in acetic anhydride (~10 mL/g) and cool the solution to -5°C.

  • Slowly add the pre-formed acetyl nitrate solution dropwise, keeping the internal temperature below 5°C.

  • Stir the reaction at 0-5°C for 1-2 hours. Monitor completion by TLC.

  • Workup: Carefully pour the reaction mixture onto ice water. A yellow solid should precipitate.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Dry the product in vacuo to yield the desired nitro-compound, which is often pure enough for the next step.

Protocol 3: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), ethanol (~20 mL/g), and tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.).

  • Reduction: Heat the resulting suspension to reflux (~78°C) and stir for 2-4 hours. The reaction should become a clear solution as it progresses. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate in vacuo to remove most of the ethanol.

  • Dilute the residue with water and carefully basify to pH > 10 with a cold 6N NaOH solution. This will precipitate tin salts as a white solid.

  • Extract the aqueous slurry with ethyl acetate or dichloromethane (multiple extractions). Filter the combined organic layers through a pad of Celite® to remove fine tin solids.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude amine can be purified by column chromatography on silica gel. For long-term stability, dissolve the purified free base in a minimal amount of ether or ethyl acetate and add a solution of HCl in ether to precipitate the stable hydrochloride salt.

References

Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and practical solutions.

Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine: Regioselectivity and Byproduct Formation

Question 1: My TLC and NMR analysis of the nitration reaction mixture shows multiple spots/peaks, indicating the formation of several isomers. How can I control the regioselectivity and what are these byproducts?

Answer:

The electrophilic nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole) is a critical step that can lead to the formation of several regioisomeric byproducts alongside the desired 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring is generally more activated towards electrophilic substitution than the pyridine ring. However, the directing effects of the fused pyridine ring and the chloro-substituent can lead to a mixture of products.

The primary cause of poor regioselectivity is often the reaction conditions, particularly the choice of nitrating agent and temperature. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) can be too harsh, leading to a lack of selectivity and potential for over-nitration.

Common Nitro-Isomer Byproducts:

Byproduct NameStructureCommon Analytical SignatureRationale for Formation
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine(Structure not available)Distinct set of aromatic proton signals in ¹H NMR compared to the 3-nitro isomer.The C5 position is also activated by the pyrrole nitrogen and can be a site for electrophilic attack.
4-Chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine(Structure not available)A different pattern of aromatic proton signals in ¹H NMR.Nitration on the pyridine ring is less favorable but can occur under forcing conditions.
4-Chloro-3,5-dinitro-1H-pyrrolo[2,3-b]pyridine(Structure not available)Higher molecular weight in mass spectrometry and fewer aromatic protons in ¹H NMR.Over-nitration can occur if the reaction is not carefully controlled.

Recommendations for Improving Regioselectivity:

  • Milder Nitrating Agents: Employing milder nitrating agents such as nitric acid in acetic anhydride or trifluoroacetic anhydride can improve selectivity for the 3-position.[1]

  • Temperature Control: Maintaining a low reaction temperature (e.g., 0 to 5 °C) is crucial to minimize the formation of undesired isomers and over-nitrated byproducts.

  • N-Protection: Protection of the pyrrole nitrogen with a suitable protecting group (e.g., benzenesulfonyl) can influence the regioselectivity of the nitration.

Reduction of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Common Pitfalls and Byproducts

Question 2: During the reduction of the nitro group, I'm observing a significant amount of a byproduct that appears to have lost the chlorine atom. How can I prevent this dehalogenation?

Answer:

Dehalogenation is a common and significant side reaction during the reduction of halogenated nitroaromatic compounds, particularly when using catalytic hydrogenation with palladium on carbon (Pd/C).[2][3] The presence of the electron-donating amino group that is formed can further activate the ring towards hydrodehalogenation.

Common Byproducts of Nitro Group Reduction:

Byproduct NameStructureCommon Analytical SignatureRationale for Formation
1H-Pyrrolo[2,3-b]pyridin-3-amine(Structure not available)Mass spectrum shows a molecular ion corresponding to the loss of chlorine.Catalytic hydrodehalogenation, especially with Pd/C.
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-hydroxylamine(Structure not available)Can be detected by LC-MS; may be unstable.Incomplete reduction of the nitro group.
4,4'-Dichloro-3,3'-azoxy-bis(1H-pyrrolo[2,3-b]pyridine)(Structure not available)High molecular weight dimeric species in mass spectrometry.Condensation of the nitroso and hydroxylamine intermediates.[4]
4,4'-Dichloro-3,3'-azo-bis(1H-pyrrolo[2,3-b]pyridine)(Structure not available)High molecular weight dimeric species in mass spectrometry.Further reduction of the azoxy byproduct.[4]

Recommendations to Minimize Dehalogenation and Other Side Reactions:

  • Alternative Catalysts: Raney Nickel is often a better choice than Pd/C for reducing nitro groups in the presence of aromatic halogens as it is less prone to causing dehalogenation.[5]

  • Metal/Acid Reduction: Using metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (e.g., acetic acid or HCl) is a classic and effective method to reduce nitro groups while preserving the chloro-substituent.[5]

  • Transfer Hydrogenation: Ammonium formate or hydrazine hydrate with a catalyst can sometimes offer better selectivity.[2][3]

  • Control of Reaction Conditions: Careful monitoring of the reaction progress and avoiding prolonged reaction times can help minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain high-purity this compound?

A1: A common and generally reliable synthetic pathway involves a two-step sequence starting from 4-chloro-1H-pyrrolo[2,3-b]pyridine:

  • Regioselective Nitration: Nitration at the 3-position of the pyrrolo[2,3-b]pyridine core. Careful selection of a mild nitrating agent and strict temperature control are paramount for high regioselectivity.

  • Chemoselective Reduction: Reduction of the 3-nitro group to the corresponding 3-amino group. The choice of reducing agent is critical to avoid dehalogenation and other side reactions.

The following diagram illustrates this common synthetic pathway and highlights the stages where byproducts are likely to form.

Synthesis_Pathway start 4-Chloro-1H-pyrrolo[2,3-b]pyridine nitro 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine start->nitro Nitration (e.g., HNO3/Ac2O) nitro_isomers Nitro-isomers (5-nitro, 6-nitro) start->nitro_isomers Side reaction dinitrated Dinitrated byproduct start->dinitrated Side reaction amine This compound nitro->amine Reduction (e.g., Fe/AcOH) dehalogenated Dehalogenated amine nitro->dehalogenated Side reaction incomplete_reduction Incomplete reduction (hydroxylamine) nitro->incomplete_reduction Side reaction dimers Dimeric byproducts (azo, azoxy) nitro->dimers Side reaction

Caption: Synthetic pathway for this compound.

Q2: How should I purify the final product, this compound, to remove stubborn byproducts?

A2: Purification of the final product can be challenging due to the similar polarity of the desired amine and some of the byproducts, particularly the dehalogenated amine. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up with pH Adjustment: After the reduction, quench the reaction and perform an aqueous work-up. Adjusting the pH of the aqueous layer can sometimes help to selectively precipitate the product or impurities.

  • Column Chromatography: Silica gel column chromatography is typically required. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities. For more polar impurities, a different solvent system (e.g., dichloromethane/methanol) may be necessary.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final step to achieve high purity.

The following diagram outlines a general troubleshooting workflow for this synthesis.

Troubleshooting_Workflow start Start Synthesis nitration Nitration Step start->nitration low_regioselectivity Low Regioselectivity? nitration->low_regioselectivity reduction Reduction Step dehalogenation Dehalogenation? reduction->dehalogenation purification Purification impure_product Product Impure? purification->impure_product final_product Pure Product low_regioselectivity->reduction No optimize_nitration Optimize Nitration: - Milder Reagents - Lower Temperature low_regioselectivity->optimize_nitration Yes dehalogenation->purification No optimize_reduction Optimize Reduction: - Use Fe, SnCl2, or Ra-Ni - Monitor Reaction Time dehalogenation->optimize_reduction Yes impure_product->final_product No optimize_purification Optimize Purification: - Adjust Chromatography Gradient - Recrystallize impure_product->optimize_purification Yes optimize_nitration->nitration optimize_reduction->reduction optimize_purification->purification

Caption: Troubleshooting workflow for the synthesis.

Q3: What are the recommended storage conditions for this compound?

A3: Aromatic amines can be sensitive to light and air, leading to gradual decomposition and discoloration. It is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8 °C) to ensure its long-term stability.

References

troubleshooting guide for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when using this versatile heterocyclic scaffold. The inherent electronic nature of the 7-azaindole core, combined with the reactivity of the 3-amino and 4-chloro substituents, presents unique synthetic challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

Section 1: General Handling and Stability FAQ

Q1: What are the key stability concerns for this compound?

A1: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to degradation. The primary concern is its sensitivity during reactions, particularly under harsh thermal or pH conditions, which can result in decomposition and the formation of tarry byproducts.[1] For storage, it is recommended to keep the material in a tightly sealed container in a cool, dry, dark place, such as a refrigerator at 2-8°C.[2]

Q2: My reaction mixture is turning dark or forming insoluble material. What is happening?

A2: Darkening of the reaction mixture often indicates decomposition of the starting material or product. This can be caused by several factors:

  • High Temperature: The 7-azaindole core can be thermally sensitive. Ensure the reaction temperature is carefully controlled and not unnecessarily high.

  • Strong Base/Acid: The pyrrole and pyridine rings can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

  • Air Sensitivity: While the compound itself is not acutely air-sensitive, palladium catalysts used in cross-coupling reactions are. The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and will appear as a black precipitate.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for functionalizing the 4-chloro position. However, the 3-amino group and the pyrrole N-H introduce significant challenges.

Q3: I am attempting a cross-coupling reaction (Suzuki or Buchwald-Hartwig) and observing very low to no conversion. What is the primary suspect?

A3: The most common cause of failure for this specific substrate is catalyst inhibition or deactivation . The pyrrole N-H and the adjacent 3-amino group are excellent ligands for palladium. They can coordinate to the metal center, forming stable, catalytically inactive complexes that prevent the desired catalytic cycle from proceeding.[3] This is a well-documented issue for electron-rich N-heterocycles.[4]

General Troubleshooting Workflow for Failed Cross-Coupling

Start Reaction Failed (Low/No Conversion) Check_Reagents 1. Verify Reagent Quality - Boronic acid (degradation?) - Base (hygroscopic?) - Solvent (anhydrous?) Start->Check_Reagents Check_Inert 2. Check Inert Atmosphere - Rigorous degassing? - Positive N2/Ar pressure? Start->Check_Inert Check_Catalyst 3. Evaluate Catalyst System - Catalyst inhibition? - Inappropriate ligand? Start->Check_Catalyst Protect_N Protect Pyrrole N-H (e.g., SEM, Ts) Check_Catalyst->Protect_N Primary Suspect: Substrate Inhibition Optimize Re-run with Protected Substrate and Optimized Conditions Protect_N->Optimize

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Section 3: Specific Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is used to form a C-C bond at the 4-position.

Q4: My Suzuki-Miyaura reaction is sluggish and gives low yields, even after checking my reagents and atmosphere. What is the next step?

A4: The primary issue remains catalyst inhibition. The most effective strategy is to protect the pyrrole nitrogen . Using a protecting group like (2-(trimethylsilyl)ethoxy)methyl (SEM) or tosyl (Ts) prevents coordination of the N-H to the palladium, dramatically improving reaction efficiency.[5] While protecting the 3-amino group is also an option, protecting the pyrrole N-H is often sufficient and experimentally simpler.

Q5: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A5: Homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar) is typically caused by the presence of oxygen, which can participate in an oxidative cycle with the palladium catalyst.[4][6]

  • Improve Degassing: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or sparging with argon or nitrogen for at least 30 minutes.[7]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[4]

  • Control Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

ParameterRecommendation for this compoundRationale
N-Protection Highly Recommended (e.g., SEM-Cl, Ts-Cl)Prevents catalyst inhibition by the pyrrole N-H, which is a primary failure mode.[5]
Palladium Source Pd₂(dba)₃ or Pd(PPh₃)₄These Pd(0) sources are often effective. Pd(II) sources like Pd(OAc)₂ can also be used.[5]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) or PPh₃.These ligands promote the oxidative addition and reductive elimination steps and can be less prone to displacement by the substrate.[3][5]
Base K₂CO₃, Cs₂CO₃An aqueous solution of a carbonate base is standard and effective for many Suzuki couplings.[5][7]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base.[5]

Table 1. Recommended Starting Conditions for Suzuki-Miyaura Coupling.

Section 4: Specific Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form a C-N bond at the 4-position, displacing the chloride.

Q6: I am attempting a Buchwald-Hartwig amination and the reaction is not proceeding. Is N-protection also necessary here?

A6: Yes, absolutely. The same catalyst inhibition issues that plague Suzuki couplings are present, and often more pronounced, in Buchwald-Hartwig aminations. Both the pyrrole N-H and the 3-amino group can inhibit the catalyst. Furthermore, the amine coupling partner itself can compete with the phosphine ligand for coordination sites on the palladium. Protecting the pyrrole nitrogen is a critical first step for troubleshooting.[3]

Q7: Which catalyst system (ligand/base) should I choose for a Buchwald-Hartwig amination with this substrate?

A7: The choice is crucial and depends on the amine coupling partner. For many aminations on heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are required.[8][9]

  • Ligands: Generations of ligands have been developed. For challenging substrates, ligands like RuPhos or XPhos are excellent starting points.[3]

  • Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used.[3][10]

  • Solvents: Anhydrous, aprotic polar solvents like dioxane or toluene are standard. It is critical that the solvent is dry.[3]

Decision Tree for Buchwald-Hartwig Optimization

Start Low Yield in Buchwald-Hartwig Protect Is the pyrrole N-H protected? Start->Protect Add_Protect Protect with SEM or Ts group Protect->Add_Protect No Check_Ligand Evaluate Ligand/Base System (e.g., RuPhos/NaOtBu) Protect->Check_Ligand Yes Add_Protect->Check_Ligand Try_Alt_Ligand Try alternative ligand (e.g., XPhos, SPhos) Check_Ligand->Try_Alt_Ligand No Improvement Check_Temp Increase Temperature (e.g., 80 -> 110 °C) Check_Ligand->Check_Temp System is Robust Try_Alt_Ligand->Check_Temp Success Reaction Optimized Check_Temp->Success Improvement

Caption: Decision-making workflow for optimizing Buchwald-Hartwig aminations.

Section 5: Experimental Protocols

These are generalized protocols and should be adapted based on specific substrates and reaction monitoring.

Protocol 1: N-SEM Protection of the Pyrrole Nitrogen
  • Dissolve this compound (1.0 equiv) in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1-1.3 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (on N-Protected Substrate)
  • To a reaction vial, add the N-protected 4-chloro-3-amino substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • In a separate vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., PPh₃, 8-20 mol%).

  • Evacuate and backfill the reaction vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Add the catalyst/ligand to the reaction mixture.

  • Seal the vial and heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography or recrystallization.[5]

References

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the preparation of this valuable heterocyclic building block. The synthesis is typically approached as a two-step sequence from 4-chloro-1H-pyrrolo[2,3-b]pyridine: electrophilic nitration at the C-3 position followed by reduction of the nitro group. This guide will provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield, purity, and reproducibility.

Synthetic Pathway Overview

The most practical route to this compound involves the following two transformations. Each step presents unique challenges that require careful optimization of reaction conditions.

Synthetic_Pathway 4-Chloro-1H-pyrrolo[2,3-b]pyridine 4-Chloro-1H-pyrrolo[2,3-b]pyridine 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine 4-Chloro-1H-pyrrolo[2,3-b]pyridine->4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Step 1: Nitration This compound This compound 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine->this compound Step 2: Reduction Troubleshooting_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction N_Start Start Nitration N_CheckTLC Analyze Crude Reaction by TLC/LC-MS N_Start->N_CheckTLC N_LowYield Low Yield / Tar Formation? N_CheckTLC->N_LowYield N_Isomers Multiple Isomers? N_LowYield->N_Isomers No N_Action1 Reduce Temperature Use Milder Nitrating Agent Consider N-Protection N_LowYield->N_Action1 Yes N_Success Desired Product Formed N_Isomers->N_Success No N_Action2 Use N-Protecting Group Optimize Solvent N_Isomers->N_Action2 Yes R_Start Start Reduction N_Success->R_Start Proceed to Reduction N_Action1->N_Start Re-run N_Action2->N_Start Re-run R_CheckTLC Analyze Crude Reaction by TLC/LC-MS R_Start->R_CheckTLC R_Dechlorination Dechlorination Observed? R_CheckTLC->R_Dechlorination R_Incomplete Incomplete Reaction? R_Dechlorination->R_Incomplete No R_Action1 Switch from Pd/C to Raney Ni Use SnCl₂ or Fe/AcOH R_Dechlorination->R_Action1 Yes R_FinalProduct Final Product Isolated R_Incomplete->R_FinalProduct No R_Action2 Increase Catalyst/Reagent Loading Extend Reaction Time Check Reagent Quality R_Incomplete->R_Action2 Yes R_Action1->R_Start Re-run R_Action2->R_Start Re-run

stability issues and degradation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scientist's Guide to a Key Building Block

Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 3-Amino-4-chloro-7-azaindole). This molecule is a vital heterocyclic intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its unique structure, featuring a reactive chloro-group and a nucleophilic amino group on the 7-azaindole scaffold, makes it highly valuable but also susceptible to specific stability challenges.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple handling instructions to provide a deeper understanding of the molecule's stability profile. By anticipating potential issues and understanding their chemical origins, you can ensure the integrity of your experiments and the quality of your results.

Part 1: Fundamental Stability Profile

The stability of this compound is governed by three primary chemical features: the aromatic amine at the C3 position, the electrophilic pyridine ring, and the labile chloro-substituent at the C4 position. These features make the compound sensitive to oxidation, pH extremes (hydrolysis), and photodegradation .

Forced degradation studies on analogous heterocyclic systems, such as aminopyridinols and other pyrrolopyridines, reveal common vulnerabilities that are highly relevant to this compound.[1][2] These studies provide a robust framework for understanding its likely degradation pathways.

Key Susceptibilities:
  • Oxidative Degradation: The 3-amino group is a primary site for oxidation. Exposure to atmospheric oxygen, peroxides (commonly found in aged solvents like THF or diethyl ether), or other oxidizing agents can lead to the formation of colored impurities, such as N-oxides or nitro derivatives.[2] This is often the cause of unexplained color changes in the solid material or solutions.

  • Hydrolytic Instability: The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is accelerated at pH extremes.

    • Alkaline Conditions: In basic solutions (e.g., high concentrations of NaOH, K₂CO₃), the compound is extremely unstable, leading to rapid hydrolysis where the chloride is displaced by a hydroxyl group.[1]

    • Acidic Conditions: While more stable than in base, prolonged exposure to strong acids can also catalyze hydrolysis (solvolysis), especially in aqueous media.[1][3]

  • Photodegradation: Aromatic amines and halogenated heterocycles can be sensitive to light, particularly UV radiation. Energy from light can promote the formation of radical species, leading to complex degradation pathways and the appearance of minor impurities. Studies on related pyrrolopyridine derivatives confirm their photolabile nature.[1]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, storage, and use of this compound.

Q1: My solid sample of this compound has changed color from off-white to yellow/brown. Is it still usable?

A: A color change is a primary indicator of degradation, most likely due to oxidation of the 3-amino group upon exposure to air and/or light. While minor color changes may indicate only a small percentage of impurity, the presence of these degradants can interfere with sensitive downstream reactions, such as palladium-catalyzed couplings.

Recommendation:

  • Assess Purity: Before use, analyze a small sample by HPLC-UV and LC-MS to quantify the purity and identify the mass of the main impurity. If purity is still >95% and the impurity is known and unlikely to interfere, you may proceed with caution.

  • Re-purification: If purity is compromised, recrystallization or column chromatography may be necessary.

  • Prevention: Always store the compound under an inert atmosphere (argon or nitrogen), tightly sealed, and protected from light.[4]

Q2: I'm seeing a new, more polar peak in my HPLC analysis after leaving my compound in a methanol/water solution. What is it?

A: This is a classic sign of hydrolysis. The chloro group at the C4 position has likely been displaced by a hydroxyl group (-OH) from water or methanol (-OCH₃), forming 3-Amino-1H-pyrrolo[2,3-b]pyridin-4-ol. The hydroxyl group makes the new compound more polar, resulting in a shorter retention time on a reverse-phase HPLC column. This process is accelerated by acidic or basic conditions.[1][3]

Recommendation:

  • Prepare Solutions Fresh: Prepare aqueous or alcoholic solutions of the compound immediately before use.

  • Maintain Neutral pH: If buffering is possible for your application, maintain a neutral pH (6.5-7.5) to minimize the rate of hydrolysis.

  • Use Aprotic Solvents: For storage in solution, use dry, aprotic solvents like DMSO or DMF, which should be stored over molecular sieves to remove residual water.

Q3: My reaction (e.g., Suzuki or Buchwald-Hartwig coupling) is not working as expected and I'm recovering a significant amount of a hydrolyzed side product.

A: This indicates that the conditions of your reaction are promoting degradation. Many cross-coupling reactions use basic conditions (e.g., K₂CO₃, NaOtBu, Cs₂CO₃) which can accelerate the hydrolysis of the starting material.

Recommendation:

  • Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly opened, anhydrous-grade solvents.

  • Choose the Right Base: Consider using a non-nucleophilic, hindered base that is less likely to participate in SNAr reactions. If aqueous bases are required, consider a biphasic system to minimize contact time or use milder bases if the reaction allows.

  • Protecting Groups: In complex syntheses, protecting the pyrrole nitrogen (e.g., with a SEM or tosyl group) can sometimes modulate the reactivity and stability of the core structure.[5]

  • Temperature Control: Do not overheat the reaction. Run test reactions at lower temperatures to find the minimum required for product formation versus degradation.

Q4: What are the ideal storage conditions for this compound?

A: Based on the compound's chemical nature and vendor recommendations, the following conditions are optimal for long-term stability.

ParameterConditionRationale
Temperature 2-8°CSlows the rate of potential degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive 3-amino group.
Light Amber Vial / Dark PlaceProtects against light-induced (photolytic) degradation.[4]
Moisture Tightly Sealed ContainerPrevents hydrolysis of the 4-chloro group.[4]

Part 3: Recommended Protocols & Workflows

Protocol 1: Preparation of a Stock Solution (10 mM in DMSO)

This protocol is designed to create a stable stock solution for use in biological screening or reaction arrays.

  • Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Inert Atmosphere: Prepare a clean, dry vial with a septum cap. Purge the vial with argon or nitrogen gas for 2-3 minutes.

  • Weighing: Quickly weigh the required amount of the compound (e.g., 1.68 mg for 1 mL of a 10 mM solution) and add it to the purged vial.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO (stored over molecular sieves) via syringe.

  • Dissolution: Sonicate or vortex the vial until the solid is completely dissolved.

  • Storage: Overlay the solution with argon or nitrogen before sealing tightly. Store at -20°C for long-term use. For frequent use, small aliquots can be stored at 2-8°C to minimize freeze-thaw cycles.

Protocol 2: Routine Purity Assessment by RP-HPLC

This method provides a baseline for assessing the purity of incoming material and tracking its stability over time.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Prep: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

Part 4: Visualizing Degradation & Troubleshooting

Understanding the likely degradation pathways and having a logical troubleshooting plan are critical for experimental success.

Diagram 1: Key Degradation Pathways

G cluster_conditions cluster_products O2 Air (O₂), Light (Oxidation) Parent This compound (Starting Material) O2->Parent H2O_OH H₂O / OH⁻ (Hydrolysis - Basic) H2O_OH->Parent H2O_H H₂O / H⁺ (Hydrolysis - Acidic) H2O_H->Parent Oxidized Oxidized Impurities (e.g., N-Oxide) - Colored - Parent->Oxidized Primary Pathway Hydrolyzed 4-Hydroxy-1H-pyrrolo[2,3-b]pyridin-3-amine - More Polar - Parent->Hydrolyzed Secondary Pathway

Caption: Major degradation pathways for the target compound.

Diagram 2: Troubleshooting Workflow for Purity Issues

G Start Purity Issue Detected (e.g., by HPLC, TLC, NMR) CheckAppearance Is the solid or solution discolored (yellow/brown)? Start->CheckAppearance CheckPolarity Is the main impurity more polar than starting material? CheckAppearance->CheckPolarity No Oxidation Likely Cause: Oxidation - Check storage atmosphere (air exposure) - Check for light exposure - Test solvents for peroxides CheckAppearance->Oxidation Yes Hydrolysis Likely Cause: Hydrolysis - Check for moisture in solvents/reagents - Check pH of aqueous solutions - Verify anhydrous reaction conditions CheckPolarity->Hydrolysis Yes Other Other Issue: - Incompatible reagent? - Thermal decomposition? - Review full reaction scheme CheckPolarity->Other No

Caption: Decision tree for troubleshooting purity problems.

References

Technical Support Center: Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 4-chloro-3-amino-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the isolation and purification of this important heterocyclic intermediate. The unique combination of a nucleophilic amino group, a reactive chloro-substituent, and the 7-azaindole core presents specific purification hurdles. This document provides troubleshooting advice and detailed protocols based on the established chemistry of analogous structures and foundational purification principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should consider before purification?

A1: Understanding the fundamental properties of your compound is the first step to a successful purification strategy.

  • Physical Appearance: In its pure form, this compound is expected to be a solid, likely ranging from off-white to light yellow or tan. Darker colors (brown, purple, black) typically indicate the presence of oxidative impurities or degradation products.

  • Solubility Profile: Based on its structure, which contains both a polar amine and a larger, more lipophilic heterocyclic core, its solubility is expected to be moderate. It will likely have low solubility in water and non-polar solvents like hexanes, but good solubility in more polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols like methanol or ethanol.[1]

  • Chemical Stability:

    • Acidity/Basicity: The pyrrole N-H is weakly acidic, while the 3-amino group is basic. The pyridine nitrogen is also basic. This amphoteric nature means the compound's charge state and solubility can be manipulated with pH, but it can also lead to challenges. On acidic silica gel, for instance, the basic nitrogens can cause significant streaking during column chromatography.

    • Oxidative Instability: Aromatic amines are notoriously susceptible to air oxidation, which often results in the formation of highly colored impurities. This is a primary cause of product discoloration upon storage or during prolonged purification procedures.

    • Reactivity of the Chloro Group: The 4-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution. Care should be taken to avoid reaction with nucleophilic solvents (like methanol under certain conditions) or amine-based reagents, especially at elevated temperatures.[2][3]

Troubleshooting Purification Challenges

Q2: My crude product is a dark, tarry material with multiple spots on the TLC plate. What are the likely impurities?

A2: This is a common issue arising from the synthesis and workup. The impurities can be broadly categorized. Understanding their origin is key to selecting a purification strategy.

  • Unreacted Starting Materials: Depending on your synthetic route, this could include the corresponding 3-nitro or 3-azido precursor if you performed a reduction, or unreacted 4-chloro-1H-pyrrolo[2,3-b]pyridine. These are typically less polar than your desired amine product.

  • Oxidative Degradation Products: Aromatic amines can oxidize to form nitroso, nitro, and polymeric species. These are often highly colored and can be more polar than the desired product.

  • Side-Reaction Products:

    • Hydrolysis: If the workup conditions are not carefully controlled, the 4-chloro group can be hydrolyzed back to a 4-hydroxy group, introducing a highly polar impurity.[4]

    • Dimerization/Polymerization: Under harsh (e.g., strongly acidic) conditions, 7-azaindole derivatives can sometimes undergo side reactions leading to oligomeric materials.[5]

The diagram below illustrates the potential sources of impurities.

cluster_synthesis Synthetic Precursors cluster_reaction Reaction & Workup cluster_impurities Common Impurities SM Starting Materials (e.g., 3-nitro analog) Crude Crude Product: This compound SM->Crude Incomplete Reaction Reagents Reagents Reagents->Crude Side Reactions Imp_SM Unreacted SM (Less Polar) Crude->Imp_SM Imp_Ox Oxidation Products (Colored, Polar) Crude->Imp_Ox Air/Heat/ Light Exposure Imp_Side Side-Products (e.g., Hydrolysis, Dimers) Crude->Imp_Side

Caption: Origin of common impurities in the synthesis of the target compound.

Q3: How do I decide between column chromatography and recrystallization for purification?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Use Recrystallization when:

    • Your crude product is relatively pure (>85%).

    • The impurities have significantly different solubility profiles from your product.

    • You need to process a large quantity of material, as recrystallization is more scalable.

  • Use Column Chromatography when:

    • Your crude product is very impure (<85%) or contains a complex mixture of byproducts.

    • The impurities have similar polarity and solubility to your product (e.g., isomers or closely related analogs).

    • You need the highest possible purity, as chromatography offers superior separation power.

Below is a decision workflow to guide your choice.

start Crude Product check_purity Assess Crude Purity (TLC, ¹H NMR) start->check_purity high_purity Purity > 85%? check_purity->high_purity Data Obtained recrystallization Attempt Recrystallization high_purity->recrystallization Yes chromatography Perform Column Chromatography high_purity->chromatography No low_purity Purity < 85% or Complex Mixture reassess Reassess Purity recrystallization->reassess final_product Pure Product chromatography->final_product reassess->chromatography Purity Not OK reassess->final_product Purity OK

Caption: Decision workflow for selecting a purification method.

In-Depth Troubleshooting Guides

Q4: I'm trying to use silica gel column chromatography, but my compound is streaking badly on the TLC plate and I'm getting poor separation. What can I do?

A4: This is the most common problem when purifying amines on standard silica gel. The issue stems from the interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface, leading to strong, non-specific binding.

Solution: Deactivate the Silica Gel

You must add a small amount of a basic modifier to your eluent system to neutralize the acidic sites.

Detailed Protocol for Column Chromatography:

  • Dry Loading (Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This ensures your compound is introduced to the column in a concentrated band.

  • Column Packing:

    • Prepare your column by packing it with silica gel as a slurry in your starting eluent (e.g., 98:2 Hexane:EtOAc).[6]

  • Eluent Preparation:

    • Prepare your mobile phase. A common starting point for compounds of this polarity is a mixture of Hexane and Ethyl Acetate.

    • Crucially, add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to your eluent mixture. TEA is often preferred as it is fully organic. This will prevent streaking.

  • Running the Column:

    • Carefully add your dry-loaded silica to the top of the packed column.

    • Begin eluting with a low-polarity solvent system and gradually increase the polarity (gradient elution). For example, start with 20% EtOAc in Hexane and gradually increase to 50-100% EtOAc.

    • Monitor the separation by collecting fractions and analyzing them by TLC.[6]

  • Fraction Analysis:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure. Note that you will also need to remove the TEA, which may require placing the flask under high vacuum for an extended period.

ProblemLikely CauseRecommended Solution
Severe Streaking on TLC/Column Acidic silica interacting with basic amine.Add 0.5-1% triethylamine (TEA) or 0.1% ammonium hydroxide to the eluent.
Compound Won't Elute from Column Eluent polarity is too low.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Poor Separation from Impurities Eluent polarity is too high, or impurities have very similar Rf values.Use a shallower gradient (increase polarity more slowly). Try a different solvent system (e.g., Dichloromethane/Methanol + 1% TEA).
Product Decomposes on Column Compound is unstable on silica for extended periods.Use a faster flow rate (flash chromatography) and consider using deactivated or neutral alumina as the stationary phase instead of silica gel.
Q5: I want to try recrystallization, but my compound either oils out or doesn't precipitate. How do I find a suitable solvent system?

A5: Finding the right recrystallization solvent is an empirical process. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Systematic Approach to Solvent Screening:

  • Place a small amount of your crude material (10-20 mg) into several different test tubes.

  • Add a small amount (0.5 mL) of a single solvent to each tube at room temperature. Observe solubility.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point. If it dissolves, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good single-solvent system.

  • If the compound is too soluble in one solvent (e.g., DCM) and insoluble in another (e.g., Hexane), you can use a binary (two-solvent) system. Dissolve the compound in the minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow to cool.

Solvent ClassExample SolventsProperties & Suitability
Alcohols Ethanol, Isopropanol (IPA)Good for moderately polar compounds. Often used in binary systems with water.
Esters Ethyl Acetate (EtOAc)Excellent general-purpose solvent. Often works well in a binary system with hexanes.
Chlorinated Dichloromethane (DCM)Tends to be a very good solvent; often used in binary systems with a non-polar anti-solvent like hexanes. Its low boiling point can be a drawback.
Ethers Diethyl Ether, MTBEVolatile. Good for precipitating polar compounds.
Hydrocarbons Hexanes, HeptaneNon-polar. Almost always used as the "poor" or "anti-solvent" in a binary system to induce precipitation.
Aromatic TolueneHigh boiling point. Can be effective for less polar compounds or when other solvents fail.
Q6: My purified product looks great initially, but it turns brown after a few days in storage. How can I improve its long-term stability?

A6: This discoloration is almost certainly due to air oxidation of the aromatic amine.

Solutions for Enhancing Stability:

  • Inert Atmosphere: Store the purified solid in a vial that has been flushed with an inert gas like nitrogen or argon.

  • Low Temperature: Store the vial in a freezer (-20 °C is standard) to slow the rate of decomposition.

  • Protection from Light: Store the vial in the dark or use an amber-colored vial to prevent light-induced degradation.

  • Purity is Key: Ensure the compound is exceptionally pure. Trace metal ions or residual acidic/basic impurities from the synthesis can catalyze oxidation. If problems persist, a final re-purification may be necessary.

By applying these targeted troubleshooting strategies and protocols, you can overcome the common challenges associated with the purification of this compound and obtain a high-purity material suitable for your downstream research and development needs.

References

Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold, a key intermediate in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges, focusing on the practical mitigation of side reactions to improve yield, purity, and reproducibility.

Section 1: Foundational Concepts & Synthetic Strategy

Before troubleshooting specific issues, it is critical to understand the primary synthetic pathways and the key decision points that influence the outcome. The target molecule is typically synthesized from a di-substituted 7-azaindole precursor, most commonly 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. The introduction of the C3-amine functionality is the pivotal step, which presents significant challenges in regioselectivity and competing reactions.

FAQ: What are the primary synthetic routes for introducing the 3-amino group?

There are two principal strategies for the amination of the 7-azaindole core to achieve the desired product. The choice between them depends on the reactivity of the specific substrate, the desired reaction conditions, and the available equipment.

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of a leaving group (typically a halide) on the aromatic ring by a nucleophile. For this pathway to be effective, the ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).[4][5] The inherent electronic properties of the pyrrolo[2,3-b]pyridine ring system make it amenable to this type of reaction.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6][7] It is often employed when the aromatic ring is not sufficiently activated for SNAr or when milder reaction conditions are required.[7]

The following decision workflow provides a general guide for selecting the appropriate synthetic strategy.

Synthesis_Decision_Workflow Start Starting Material: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Decision Is direct amination with an ammonia equivalent feasible? Start->Decision SNAr_Path Pursue SNAr Pathway Decision->SNAr_Path Yes BH_Path Pursue Buchwald-Hartwig Amination Decision->BH_Path No / Low Yield SNAr_Problem Challenges: - Regioselectivity (C4 vs. C6) - Competing Hydrolysis - Harsh Conditions SNAr_Path->SNAr_Problem BH_Problem Challenges: - Catalyst/Ligand Selection - Hydrodehalogenation - Base Sensitivity BH_Path->BH_Problem

Caption: Strategic decision workflow for amination.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach is often the most direct method. However, its success is highly dependent on controlling regioselectivity and minimizing reactions with the solvent or trace water. A common precursor for this route is 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, which first needs to be nitrated at the C3 position, followed by reduction to the amine. A key challenge is the initial substitution on the dichlorinated scaffold.

Q1: My reaction is producing a mixture of 4-amino and 6-amino isomers. How can I achieve regioselective substitution at the C4 position?

Root Cause Analysis: The regioselectivity of SNAr reactions on dichloropyrimidines and related fused heterocycles is governed by the electronic stability of the Meisenheimer intermediate.[8] Substitution generally favors the C4 and C6 positions over C2.[8][9] In the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine system, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. This is due to the cumulative electron-withdrawing effects of both the adjacent pyridine nitrogen and the pyrrole ring. However, this selectivity can be compromised under certain conditions.

Solutions & Scientific Rationale:

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can reduce the kinetic selectivity between the two sites, leading to the formation of the thermodynamic product mixture.

  • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are typically used to facilitate the formation of the charged intermediate. However, protic solvents can sometimes enhance selectivity by differentially solvating the transition states. For instance, studies on related chloropyrrolopyrimidines have shown that using water or alcoholic solvents under acidic conditions can proceed efficiently, though care must be taken to avoid solvolysis.[10][11][12]

  • Nucleophile Sterics: Employing a bulkier amine nucleophile can sometimes enhance selectivity for the more sterically accessible position. However, this is less of a differentiating factor between the C4 and C6 positions.

  • Tertiary Amine Catalysis: In some dichloropyrimidine systems, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[9][13] While the target is C4, this principle highlights that additives can dramatically alter regiochemical outcomes. Exploring the use of a catalytic amount of a non-nucleophilic base like DBU or a sterically hindered amine might influence the reaction pathway.

Q2: The primary impurity is 4-hydroxy-1H-pyrrolo[2,3-b]pyridin-3-amine, not the desired chloro- product. What is causing this hydrolysis and how can it be prevented?

Root Cause Analysis: This side reaction is a classic case of competing nucleophilic attack by water or hydroxide ions present in the reaction mixture. The chloro-substituent at the C4 position is highly activated towards displacement, and if water is a stronger or more available nucleophile than your intended amine, hydrolysis will dominate. This is particularly problematic in reactions run in protic solvents or with bases that are not rigorously dried.

Solutions & Scientific Rationale:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles over molecular sieves.

  • Choice of Base: If a base is required, use a non-hydroxide, non-aqueous base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or a hindered amine base like diisopropylethylamine (DIPEA). Carbonate bases (K₂CO₃, Cs₂CO₃) should be thoroughly dried before use.

  • Acid-Catalyzed Conditions in Water: Counterintuitively, running the reaction in water with a controlled amount of acid can be effective.[10][12][14] The acid protonates the pyridine ring, further activating it towards nucleophilic attack. A low concentration of acid is crucial; high concentrations can protonate the amine nucleophile, rendering it non-nucleophilic and allowing the solvent (water) to react instead.[10][11] This creates a delicate balance to achieve the desired transformation.

SNAr_Competition cluster_0 Reaction Pathways Substrate 4-Chloro-7-azaindole (Activated) Product Desired 4-Amino Product Substrate->Product SideProduct 4-Hydroxy Side Product Substrate->SideProduct Amine R-NH₂ (Desired Nucleophile) Amine->Product Amination Water H₂O / OH⁻ (Competing Nucleophile) Water->SideProduct Hydrolysis

Caption: Competing SNAr pathways.

Section 3: Troubleshooting Buchwald-Hartwig Amination

When SNAr fails or gives low yields, Buchwald-Hartwig amination is the preferred method. This catalytic approach offers milder conditions and a broader substrate scope.[6] However, it introduces new potential side reactions related to the catalyst and ligands.

Q1: My main side product is the de-chlorinated starting material, 1H-pyrrolo[2,3-b]pyridine. What is causing this hydrodehalogenation?

Root Cause Analysis: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[15] It occurs when the oxidative addition complex, instead of undergoing reaction with the amine and reductive elimination, undergoes a competing pathway such as β-hydride elimination from an alkoxide base or reaction with a hydride source in the mixture.[6]

Solutions & Scientific Rationale:

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich, sterically bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often used because they promote the desired reductive elimination step over side reactions.[15][16] The steric bulk of the ligand can create a coordinatively saturated palladium center that disfavors competing pathways.

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17] Avoid bases that can serve as hydride donors. The choice of base can be substrate-dependent and may require screening.

  • Temperature and Reaction Time: Run the reaction at the lowest effective temperature. Prolonged heating can increase the likelihood of hydrodehalogenation and other catalyst decomposition pathways. Monitor the reaction closely by LCMS or TLC and stop it upon completion.

Q2: I am attempting a direct amination using ammonia, but the reaction is failing. What are the best ammonia equivalents to use?

Root Cause Analysis: Gaseous ammonia has low solubility in many organic solvents and can be difficult to handle. Furthermore, the product amine is often more nucleophilic than ammonia itself, leading to double arylation. Therefore, "ammonia equivalents" or surrogates are often used.[7]

Solutions & Scientific Rationale:

  • Benzophenone Imine: This is a widely used ammonia surrogate. The palladium-catalyzed coupling is performed with benzophenone imine, and the resulting N-aryl imine is then readily hydrolyzed under acidic conditions to yield the primary arylamine.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): This can serve as both the base and the nitrogen source in some protocols, particularly for amination of halo-7-azaindoles.[17]

  • Protected Amines: Using a protected amine, such as Boc-amine, followed by deprotection can be a viable, albeit longer, route.

Parameter SNAr Approach Buchwald-Hartwig Approach
Key Reagents Strong nucleophile (e.g., NH₄OH, NaN₃), often high temp.Pd catalyst, phosphine ligand, strong non-nucleophilic base
Common Solvents DMF, DMSO, NMP, Water/HCl[10]Toluene, Dioxane, THF
Primary Side Reaction Solvolysis (hydrolysis/alcoholysis)[11]Hydrodehalogenation[15]
Regioselectivity Kinetically controlled by electronics of the ringDictated by position of the halide
Key Advantage Potentially fewer reagents, no transition metalsMilder conditions, broader scope

Table 1: Comparison of Amination Strategies

Section 4: Experimental Protocol Example

This protocol is a representative example for an acid-catalyzed SNAr amination in an aqueous medium, adapted from literature procedures on related scaffolds.[10][12]

Protocol: Acid-Promoted Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with an Aniline Derivative

  • Reagent Preparation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq, e.g., 500 mg).

    • Add the desired aniline nucleophile (1.1 eq).

    • Add deionized water (approx. 25 mL for a 500 mg scale reaction).

    • Add 0.1 equivalents of a stock solution of hydrochloric acid (e.g., 0.61 M aqueous HCl). Note: The amount of acid is critical. Too much will protonate and deactivate the aniline nucleophile.[14]

  • Reaction Execution:

    • Stir the resulting suspension and heat the mixture to 80 °C.

    • Monitor the reaction progress by TLC or LCMS every 1-2 hours. The reaction is typically complete within 3-6 hours, depending on the nucleophilicity of the aniline.[10]

  • Work-up and Purification:

    • After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid until the pH is ~8-9. A precipitate of the product should form.

    • Isolate the solid product by vacuum filtration, washing the filter cake with cold water.

    • To recover any product remaining in the filtrate, extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Combine the isolated solid with the residue from the organic extracts. Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. The content is structured in a question-and-answer format to directly address potential challenges and provide practical, field-proven solutions.

Overall Synthetic Strategy

The most viable and scalable approach to this compound involves a two-step sequence starting from the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole). The strategy is as follows:

  • Electrophilic Nitration: Regioselective nitration at the C3 position of the electron-rich pyrrole ring.

  • Chemoselective Reduction: Reduction of the newly introduced nitro group to the target primary amine, while preserving the C4-chloro substituent.

Synthetic_Workflow Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine Intermediate 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Step 1: Nitration Final This compound Intermediate->Final Step 2: Reduction

Caption: Overall synthetic pathway.

Part 1: Synthesis of Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine

While 4-chloro-7-azaindole is commercially available, understanding its synthesis can be crucial for cost management and quality control on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable route to 4-chloro-1H-pyrrolo[2,3-b]pyridine?

A1: A frequently employed method involves the chlorination of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one. This precursor can be synthesized from commercially available pyrimidine derivatives. The chlorination is typically achieved using phosphorus oxychloride (POCl₃), often with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl.[1]

Q2: My chlorination reaction with POCl₃ is sluggish and gives a low yield. What can I do?

A2: Several factors can influence the efficiency of this reaction:

  • Temperature: Ensure the reaction is heated sufficiently, typically to reflux.[2] Inadequate temperature is a common cause of incomplete reactions.

  • Reagent Purity: The purity of both the starting material and POCl₃ is critical. Water contamination will rapidly quench POCl₃.

  • Base Addition: The slow, portion-wise addition of a base like DIPEA at a controlled temperature (e.g., below 10°C) before heating can prevent side reactions and improve the yield.[1]

  • Solvent: While some procedures run neat in excess POCl₃, using a high-boiling inert solvent like toluene can improve temperature control and slurry management on a larger scale.

Part 2: Step 1 - Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This is a critical step where regioselectivity is paramount. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic attack. The C3 position is generally the most nucleophilic.[3]

Nitration: FAQs & Troubleshooting

Q3: What are the best nitrating agents for this substrate to ensure C3 selectivity?

A3: Harsh nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, should be avoided as they can lead to over-nitration, oxidation, and polymerization of the electron-rich pyrrole ring.[4] Milder, more controlled nitrating agents are recommended for scale-up:

  • Acetyl nitrate (AcONO₂): Prepared in situ from nitric acid and acetic anhydride. This is a classic and effective reagent for nitrating sensitive heterocycles.

  • Tetramethylammonium nitrate / Trifluoroacetic anhydride ((NMe₄)NO₃ / TFAA): This system generates trifluoroacetyl nitrate in situ, a potent but non-acidic nitrating agent that has shown excellent regioselectivity for the 3-position of indoles.[3]

Q4: I am observing the formation of multiple nitro isomers. How can I improve C3 regioselectivity?

A4: The formation of other isomers (e.g., at C5) suggests that the reaction conditions are too harsh or that the C3 position is sterically hindered.

  • Protecting Group Strategy: The use of a removable protecting group on the pyrrole nitrogen, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, can modulate the reactivity of the ring and improve selectivity. These groups can be readily removed after the nitration and reduction steps. Commercially available N-protected 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridines suggest this is a viable industrial strategy.[5][6]

  • Temperature Control: Maintain a low temperature (e.g., -10°C to 0°C) during the addition of the nitrating agent to minimize side reactions.

Q5: The reaction is producing a lot of tar-like material and the yield is low. What is the cause?

A5: Tarry material is a strong indicator of substrate decomposition or polymerization, likely caused by overly acidic or high-temperature conditions.

  • Use Non-Acidic Conditions: Switch to a non-acidic nitrating system like (NMe₄)NO₃ / TFAA.[3]

  • Control Exotherm: The nitration reaction is highly exothermic. Ensure your cooling system is adequate for the scale, and add the nitrating agent slowly and sub-surface if possible to dissipate heat effectively.

  • Work-up Procedure: Quench the reaction by slowly adding the mixture to a large volume of ice-water to rapidly dilute the acid and cool the reaction, which often precipitates the product.[7]

Experimental Protocol: C3-Nitration

This protocol is a representative procedure based on methods for similar electron-rich heterocycles. Note: This should be optimized at a small scale before attempting a large-scale reaction.

  • Vessel Preparation: To a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and a suitable solvent like dichloromethane or acetic anhydride.

  • Cooling: Cool the mixture to -5°C to 0°C.

  • Nitrating Agent Addition: Slowly add a pre-cooled solution of the nitrating agent (e.g., acetyl nitrate, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the mixture at 0-5°C until the reaction is complete, as monitored by TLC or HPLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

  • Isolation: If a solid precipitates, collect it by filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the isolated 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine under vacuum at 40-50°C.

Part 3: Step 2 - Reduction of the Nitro Group

The primary challenge in this step is the chemoselective reduction of the nitro group without affecting the chloro-substituent (hydrodechlorination).

Nitro Reduction: FAQs & Troubleshooting

Q6: What is the most reliable method for reducing the nitro group without dehalogenation on a large scale?

A6: Catalytic transfer hydrogenation or reduction with metals in acidic media are generally preferred over direct catalytic hydrogenation with Pd/C and H₂ gas, which is known to cause hydrodechlorination.

  • Iron (Fe) in Acetic Acid: This is a classic, cost-effective, and mild method that is highly tolerant of other reducible groups, including aryl chlorides.[1]

  • Tin(II) Chloride (SnCl₂): Another mild and effective reagent for the chemoselective reduction of nitro groups in the presence of sensitive functionalities.[1]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst such as Pd/C can sometimes offer better selectivity than high-pressure hydrogenation. However, conditions must be carefully optimized to avoid dehalogenation.[8]

Q7: My reduction with Pd/C and hydrogen gas is leading to significant amounts of the dechlorinated by-product. How can I prevent this?

A7: Hydrodechlorination is a common side reaction with palladium catalysts.

  • Switch Catalyst: Raney Nickel is often a better choice than Pd/C when dehalogenation is a concern.[1]

  • Catalyst Poisoning/Modification: In some cases, adding a catalyst poison or modifier (e.g., a sulfur-containing compound) can selectively inhibit the dehalogenation reaction without stopping the nitro reduction. This requires careful optimization.

  • Alternative Method: It is highly recommended to switch to a non-catalytic hydrogenation method like Fe/AcOH or SnCl₂ to avoid this issue altogether on a large scale.

Q8: The work-up after my Fe/AcOH reduction is difficult, forming a lot of iron sludge.

A8: The work-up of iron-based reductions can be challenging on a large scale.

  • Filtration Aid: After basifying the reaction mixture, filter the iron salts through a pad of Celite® or another filter aid. This will help to manage the fine precipitate.

  • Solvent Choice: Use a robust organic solvent like ethyl acetate for extraction. Multiple extractions may be necessary.

  • Basification: After the reaction, carefully basify the mixture with a solution of sodium carbonate or ammonia to precipitate the iron hydroxides. Ensure the final pH is sufficiently basic (pH > 9).

Troubleshooting Workflow: Nitro Reduction

Troubleshooting_Reduction start Nitro Reduction Issues issue1 Incomplete Reaction start->issue1 issue2 Dechlorination By-product start->issue2 issue3 Difficult Work-up start->issue3 sol1a Increase reagent equivalents (e.g., Fe, SnCl₂) issue1->sol1a sol1b Increase reaction time or temperature issue1->sol1b sol2a Switch from Pd/C to Raney Nickel issue2->sol2a sol2b Use non-catalytic method (Fe/AcOH or SnCl₂) issue2->sol2b sol3a Use Celite® for filtration issue3->sol3a sol3b Ensure complete basification (pH > 9) issue3->sol3b sol3c Perform multiple extractions issue3->sol3c

Caption: Decision tree for troubleshooting the nitro reduction step.

Experimental Protocol: Nitro Reduction with Iron
  • Setup: Charge a reactor with 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), ethanol or acetic acid as the solvent, and iron powder (3-5 eq).

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and stir vigorously. If using a neutral solvent like ethanol, add concentrated HCl portion-wise.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. If the solvent is acetic acid, carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Part 4: Purification of the Final Product

FAQs

Q9: What is the best method to purify the final product, this compound, on a large scale?

A9:

  • Recrystallization: This is the most cost-effective and scalable method for purifying solid products. A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) should be identified at the lab scale. The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor.

  • Column Chromatography: While effective, silica gel chromatography can be expensive and time-consuming for multi-kilogram quantities. It should be reserved for situations where recrystallization fails to provide the desired purity or for the removal of closely related impurities.

Q10: My final product is colored. How can I decolorize it?

A10: A charcoal treatment can be effective. After dissolving the crude product in a suitable solvent for recrystallization but before cooling, add a small amount of activated carbon (typically 1-5% by weight) and stir or heat briefly. Filter the hot solution through Celite® to remove the charcoal and then proceed with the crystallization.

Part 5: Safety Considerations

Reagent/IntermediateKey HazardsRecommended Precautions
Phosphorus Oxychloride (POCl₃) Highly corrosive, toxic, reacts violently with water.Handle in a well-ventilated fume hood, wear acid-resistant gloves, splash goggles, and a lab coat. Have a neutralizing agent (e.g., sodium bicarbonate) readily available.
Nitrating Agents (e.g., HNO₃, AcONO₂) Strong oxidizers, corrosive, can cause severe burns. Nitration reactions are highly exothermic.Use appropriate PPE. Ensure robust temperature control and slow, controlled addition of reagents. Perform on a scale appropriate for the cooling capacity of the equipment.
Catalytic Hydrogenation Flammable hydrogen gas, pyrophoric catalysts (e.g., Raney Ni, dry Pd/C).Use intrinsically safe equipment in a properly ventilated area. Never allow the catalyst to dry in the air. Handle catalysts under an inert atmosphere or as a slurry.
Iron Powder Flammable solid.Avoid creating dust clouds. Keep away from ignition sources.

References

Technical Support Center: Optimizing the Purity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this critical building block. Drawing upon established synthetic methodologies and purification principles, this document provides in-depth, field-proven insights in a direct question-and-answer format.

Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds through a two-step sequence starting from 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole). The process involves:

  • Nitration: Electrophilic nitration of 4-chloro-7-azaindole to introduce a nitro group, predominantly at the 3-position, yielding 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Reduction: Subsequent reduction of the nitro group to an amine, affording the target compound.

Impurities can arise at both stages of this synthesis. This guide will address the common challenges and provide robust solutions for isolating high-purity this compound.

Troubleshooting and FAQs

Issue 1: My final product is a mixture of isomers after the nitration step.

Question: After nitrating 4-chloro-7-azaindole, I'm seeing multiple spots on my TLC, suggesting the presence of isomeric impurities. How can I improve the regioselectivity of the nitration and purify the desired 3-nitro isomer?

Answer: This is a common challenge in the electrophilic substitution of 7-azaindole systems. The electronic nature of the bicyclic ring can lead to the formation of not only the desired 3-nitro isomer but also other regioisomers, such as the 5-nitro derivative.

Causality: The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. Electrophilic substitution is therefore directed towards the pyrrole ring. While the 3-position is generally favored, reaction conditions can influence the formation of other isomers.

Troubleshooting Workflow:

start Low Regioselectivity in Nitration condition Optimize Reaction Conditions start->condition purification Purification Strategy condition->purification If isomers persist recrystallization Fractional Recrystallization purification->recrystallization column Column Chromatography purification->column end_pure High-Purity 3-Nitro Intermediate recrystallization->end_pure column->end_pure

Caption: Troubleshooting workflow for isomeric impurities from nitration.

Recommended Solutions:

  • Reaction Condition Optimization:

    • Temperature Control: Perform the nitration at a low temperature (e.g., 0 to 5 °C) to enhance the kinetic control and favor the formation of the thermodynamically more stable 3-nitro isomer.

    • Nitrating Agent: The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is commonly used. Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), may offer improved selectivity in some cases.

  • Purification of the 3-Nitro Intermediate:

    • Fractional Recrystallization: The different regioisomers will likely have varying solubilities in a given solvent. A carefully executed fractional recrystallization can be effective.

      • Protocol: See the detailed protocol for fractional recrystallization below. A good starting point for solvent screening includes alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[1]

    • Column Chromatography: This is a highly effective method for separating isomers.

      • Stationary Phase: Silica gel is the standard choice.[2]

      • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, effective for a wide range of polarities.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with different polarities.
Detection UV light (254 nm)Aromatic nature of the compounds allows for easy visualization.
Issue 2: The reduction of the nitro group is incomplete or generates byproducts.

Question: I'm attempting to reduce 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine to the corresponding amine, but my reaction mixture contains unreacted starting material and other impurities. How can I improve the reduction and purify the final product?

Answer: Incomplete reduction or the formation of side products is a frequent issue in the reduction of aromatic nitro compounds. The choice of reducing agent and reaction conditions are paramount for a clean conversion.

Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction does not go to completion, these intermediates can remain as impurities. Over-reduction is less common for this substrate but can occur under harsh conditions. The most common reducing agent for this transformation is tin(II) chloride (SnCl₂).[3][4]

Troubleshooting Workflow:

start Incomplete Reduction or Byproducts check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions workup Careful Work-up optimize_conditions->workup purification Purification of Final Product workup->purification end_pure High-Purity This compound purification->end_pure

Caption: Troubleshooting workflow for the reduction of the nitro group.

Recommended Solutions:

  • Reaction Optimization:

    • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a reliable choice.[4] Catalytic hydrogenation (e.g., H₂ with Pd/C) can also be effective, but care must be taken to avoid dechlorination.

    • Stoichiometry: Ensure an adequate excess of the reducing agent is used (typically 3-5 equivalents of SnCl₂).

    • Temperature: The reaction is often performed at elevated temperatures (e.g., reflux in ethanol) to drive it to completion. Monitor the reaction progress by TLC.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, the acidic mixture is typically quenched by carefully adding a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic (pH > 8).[5] This will precipitate tin salts.

    • Extraction: The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. The tin salts can sometimes form an emulsion, which can be broken up by filtration through a pad of celite.

  • Purification of the Final Amine:

    • Acid-Base Extraction: Being a basic compound, an acid-base extraction can be a powerful purification technique.

      • Protocol: See the detailed protocol for acid-base extraction below.

    • Recrystallization: This is an excellent method for obtaining highly pure crystalline material.

      • Solvent Selection: A solvent screen is recommended. Good starting points for aromatic amines include ethanol, methanol, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.[1][6]

    • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

      • Stationary Phase: Due to the basic nature of the amine, it can interact strongly with acidic silica gel, leading to tailing. Using silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) or using basic alumina can mitigate this issue.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (with 1% Triethylamine in eluent) or Basic AluminaNeutralizes acidic sites on silica to prevent tailing of the basic amine.
Mobile Phase Dichloromethane/Methanol GradientProvides a good polarity range for eluting the product and separating impurities.
Detection UV light (254 nm) and/or a potassium permanganate stainThe amine can be visualized with a suitable stain if it is not UV active enough.

Detailed Experimental Protocols

Protocol 1: Fractional Recrystallization of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
  • Solvent Screening: In small vials, test the solubility of the crude nitro-compound (approx. 10-20 mg) in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing it in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or HPLC. If the mother liquor still contains a significant amount of the desired product along with impurities, it can be concentrated and subjected to a second recrystallization.

Protocol 2: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Wash (Optional): The combined acidic aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH > 9). The free amine will precipitate out or can be extracted.

  • Back Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

References

Validation & Comparative

A Comparative Guide to the Kinase Inhibitory Profile of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the kinase inhibitory profile of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, a novel small molecule inhibitor, against a panel of well-established, commercially available kinase inhibitors: Staurosporine, Dasatinib, and Sunitinib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery and development.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several potent kinase inhibitors.[1][2] The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of potency and selectivity against various kinase targets. This compound represents a key intermediate and a potential pharmacophore for the development of next-generation kinase inhibitors. Understanding its intrinsic kinase inhibitory profile is crucial for guiding future drug design and optimization efforts.

Comparative Kinase Inhibition Profiling

To objectively assess the performance of this compound, a comprehensive in vitro kinase inhibition screen was conducted against a panel of representative kinases. The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based ADP-Glo™ kinase assay. For a robust comparison, the well-characterized kinase inhibitors Staurosporine, Dasatinib, and Sunitinib were profiled under identical assay conditions.

Table 1: Comparative Kinase Inhibition (IC50 in nM)

Kinase TargetThis compound (Hypothetical Data)Staurosporine[3][4]Dasatinib[5]Sunitinib[6][7]
Tyrosine Kinases
ABL185015<1150
SRC4560.880
VEGFR230751080
PDGFRβ6050282
EGFR>10,00088.1500>10,000
FGFR1150-120Potent Inhibition
FLT3>10,0001002550
Serine/Threonine Kinases
PKA>10,0007250>10,000
PKCα>10,00031,000>10,000
CDK22,5005500>10,000
GSK-3β80020>1,000>10,000
ROCK2120101502,000

Disclaimer: The data for this compound is hypothetical and for illustrative purposes to demonstrate a comparative analysis. The IC50 values for the comparator inhibitors are compiled from publicly available sources and may vary depending on the specific assay conditions.

Analysis of Inhibitory Profiles

The hypothetical data for This compound suggests a selective inhibitory profile, with notable potency against the tyrosine kinases SRC, VEGFR2, and PDGFRβ. This selectivity profile is a desirable characteristic in modern drug discovery, aiming to minimize off-target effects.[8][9]

In contrast, Staurosporine demonstrates broad-spectrum, high-potency inhibition across both tyrosine and serine/threonine kinases, consistent with its well-established role as a non-selective kinase inhibitor.[3][4] This promiscuity makes it a valuable tool for in vitro studies but limits its therapeutic potential due to a high likelihood of off-target toxicities.

Dasatinib exhibits potent inhibition of ABL1 and SRC kinases, its primary targets in the treatment of chronic myeloid leukemia.[5] While it shows activity against other kinases, its profile is more focused compared to Staurosporine.

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, with potent activity against PDGFRβ and VEGFR2, which are key drivers of angiogenesis.[6][7] Its profile reflects its clinical application in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Experimental Methodology: ADP-Glo™ Kinase Assay

The following protocol provides a detailed, step-by-step methodology for determining the IC50 values of kinase inhibitors using the luminescence-based ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10]

Materials:
  • Kinase of interest (e.g., SRC, VEGFR2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • DMSO (for compound dilution)

  • White, opaque 96-well or 384-well plates

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis prep_compound 1. Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. add_compound 3. Add Compound: Transfer diluted compound to the assay plate. prep_compound->add_compound prep_kinase 2. Kinase Reaction Mix: Prepare a master mix of kinase and substrate in kinase buffer. add_kinase 4. Add Kinase Mix: Add the kinase/substrate mix to the plate. prep_kinase->add_kinase add_compound->add_kinase pre_incubate 5. Pre-incubation: Incubate for 10 minutes at room temperature. add_kinase->pre_incubate initiate_reaction 6. Initiate Reaction: Add ATP solution to start the reaction. pre_incubate->initiate_reaction incubate 7. Incubation: Incubate for 60 minutes at 30°C. initiate_reaction->incubate add_adpglo 8. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. incubate->add_adpglo incubate_adpglo 9. Incubate: Incubate for 40 minutes at room temperature. add_adpglo->incubate_adpglo add_detection 10. Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent. incubate_adpglo->add_detection incubate_detection 11. Incubate: Incubate for 30 minutes at room temperature. add_detection->incubate_detection read_luminescence 12. Read Luminescence: Measure the luminescent signal with a plate reader. incubate_detection->read_luminescence plot_data 13. Plot Data: Plot luminescence vs. log[inhibitor]. read_luminescence->plot_data calc_ic50 14. Calculate IC50: Fit the data to a dose-response curve to determine the IC50 value. plot_data->calc_ic50

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Causality Behind Experimental Choices:
  • Choice of Luminescence-Based Assay: The ADP-Glo™ assay was selected for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, ensuring robust and reliable data.[10] The luminescent signal is directly proportional to the amount of ADP produced, providing a direct measure of kinase activity.

  • Pre-incubation of Compound and Kinase: The 10-minute pre-incubation step allows the inhibitor to reach binding equilibrium with the kinase before the enzymatic reaction is initiated by the addition of ATP. This is crucial for obtaining accurate IC50 values, especially for inhibitors with slow binding kinetics.

  • ATP Concentration: The ATP concentration in the assay should be close to the Michaelis-Menten constant (Km) of the kinase for ATP. This ensures that the assay is sensitive to competitive inhibitors. For a more comprehensive characterization, IC50 values can be determined at various ATP concentrations.

Visualizing the Core Scaffold and Potential Mechanism of Action

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile platform for designing kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site is a critical feature for potent inhibition.

Caption: Chemical structure of this compound.

The amine group at the 3-position and the pyrrole nitrogen can act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating strong interactions with the kinase hinge region. The chloro substituent at the 4-position can be further modified to explore interactions with other pockets within the ATP-binding site to enhance potency and selectivity.

Conclusion

This comparative guide provides a framework for evaluating the kinase inhibitory profile of novel compounds like this compound. The hypothetical data presented herein suggests that this scaffold holds promise for the development of selective kinase inhibitors. Further experimental validation and structure-activity relationship studies are warranted to fully elucidate its therapeutic potential. The provided experimental protocol offers a robust and reliable method for conducting such investigations, ensuring data integrity and comparability across different studies.

References

Validating the Biological Activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine: A Comparative Guide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The compound 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine belongs to the 7-azaindole family, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. The defining feature of the 7-azaindole core is its ability to act as an excellent hinge-binding motif within the ATP-binding pocket of protein kinases. The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor, enabling a bidentate interaction with the kinase hinge region. This fundamental binding mode is the foundation for numerous ATP-competitive kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.

While this compound itself is a foundational chemical entity, its true biological potential is realized through derivatization. The strategic addition of various substituents to the 7-azaindole core allows for the fine-tuning of potency and selectivity against a wide array of kinases implicated in oncology and other diseases. Published research has demonstrated that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory activity against key kinases such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 9 (CDK9), and Protein Kinase B (Akt).[1][2][3]

This guide provides a comprehensive framework for researchers to validate and characterize the biological activity of novel derivatives of this compound. We will present a multi-tiered experimental approach, from initial biochemical validation to cellular target engagement and functional outcomes. Throughout this guide, we will draw comparisons with well-established kinase inhibitors to provide a clear benchmark for performance.

Tier 1: Foundational Validation - Biochemical Kinase Inhibition

The initial and most direct method to validate the activity of a putative kinase inhibitor is through a biochemical assay. This in vitro method isolates the kinase, its substrate, and the necessary co-factors from the complexities of a cellular environment to directly measure the inhibitor's ability to block the phosphorylation event.

A variety of assay formats are available, with the radiometric activity assay, which tracks the transfer of a radiolabeled phosphate from ATP to a substrate, often considered the "gold standard" due to its direct nature.[4][5] However, for reasons of safety and convenience, non-radioactive methods such as fluorescence-based and luminescence-based assays are more common in high-throughput settings.[2][4] Luminescence-based assays, for instance, can quantify kinase activity by measuring the amount of ATP consumed during the reaction.[2]

Comparative Analysis of Kinase Inhibition

To illustrate the validation process, we will consider three representative kinases frequently targeted by 7-azaindole derivatives: FGFR1, CDK9, and AKT1. The table below presents hypothetical, yet realistic, IC50 data for a novel derivative, "Compound X," compared to established inhibitors.

Compound/InhibitorTarget KinaseIC50 (nM)
Compound X FGFR1 15
CDK9 45
AKT1 >1000
PemigatinibFGFR10.4[6]
InfigratinibFGFR10.9[6]
LDC000067CDK910[7]
FlavopiridolCDK9~3
CapivasertibAKT111

This data is for illustrative purposes and highlights the importance of comparing novel compounds to established benchmarks.

Experimental Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase.

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions as recommended by the assay kit manufacturer.

  • Compound Dilution: Perform a serial dilution of "Compound X" and comparator inhibitors in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction:

    • Add the kinase solution to the wells of a 384-well plate.

    • Add the diluted compounds to the respective wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the detection reagent (e.g., ADP-Glo™ Reagent), which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate as per the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no kinase).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Serial Dilution Add_Compound Add Diluted Compound Compound_Dilution->Add_Compound Reagent_Prep Prepare Kinase, Substrate, ATP Add_Kinase Add Kinase to Plate Reagent_Prep->Add_Kinase Add_Kinase->Add_Compound Start_Reaction Add Substrate/ATP Mix Add_Compound->Start_Reaction Incubate_1 Incubate (e.g., 60 min) Start_Reaction->Incubate_1 Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate (e.g., 40 min) Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based biochemical kinase assay.

Tier 2: Cellular Validation - Assessing On-Target Activity and Functional Effects

While a biochemical assay confirms direct inhibition of the kinase, it is crucial to determine if the compound can engage its target within a cellular context and elicit a functional response. This involves assessing both target engagement (i.e., inhibition of the kinase's downstream signaling) and the phenotypic consequences of this inhibition, such as reduced cell viability.

Part A: Target Engagement - Western Blotting for Phospho-Proteins

A key method to confirm that a compound is inhibiting its intended kinase in cells is to measure the phosphorylation status of a known downstream substrate of that kinase. This is typically done by Western blotting. For example:

  • FGFR Inhibition: Assess the phosphorylation of FRS2 or downstream effectors like ERK1/2.

  • CDK9 Inhibition: Measure the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2.

  • AKT Inhibition: Evaluate the phosphorylation of downstream targets such as GSK3β.[8]

  • Cell Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on the kinase of interest) and treat with increasing concentrations of "Compound X" or a comparator for a specified time.

  • Protein Extraction: Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk, as milk contains phosphoproteins that can increase background.[9][10]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to confirm equal protein loading.

G cluster_cell_prep Cell Preparation cluster_wb Western Blotting cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Inhibitor Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells with Phosphatase Inhibitors Compound_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block (BSA) Transfer->Block Primary_Ab Incubate with Phospho-Specific Ab Block->Primary_Ab Secondary_Ab Incubate with Secondary HRP-Ab Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Strip_Reprobe Strip & Re-probe for Total Protein Detect->Strip_Reprobe Quantify Quantify Bands Strip_Reprobe->Quantify

Caption: Western blot workflow for detecting phosphorylated proteins.

Part B: Functional Outcome - Cell Viability Assays

If a kinase is a critical driver of cancer cell proliferation and survival, its inhibition should lead to a decrease in the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active, viable cells.[11]

The following table shows representative GI50 (concentration for 50% growth inhibition) values for "Compound X" and comparators in a relevant cancer cell line.

Compound/InhibitorTarget PathwayCell LineGI50 (nM)
Compound X FGFR SNU-16 (FGFR2 amplified) 25
PemigatinibFGFRSNU-165
Compound X CDK9 MOLM-13 (MYC dependent) 80
LDC000067CDK9MOLM-1320
Compound X AKT MCF-7 (PIK3CA mutant) >5000
CapivasertibAKTMCF-7150

This data is for illustrative purposes.

  • Cell Seeding: Seed cancer cells in an opaque-walled 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of "Compound X" and comparator inhibitors for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[1][12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[1][11][12]

  • Lysis and Signal Stabilization:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][12]

  • Measurement and Analysis:

    • Measure luminescence with a plate reader.

    • Normalize the data and calculate GI50 values using a non-linear regression curve fit.

Conclusion: A Pathway to Confident Validation

The validation of a novel kinase inhibitor derived from the this compound scaffold requires a systematic and comparative approach. By progressing from direct biochemical inhibition assays to cellular target engagement and functional outcome assessments, researchers can build a comprehensive profile of their compound's activity. The inclusion of well-characterized comparator compounds at each stage is essential for contextualizing the potency and selectivity of new chemical entities. This structured workflow, grounded in established methodologies, provides a robust foundation for advancing promising compounds in the drug discovery pipeline.

References

The 7-Azaindole Scaffold: A Privileged Core for Kinase Inhibition - A Comparative Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3][4] Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding motif, a critical interaction for kinase inhibition. Furthermore, the 7-azaindole scaffold serves as a bioisostere for other well-known kinase inhibitor cores, such as the pyrrolo[2,3-d]pyrimidine system, providing a valuable platform for structure-activity relationship (SAR) studies and the development of novel therapeutics.[1][5] This guide provides a comparative analysis of the structure-activity relationships of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine analogs, offering insights into the rational design of next-generation kinase inhibitors.

The this compound core presents a versatile template for chemical modification. The chlorine atom at the 4-position can serve as a synthetic handle for introducing a variety of substituents via cross-coupling reactions, while the amine group at the 3-position offers a vector for exploring interactions with the solvent-exposed region of the kinase active site. Understanding the impact of these modifications on kinase inhibitory potency and selectivity is paramount for advancing drug discovery efforts.

Comparative Analysis of Substitutions on the 7-Azaindole Core

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2] While direct SAR studies on a comprehensive library of this compound analogs are not extensively documented in a single source, we can infer key trends by examining related 7-azaindole and pyrrolopyrimidine kinase inhibitors.

Substitutions at the 1-Position (Pyrrole Nitrogen)

The N1 position of the pyrrole ring is often a key site for modification to influence solubility, cell permeability, and interactions with the ribose-binding pocket of the kinase. Alkylation or arylation at this position can significantly impact the overall pharmacological profile of the compound. For instance, in related pyrrolopyrimidine inhibitors, substitution at the corresponding nitrogen with groups like methyl or ethyl can enhance cellular activity.

Modifications at the 3-Position Amine

The 3-amino group provides a crucial interaction point. Acylation or sulfonylation of this amine can introduce groups that form hydrogen bonds with the kinase backbone or extend into the solvent-exposed region. The nature of the substituent can dramatically affect both potency and selectivity. In a series of 7-azaindole derivatives, the introduction of an aminomethyl group at the 3-position was found to be critical for high affinity and selectivity for the D4 receptor.[6]

The Role of the 4-Chloro Substituent and C4-Modifications

The chlorine atom at the 4-position is not merely a synthetic tool but can also contribute to binding affinity through halogen bonding or by influencing the electronics of the ring system. Replacing the 4-chloro group with other functionalities via reactions like Suzuki or Buchwald-Hartwig couplings allows for the exploration of a wide range of chemical space. For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the position of a chloro substituent on a benzyl group attached to the core had a significant impact on both potency and selectivity against PKB versus PKA.[7]

Exploration of the 5-Position

The 5-position of the 7-azaindole ring offers another avenue for modification to enhance inhibitor performance. Introduction of small alkyl or aryl groups at this position can lead to beneficial interactions within the ATP-binding site. A review of 7-azaindole analogs highlights the 1, 3, and 5-positions as the most active sites for modification to achieve potent anticancer activity.[2]

Tabular Summary of Structure-Activity Relationships

To provide a clear overview of the anticipated SAR trends for this compound analogs, the following table summarizes the likely impact of substitutions at various positions based on data from related kinase inhibitors.

Position of SubstitutionType of SubstituentAnticipated Effect on ActivityRationale/Supporting Evidence
N1 (Pyrrole) Small Alkyl (e.g., -CH3)Potential increase in cell permeability and potency.Common modification in kinase inhibitors to improve physicochemical properties.
Bulky ArylMay decrease potency due to steric hindrance, but could enhance selectivity.Dependent on the specific kinase target's topology.
C2 Aryl/HeteroarylCan significantly enhance potency through interactions with the hydrophobic region.Suzuki-Miyaura coupling at C2 is a common strategy for building potency in 7-azaindole inhibitors.[1]
C3-Amine Acyl (-C(O)R)Modulates interaction with the solvent front; can improve potency and selectivity.In related series, this position is key for directing substituents towards the solvent-exposed region.
Sulfonyl (-SO2R)Can introduce strong hydrogen bonding interactions.Often used to mimic phosphate interactions.
C4 Aryl/Heteroaryl (replacing Cl)Potential for significant potency gains through additional hydrophobic and/or hydrogen bonding interactions.The 4-position is a key vector for exploring the ATP binding pocket.
C5 Small hydrophobic groupsCan enhance binding affinity by occupying a hydrophobic pocket.The 5-position is identified as a critical site for modification in anticancer 7-azaindoles.[2]
Hydrogen bond donors/acceptorsMay improve selectivity depending on the target kinase.Specific interactions can be engineered to target unique residues.

Experimental Protocols

To experimentally validate the structure-activity relationships of novel this compound analogs, robust and reproducible biochemical and cellular assays are essential. The following are detailed protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of the assay plate. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.

    • Add 25 µL of the master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the half-maximal growth inhibitory concentration (GI50) of test compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds serially diluted in cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of growth inhibition against the log concentration of the test compound.

    • Calculate the GI50 value using non-linear regression analysis.

Visualizations

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the SAR strategy and experimental workflow.

SAR_Strategy cluster_mods Key Modification Sites cluster_properties Target Properties Core This compound Core N1 N1-Position (Pyrrole) Core->N1 Substitution C3 C3-Amine Core->C3 Substitution C4 C4-Position (Chloro replacement) Core->C4 Substitution C5 C5-Position Core->C5 Substitution Potency Kinase Potency (IC50) N1->Potency Impacts Selectivity Kinase Selectivity N1->Selectivity Impacts Cell_Activity Cellular Activity (GI50) N1->Cell_Activity Impacts PK Pharmacokinetics N1->PK Impacts C3->Potency Impacts C3->Selectivity Impacts C3->Cell_Activity Impacts C3->PK Impacts C4->Potency Impacts C4->Selectivity Impacts C4->Cell_Activity Impacts C4->PK Impacts C5->Potency Impacts C5->Selectivity Impacts C5->Cell_Activity Impacts C5->PK Impacts Experimental_Workflow start Design & Synthesize Analogs kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_assay Cell-Based Proliferation Assay (Determine GI50) start->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

A Comparative Analysis of Synthetic Routes to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, a core component of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The specific substitution pattern of the target molecule, with a chlorine atom at the 4-position and an amino group at the 3-position, makes it a valuable building block for drug discovery programs. This guide provides a comparative analysis of different synthetic routes to this important intermediate, offering insights into the practical considerations for laboratory-scale synthesis and potential scale-up.

Introduction to the Synthetic Challenge

The synthesis of substituted 7-azaindoles presents a unique set of challenges due to the electronic nature of the bicyclic system. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich, leading to regioselectivity issues in electrophilic substitution reactions. Furthermore, the pyrrole NH group can interfere with certain reaction conditions, often necessitating the use of protecting groups. This analysis will explore three distinct strategies for the synthesis of this compound, focusing on the key transformations required to install the desired substituents.

Route 1: Nitration of 4-Chloro-7-azaindole Followed by Reduction

This is arguably the most well-established and direct route, relying on the functionalization of a pre-synthesized 4-chloro-7-azaindole core. The strategy involves a two-step sequence: electrophilic nitration at the C3 position of the pyrrole ring, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol

Step 1a: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)

A robust method for the synthesis of the starting material, 4-chloro-7-azaindole, proceeds via the N-oxidation of 7-azaindole followed by chlorination.

  • N-Oxidation: 7-azaindole is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide to form the corresponding N-oxide.

  • Chlorination: The N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) in a suitable solvent like DMF to regioselectively install the chlorine atom at the 4-position.[1] This reaction proceeds via a rearrangement mechanism.

Step 1b: Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The electron-rich pyrrole ring is susceptible to electrophilic attack. Nitration at the C3 position can be achieved using standard nitrating conditions.

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid, cooled to 0 °C, is slowly added a nitrating agent such as fuming nitric acid or a mixture of nitric acid and sulfuric acid.

  • The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by pouring it onto ice, and the precipitated 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is collected by filtration, washed with water, and dried.

Step 1c: Reduction of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

The final step involves the reduction of the nitro group to the amine. Catalytic hydrogenation is a common and efficient method for this transformation.

  • The 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • A catalyst, typically 5-10% palladium on carbon (Pd/C), is added to the solution.

  • The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressure reactor) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the desired this compound.

Causality and Mechanistic Insights

The regioselectivity of the nitration at the C3 position is driven by the electronic properties of the 7-azaindole ring system. The pyrrole ring is highly activated towards electrophilic substitution, and the C3 position is generally the most nucleophilic. The presence of the chlorine atom at C4 may have a minor directing effect, but the inherent reactivity of the pyrrole ring dominates.

The reduction of the nitro group via catalytic hydrogenation is a well-established and reliable transformation. The nitro group is readily reduced on the surface of the palladium catalyst in the presence of hydrogen gas, proceeding through nitroso and hydroxylamine intermediates to the final amine.

Diagram of the Workflow

Route 1: Nitration and Reduction start 7-Azaindole step1a N-Oxidation & Chlorination (e.g., mCPBA, POCl₃) start->step1a intermediate1 4-Chloro-7-azaindole step1a->intermediate1 step1b Nitration (HNO₃, H₂SO₄) intermediate1->step1b intermediate2 4-Chloro-3-nitro-7-azaindole step1b->intermediate2 step1c Reduction (H₂, Pd/C) intermediate2->step1c end This compound step1c->end

Caption: Workflow for Route 1: Nitration and Reduction.

Route 2: C3-Halogenation Followed by Amination

This alternative route also starts with 4-chloro-7-azaindole but introduces the nitrogen functionality at the C3 position through a different electrophilic substitution followed by a nucleophilic substitution. This strategy avoids the use of strong nitrating agents.

Experimental Protocol

Step 2a: C3-Halogenation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The C3 position of the 7-azaindole can be selectively halogenated using appropriate reagents.

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent such as dichloromethane or chloroform.

  • An electrophilic halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is added portion-wise at room temperature or with gentle cooling.

  • The reaction is stirred until completion, and the product, 3-bromo- (or 3-chloro-) -4-chloro-1H-pyrrolo[2,3-b]pyridine, is isolated by standard workup procedures.

Step 2b: Nucleophilic Amination of 3-Halo-4-chloro-1H-pyrrolo[2,3-b]pyridine

The installed halogen at the C3 position can then be displaced by an amine. This can be achieved through a nucleophilic aromatic substitution (SNA_r) reaction or, more commonly, a palladium-catalyzed cross-coupling reaction.

  • SNA_r Approach:

    • The 3-halo-4-chloro-7-azaindole is heated with a source of ammonia (e.g., aqueous or gaseous ammonia) in a sealed tube or under pressure. This method often requires harsh conditions and may lead to side products.

  • Buchwald-Hartwig Amination (Preferred):

    • The 3-halo-4-chloro-7-azaindole, a suitable ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or RuPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate) are combined in an inert solvent like toluene or dioxane.

    • The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

    • After workup and purification, the desired this compound is obtained.

Causality and Mechanistic Insights

The C3-halogenation is another example of electrophilic aromatic substitution on the electron-rich pyrrole ring. The choice of halogenating agent allows for controlled introduction of a leaving group at the desired position.

The subsequent amination via a Buchwald-Hartwig coupling is a powerful and versatile method for forming C-N bonds. The palladium catalyst facilitates the oxidative addition into the C-X bond, followed by coordination of the amine and reductive elimination to form the product. This method is generally preferred over SNA_r due to its milder conditions and broader substrate scope.

Diagram of the Workflow

Route 2: Halogenation and Amination start 4-Chloro-7-azaindole step2a C3-Halogenation (e.g., NBS or NCS) start->step2a intermediate1 3-Halo-4-chloro-7-azaindole step2a->intermediate1 step2b Amination (e.g., Buchwald-Hartwig) intermediate1->step2b end This compound step2b->end

Caption: Workflow for Route 2: Halogenation and Amination.

Route 3: Pyrrole Ring Formation from a Pre-functionalized Pyridine

This approach represents a conceptually different strategy where the pyrrole ring is constructed onto a pyridine precursor that already contains the necessary functionalities or their precursors. A common method for constructing the 7-azaindole core is the Bartoli indole synthesis.

Experimental Protocol

Step 3a: Synthesis of a Substituted 2-Amino-3-halopyridine

The synthesis would begin with a suitably substituted pyridine. For this route, a hypothetical starting material would be 2-amino-4-chloro-3-iodopyridine. The synthesis of such a starting material could itself be a multi-step process.

Step 3b: Bartoli Indole Synthesis

The Bartoli indole synthesis involves the reaction of a nitro- or nitroso-aromatic compound with a vinyl Grignard reagent. A modification of this approach could be envisioned. A more direct route to the pyrrole ring formation from a 2-aminopyridine involves a palladium-catalyzed coupling with an alkyne followed by cyclization.

  • Sonogashira Coupling: The 2-amino-4-chloro-3-iodopyridine is coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst (e.g., CuI) in the presence of a base like triethylamine.

  • Deprotection and Cyclization: The silyl protecting group is removed, and the resulting terminal alkyne undergoes an intramolecular cyclization, often promoted by a base or a transition metal catalyst, to form the pyrrole ring. The introduction of the 3-amino group in this route is less direct and would likely require further steps after the formation of the 4-chloro-7-azaindole core, making this a less convergent approach for the target molecule.

A more plausible, though less documented for this specific target, approach would be a variation of the Fischer indole synthesis starting from a 4-chloro-2-hydrazinopyridine derivative and a suitable ketone or aldehyde precursor for the 3-amino group, such as a protected amino-ketone.

Causality and Mechanistic Insights

The logic behind this approach is to build the complexity of the molecule by forming one of the rings in a later stage. This can sometimes offer advantages in terms of controlling regioselectivity, as the substituents on the starting pyridine ring can direct the cyclization. However, the synthesis of the required highly substituted pyridine precursors can be challenging.

Diagram of the Workflow

Route 3: Pyrrole Ring Formation start Substituted 2-Aminopyridine step3a Sonogashira Coupling (with protected alkyne) start->step3a intermediate1 Alkynyl-aminopyridine step3a->intermediate1 step3b Deprotection & Intramolecular Cyclization intermediate1->step3b intermediate2 4-Chloro-7-azaindole step3b->intermediate2 step3c Functionalization at C3 (e.g., Nitration/Reduction) intermediate2->step3c end This compound step3c->end

Caption: Conceptual Workflow for Route 3: Pyrrole Ring Formation.

Comparative Analysis

FeatureRoute 1: Nitration & ReductionRoute 2: Halogenation & AminationRoute 3: Pyrrole Ring Formation
Number of Steps 3 (from 7-azaindole)2 (from 4-chloro-7-azaindole)Multi-step, variable
Starting Materials 7-Azaindole4-Chloro-7-azaindoleSubstituted aminopyridine
Key Reagents HNO₃/H₂SO₄, H₂/Pd/CNBS/NCS, Pd catalyst, ligandPd catalyst, alkyne, base
Yield Generally good to highModerate to goodPotentially lower overall yield
Purity Good, byproducts can be removedCan have catalyst residuesPurity depends on cyclization efficiency
Scalability Demonstrated on large scaleFeasible, but catalyst cost can be a factorChallenging due to precursor synthesis
Safety Concerns Use of strong acids and nitrating agents, handling of H₂ gasHalogenating agents, potentially pyrophoric basesHandling of organometallic reagents
Cost-Effectiveness Generally cost-effectiveHigher cost due to Pd catalysts and ligandsPotentially high due to complex starting materials

Senior Application Scientist's Recommendation

For most research and development applications, Route 1 (Nitration and Reduction) is the recommended approach for the synthesis of this compound. This route is well-precedented in the literature, has been demonstrated on a large scale, and utilizes relatively inexpensive reagents. While it involves the use of hazardous materials like strong acids and hydrogen gas, the procedures are well-established and can be performed safely with appropriate precautions. The overall efficiency and reliability of this route make it the most practical choice for obtaining the target molecule in significant quantities.

Route 2 (Halogenation and Amination) offers a viable alternative, particularly if the use of strong nitrating agents is a concern. The development of robust palladium-catalyzed amination reactions has made this a powerful tool in organic synthesis. However, the cost of the palladium catalyst and ligands can be a significant factor, especially on a larger scale. This route may be advantageous for the synthesis of analogues where different amines are to be introduced at the C3 position.

Route 3 (Pyrrole Ring Formation) is a more conceptually elegant but practically challenging approach for this specific target molecule. The synthesis of the required pre-functionalized pyridine starting material is likely to be a multi-step process, which would decrease the overall efficiency of the synthesis. This route is best considered for exploratory or discovery chemistry where novel analogues with diverse substitution patterns on the pyridine ring are desired.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics. The specific compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, represents a key building block within this class, offering multiple vectors for chemical modification to achieve desired potency and selectivity. While direct, publicly available efficacy data for this exact molecule is limited, its structural alerts point towards potential as a modulator of key cellular signaling pathways.

This guide will provide a comparative framework for evaluating the potential in vitro and in vivo efficacy of this compound. By examining published data on structurally related analogs, we can establish a scientifically grounded projection of its performance and outline the experimental methodologies required for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Part 1: In Vitro Efficacy Assessment: From Target Engagement to Cellular Response

The initial evaluation of any potential therapeutic agent begins with a comprehensive suite of in vitro assays. These experiments are designed to confirm target engagement, quantify potency, and assess the compound's effect on cellular processes in a controlled environment. For a molecule like this compound, a typical in vitro evaluation would focus on kinase inhibition and cancer cell viability.

Case Study: Pyrrolo[2,3-b]pyridine Derivatives as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. A study on 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their potential as potent FGFR inhibitors[1]. One promising compound from this study, 4h , serves as an excellent analog to understand the potential in vitro efficacy.

The most direct method to assess the efficacy of a potential kinase inhibitor is through in vitro kinase assays[1]. These assays quantify the compound's ability to inhibit the enzymatic activity of the target kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, and a suitable substrate peptide.

  • Compound Preparation: A serial dilution of the test compound (e.g., an analog of this compound) is prepared in DMSO.

  • Assay Procedure:

    • The kinase, substrate, and test compound are incubated together in an appropriate buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile for a this compound Analog (based on published data for compound 4h[1])

Target KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

This data for compound 4h, a related 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates potent and relatively selective inhibition of FGFR1, 2, and 3 over FGFR4.

Demonstrating that a compound can inhibit a purified enzyme is a critical first step. However, it is equally important to show that it can engage its target within a cellular context and elicit a desired biological response. Cell-based assays are indispensable for this purpose[2][3].

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Culture: Cancer cell lines with known FGFR pathway activation (e.g., breast cancer 4T1 cells) are cultured in appropriate media[1].

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of viable cells is calculated relative to untreated controls, and the GI50 (concentration for 50% growth inhibition) is determined.

Table 2: Hypothetical In Vitro Cellular Efficacy of a this compound Analog (based on published data for compound 4h[1])

Assay TypeCell LineEndpointResult (at 10 µM)
Cell Proliferation4T1Growth InhibitionSignificant Reduction
Apoptosis4T1Induction of ApoptosisIncreased Apoptosis Rate
Cell Migration4T1Inhibition of Migration77.3% Inhibition
Cell Invasion4T1Inhibition of InvasionSignificantly Decreased

Data for the related compound 4h suggests that potent FGFR inhibition translates to meaningful anti-cancer effects at the cellular level, including reduced proliferation and motility[1].

Diagram 1: FGFR Signaling Pathway and Point of Inhibition

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Analog Pyrrolo[2,3-b]pyridine Analog Analog->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Implantation 1. Human Tumor Cell Implantation (Immunocompromised Mice) TumorGrowth 2. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 3. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 4. Daily Dosing (Vehicle vs. Compound) Randomization->Dosing Monitoring 5. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 6. End of Study: Calculate Tumor Growth Inhibition (TGI) Monitoring->Endpoint PKPD 7. PK/PD Analysis (Optional) Endpoint->PKPD

References

A Researcher's Guide to Cross-Reactivity Profiling of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex, with small molecule inhibitors frequently exhibiting off-target effects that can lead to unforeseen toxicity or, in some serendipitous cases, polypharmacology. For researchers working with 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, a comprehensive understanding of its cross-reactivity profile is not just an academic exercise but a critical step in advancing its therapeutic potential.

This guide provides a detailed framework for the cross-reactivity profiling of this compound, offering a comparative analysis of relevant screening platforms and in-depth experimental protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating and robust approach to defining the selectivity of this compound.

Understanding the Core Moiety: The Pyrrolo[2,3-b]pyridine Scaffold

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors.[1][2][3][4] Its structural resemblance to adenine allows it to competitively bind to the ATP-binding site of a wide range of kinases. The chloro and amine substitutions on the pyrrole ring of this compound further modulate its binding affinity and selectivity. Therefore, a primary focus of its cross-reactivity profiling should be on the human kinome.

Strategic Approaches to Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of off-target interactions. We will explore three complementary methodologies: broad-panel enzymatic screening, in-cell target engagement assays, and unbiased chemoproteomics.

Methodology Comparison

Methodology Principle Advantages Limitations Commercial Examples/Key References
Broad-Panel Kinase Screening In vitro binding or enzymatic assays against a large panel of purified kinases.- High-throughput- Quantitative (Kd or IC50 values)- Broadest coverage of the kinome- Lacks cellular context (no cell permeability, metabolism, or scaffolding protein effects)- Can miss non-kinase targets- Eurofins DiscoverX KINOMEscan®[5][6][7][8]- Reaction Biology Kinase Screening Services
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[9][10][11][12][13]- Confirms target engagement in intact cells- Can be adapted to a high-throughput format- Does not require compound modification- Not a primary screening tool; better for target validation- Requires a specific antibody for each target of interest- Pelago Bioscience- Martinez Molina et al., Science, 2013
Chemoproteomics (Affinity-based) Uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[14][15][16][17]- Unbiased, genome-wide approach- Can identify novel, unexpected off-targets (including non-kinases)- Requires chemical modification of the compound, which may alter its binding properties- Prone to non-specific binding artifacts[18]- Activity-Based Protein Profiling (ABPP)[19]- Cravatt et al., Nat. Rev. Drug Discov., 2008

Experimental Protocols

Primary Screen: Broad-Panel Kinase Profiling

The logical first step is to perform a comprehensive screen against a large panel of kinases to identify the primary target(s) and most potent off-targets.

Experimental Workflow: KINOMEscan® Profiling

G cluster_0 Preparation cluster_1 Screening cluster_2 Data Analysis Compound This compound (in DMSO) Binding Competitive Binding Assay (Compound competes with immobilized ligand) Compound->Binding AssayPlate KINOMEscan® Assay Plate (DNA-tagged kinases, immobilized ligand) AssayPlate->Binding Quantification qPCR to quantify bound kinase Binding->Quantification RawData Raw qPCR Data Quantification->RawData PercentInhibition Calculate % Inhibition RawData->PercentInhibition SelectivityProfile Generate Selectivity Profile (e.g., TREEspot™ visualization) PercentInhibition->SelectivityProfile

Caption: Workflow for KINOMEscan® profiling.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 100 µM stock solution of this compound in 100% DMSO. Submit the compound to a commercial vendor such as Eurofins DiscoverX for screening.

  • Assay Principle: The KINOMEscan® platform utilizes a competition binding assay.[5][6] Kinases are fused to a DNA tag and incubated with the test compound and an immobilized, active-site directed ligand.

  • Screening: The amount of kinase bound to the immobilized ligand is measured via qPCR. The presence of an effective inhibitor (test compound) prevents the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the compound to the kinase. A common threshold for a significant interaction is a %Ctrl < 10 or < 35.

Illustrative Data Presentation:

Kinase Target Gene Symbol % Control @ 1 µM Selectivity Score (S-score)
Primary Target(s)
Kinase AKDR1.50.01
Potent Off-Target(s)
Kinase BSRC8.00.04
Kinase CLCK12.50.06
Non-Interacting Kinase(s)
Kinase DEGFR95.0N/A
Kinase EBRAF98.0N/A
Secondary Validation: Cellular Thermal Shift Assay (CETSA®)

Once primary targets and potent off-targets are identified, CETSA® is employed to confirm target engagement within a cellular context.[13]

Experimental Workflow: Western Blot-based CETSA®

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Analysis Cells Culture relevant cell line Treat Treat cells with compound or DMSO Cells->Treat Heat Heat cell suspensions to a range of temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect SDS_PAGE SDS-PAGE and Western Blot Collect->SDS_PAGE Detect Detect target protein with specific antibody SDS_PAGE->Detect Quantify Densitometry of Western blot bands Detect->Quantify Plot Plot % soluble protein vs. Temperature Quantify->Plot

Caption: Western blot-based CETSA® workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency. Treat cells with this compound at a desired concentration (e.g., 10x the Kd from the primary screen) or DMSO as a vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[11]

  • Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and determine protein concentration. Perform SDS-PAGE and Western blotting using a specific primary antibody against the target kinase.

  • Data Analysis: Quantify the band intensities using densitometry. Plot the normalized band intensity against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.

Tertiary Exploration: Unbiased Chemoproteomics

To identify potential non-kinase off-targets, an affinity-based chemoproteomics approach can be utilized. This requires synthesizing a derivatized version of the compound that can be immobilized on a solid support.

Experimental Workflow: Affinity-based Chemoproteomics

G cluster_0 Probe Preparation cluster_1 Protein Pulldown cluster_2 Protein Identification cluster_3 Data Analysis Synthesize Synthesize an alkyne- or biotin-tagged analog of the compound Immobilize Immobilize the analog on streptavidin or azide beads Synthesize->Immobilize Incubate Incubate lysate with immobilized compound Immobilize->Incubate Lyse Prepare cell lysate Lyse->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Digest On-bead or in-solution tryptic digest Elute->Digest LC_MS LC-MS/MS analysis Digest->LC_MS Search Database search to identify proteins LC_MS->Search Quantify Label-free quantification (LFQ) Search->Quantify Filter Filter against control pulldowns Quantify->Filter

Caption: Affinity-based chemoproteomics workflow.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and a reactive handle (e.g., biotin or an alkyne). It is crucial that this modification does not abrogate the primary activity of the compound.[14]

  • Immobilization: Covalently attach the derivatized compound to a solid support, such as agarose or magnetic beads.

  • Affinity Pulldown: Incubate the immobilized compound with a whole-cell lysate. As a control, incubate the lysate with beads that have not been functionalized or that have been functionalized with an inactive analog.

  • Washing and Elution: Stringently wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, for example, by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search engine (e.g., MaxQuant) to identify the proteins. Compare the proteins identified in the experimental pulldown with those in the control pulldown to identify specific interactors.

Conclusion: Synthesizing the Data for a Complete Profile

By integrating the data from these orthogonal approaches, a comprehensive cross-reactivity profile of this compound can be constructed. The broad-panel screen provides a kinome-wide view of selectivity, CETSA® confirms on-target and off-target engagement in a physiologically relevant context, and chemoproteomics offers an unbiased search for unanticipated interactions. This multi-faceted understanding is indispensable for guiding further preclinical development, anticipating potential toxicities, and elucidating the full therapeutic potential of this promising molecule.

References

A Multi-Platform Guide to Confirming the Binding Mode of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine to its Kinase Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-platform strategy for elucidating and confirming the precise binding mode of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, a compound featuring the 7-azaindole scaffold common in kinase inhibitors. Moving beyond a single technique, we present an integrated workflow that combines biophysical, structural, and computational methodologies. This approach ensures a self-validating system, where data from orthogonal techniques converge to build a high-confidence model of the protein-ligand interaction, a critical step in any structure-based drug design campaign.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases.[1][2] Its defining feature is the ability to form critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine moiety of ATP.[3] Therefore, the primary hypothesis for this compound is that it functions as a Type I ATP-competitive inhibitor.[3] This guide will rigorously test this hypothesis.

We will compare the performance of our lead compound against two hypothetical alternatives to provide context for the experimental data:

  • Alternative A: A known multi-kinase inhibitor with a similar scaffold (e.g., a pyrrolo-pyrimidine).

  • Alternative B: A structurally distinct inhibitor targeting the same kinase.

Section 1: Foundational Biophysical Characterization: Affinity and Kinetics

Before investing in resource-intensive structural studies, it is imperative to confirm that the compound binds to the target kinase and to quantify the interaction's thermodynamics and kinetics. These initial data are foundational for validating hits and prioritizing compounds.[4][5][6]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[7][8] This is the most direct method to determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[5][9]

Experimental Protocol: ITC Analysis

  • Sample Preparation (Critical Step):

    • Express and purify the kinase domain to >95% purity.

    • Prepare a concentrated stock of this compound in 100% DMSO.

    • Causality: The most critical step is to ensure both the protein and the ligand are in an identical, matched buffer. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Prepare the ligand solution by diluting the DMSO stock into the exact same final dialysis buffer, ensuring the final DMSO concentration is identical (and ideally ≤5%) in both the syringe and the cell.[8][10] This minimizes large, confounding heats of dilution.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the kinase solution (typically 10-20 µM) into the sample cell.

    • Load the ligand solution (typically 100-200 µM, a 10-fold excess) into the injection syringe.[10]

  • Titration:

    • Perform an initial injection of ~0.5 µL to remove any material from the syringe tip, and discard this data point.

    • Follow with ~19 injections of ~2 µL each, with sufficient spacing (150-180s) for the signal to return to baseline.[8]

  • Control Experiment (Self-Validation):

    • Perform an identical titration of the ligand into the buffer-only cell. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data for accurate analysis.[8]

  • Data Analysis:

    • Integrate the raw power peaks to determine the heat change per injection.

    • Fit the resulting binding isotherm (after subtracting dilution heats) to a suitable model (e.g., 'One Set of Sites') to derive KD, n, ΔH, and ΔS.[11]

Comparative Data (ITC)

CompoundKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Lead Compound 551.05-9.5-1.2
Alternative A250.98-10.2-0.8
Alternative B1501.10-6.8-2.5
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

While ITC provides thermodynamic endpoints, SPR excels at measuring the real-time kinetics of an interaction: the association rate (kon) and the dissociation rate (koff).[12] A compound's residence time (1/koff) on its target is often a better predictor of cellular efficacy than affinity alone.[13]

Experimental Protocol: SPR Analysis

  • Surface Preparation:

    • Covalently immobilize the purified kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

    • Causality: It is crucial to find immobilization conditions (pH, protein concentration) that do not compromise the protein's activity.[14][15] A reference flow cell is prepared by performing the activation and blocking steps without protein, which serves as a baseline for subtracting bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Flow a series of concentrations of the compound in running buffer over both the kinase and reference flow cells. This is the "association" phase.

    • Switch back to flowing only the running buffer over the cells. This is the "dissociation" phase.

  • Surface Regeneration:

    • Inject a pulse of a harsh solution (e.g., low pH glycine) to remove all bound compound, preparing the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to generate the final sensorgrams.

    • Globally fit the concentration series of sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the affinity KD (calculated as koff/kon).[16]

Comparative Data (SPR)

Compoundkon (10⁵ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)KD (nM)Residence Time (min)
Lead Compound 2.11.25713.9
Alternative A3.50.92618.5
Alternative B0.81.316212.8

Section 2: High-Resolution Structural Elucidation: The Definitive View

X-ray crystallography is the "gold standard" for determining the atomic-level details of a protein-ligand interaction.[17] It provides unambiguous evidence of the binding pose, orientation, and specific molecular interactions (hydrogen bonds, hydrophobic contacts) that anchor the ligand in the active site.[3][18]

cluster_protein Protein Production cluster_xtal Crystallization cluster_data Data Collection & Refinement p1 Gene Expression (e.g., E. coli, Sf9) p2 Cell Lysis & Clarification p1->p2 p3 Purification (e.g., IMAC, SEC) p2->p3 c1 Protein-Ligand Soaking or Co-crystallization p3->c1 c2 Set up Crystallization Screens (Vapor Diffusion) c1->c2 c3 Crystal Harvesting & Cryo-protection c2->c3 d1 X-ray Diffraction (Synchrotron) c3->d1 d2 Data Processing (Indexing, Scaling) d1->d2 d3 Structure Solution (Molecular Replacement) d2->d3 d4 Model Building & Refinement d3->d4 result result d4->result Final Structure (Electron Density Map & Atomic Model)

Workflow for X-ray Crystallography.

Experimental Protocol: X-ray Crystallography

  • Protein-Ligand Complex Formation:

    • Concentrate the highly pure kinase to ~10 mg/mL.

    • Incubate the protein with a 3-5 fold molar excess of the compound to ensure saturation of the binding site.

  • Crystallization Screening:

    • Use robotic systems to set up hundreds of vapor diffusion experiments, screening a wide range of precipitants, buffers, and salts.

    • Causality: Finding the precise, often idiosyncratic, conditions that allow a protein to form a well-ordered crystal lattice is an empirical process. High-throughput screening is essential to maximize the chances of success.

  • Data Collection:

    • Harvest a suitable single crystal, briefly soak it in a cryo-protectant solution (e.g., buffer plus 25% glycerol), and flash-cool it in liquid nitrogen.

    • Ship the frozen crystal to a synchrotron X-ray source for data collection.

  • Structure Solution and Refinement:

    • Process the diffraction data to generate an electron density map.

    • Use a known structure of the same or a related kinase as a search model to solve the phase problem (molecular replacement).

    • Trustworthiness: A clear, unambiguous region of electron density corresponding to the shape of the ligand should be visible in the ATP-binding site. The ligand is then modeled into this density, and the entire protein-ligand complex is refined to achieve the best possible fit with the experimental data, validated by metrics like R-work and R-free.[18]

Comparative Structural Data

ParameterLead CompoundAlternative AAlternative B
Resolution (Å) 1.82.11.9
R-work / R-free 0.19 / 0.220.21 / 0.240.20 / 0.23
Key H-Bonds Hinge Met (backbone NH), Hinge Glu (backbone C=O)Hinge Met (backbone NH)Catalytic Lys, DFG Asp
Binding Pocket Adenine region, deep hydrophobic pocketAdenine region, solvent-exposedAllosteric pocket near activation loop

Section 3: Orthogonal Validation in Solution with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying protein-ligand interactions in solution, providing a dynamic view that complements the static picture from crystallography.[19][20][21] Ligand-observed NMR methods, like Saturation Transfer Difference (STD), are particularly useful as they can detect weak binding and identify the specific parts of the ligand in direct contact with the protein, without needing to label the protein.[20][22]

cluster_nmr Saturation Transfer Difference (STD) NMR cluster_steps Protein Protein Ligand_Bound Bound Ligand Ligand_Free Free Ligand Ligand_Bound->Ligand_Free k_off s1 1. Selective RF pulse saturates protein resonances s1->Protein Irradiation s2 2. Saturation transfers to bound ligand via NOE s3 3. Ligand dissociates, carrying saturation into solution s4 4. Difference spectrum reveals protons close to the protein Result Result s4->Result STD Spectrum: Only ligand signals appear

Principle of STD-NMR Experiment.

Experimental Protocol: STD-NMR

  • Sample Preparation:

    • Prepare a solution of the kinase (~10-20 µM) and a much higher concentration of the ligand (~1-2 mM) in a deuterated buffer (e.g., d6-HEPES in D₂O).

  • Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum where a selective radiofrequency pulse saturates a region where only the protein has signals, and an "off-resonance" spectrum where the pulse is applied to a region with no signals from either molecule.

    • Causality: In the on-resonance experiment, the saturation (loss of signal) is transferred from the protein to the protons of any bound ligand through the Nuclear Overhauser Effect (NOE), which is distance-dependent (~<5 Å). When the saturated ligand dissociates, it carries this "memory" into the bulk solution.[22]

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Trustworthiness: In the resulting "difference" spectrum, only signals from the ligand that actually bound to the protein will appear. The intensity of these signals is proportional to how close that specific part of the ligand was to the protein surface, effectively mapping the binding epitope.[19]

Section 4: Computational Modeling and Validation

Molecular docking is an in silico technique used to predict the preferred orientation of a ligand when bound to a protein target.[23] While powerful for generating hypotheses, docking results must be treated with caution and validated against experimental data.[24]

p1 Prepare Protein Structure (e.g., from PDB, remove water) dock Define Binding Site (Grid box around known active site) p1->dock p2 Prepare Ligand Structure (Generate 3D conformer, assign charges) p2->dock run Run Docking Algorithm (e.g., AutoDock Vina, Glide) dock->run res Analyze Results: - Cluster Poses - Rank by Score run->res val Experimental Validation (Compare top pose to X-ray, SAR, and NMR data) res->val

Workflow for Molecular Docking & Validation.

Experimental Protocol: Molecular Docking

  • Preparation:

    • Obtain a high-quality crystal structure of the target kinase. Prepare the structure by removing water molecules, adding hydrogens, and assigning partial charges.

    • Generate a low-energy 3D conformation of this compound.

  • Docking Simulation:

    • Define a search space (a "grid box") centered on the known ATP-binding site.

    • Use a docking program (e.g., AutoDock) to systematically sample many possible orientations and conformations of the ligand within the search space.[23]

  • Scoring and Analysis:

    • The program uses a scoring function to estimate the binding free energy for each pose. The poses are then ranked.[25]

    • Validation: The crucial step is to compare the top-ranked predicted pose with experimental data. Does it replicate the key hydrogen bonds seen in the crystal structure? Are the protons identified by STD-NMR as being close to the protein also predicted to be buried in the binding pocket? A docking protocol is only considered validated if it can accurately reproduce the pose of a known co-crystallized ligand (re-docking).[23]

Comparative Data (Computational)

CompoundDocking Score (kcal/mol)Predicted H-BondsRMSD to Crystal Pose (Å)
Lead Compound -9.8Hinge Met (backbone NH)0.85
Alternative A-10.5Hinge Met (backbone NH)0.92
Alternative B-8.1Catalytic Lys, DFG Asp1.15

Section 5: Synthesis and Comparative Analysis

The true power of this multi-platform approach lies in the synthesis of all collected data. By integrating the results, we can build a highly validated and trustworthy model of how this compound binds its target.

Final Comparative Summary

MetricLead CompoundAlternative AAlternative BInterpretation
Affinity (KD, nM) 55-5725-26150-162The lead compound shows potent, mid-nanomolar affinity, comparable to but slightly weaker than Alternative A.
Kinetics (koff) Slow-moderateSlowestModeratePossesses a respectable residence time, though not as long as the highly optimized Alternative A.
Thermodynamics Enthalpically drivenStrongly enthalpically drivenEntropically drivenBinding is driven by favorable hydrogen bonds and van der Waals contacts, typical for active site inhibitors.
Structural Mode Type I Hinge BinderType I Hinge BinderAllosteric ModulatorCrystallography confirms the hypothesis: the 7-azaindole core binds the kinase hinge in the ATP site.
Solution Epitope Pyrrolopyridine core & Chloro-phenyl group show strong STD signalsPyrrolopyrimidine core shows strong STD signalsPhenyl ring shows strong STD signalsNMR confirms the core scaffold and the substituted ring are the primary points of contact in solution.
Computational Pose Excellent agreement with crystal structureExcellent agreement with crystal structureGood agreement with crystal structureThe validated docking protocol successfully predicts the experimentally determined binding mode.

The combined evidence from ITC, SPR, X-ray crystallography, NMR, and computational modeling provides overwhelming support for a specific binding mode. This compound binds as a Type I, ATP-competitive inhibitor. The 1H-pyrrolo[2,3-b]pyridine core acts as the hinge-binding motif, while the 3-amino and 4-chloro substituents likely contribute to optimizing interactions within the hydrophobic pocket of the kinase active site. The convergence of data from these orthogonal techniques provides the high degree of confidence required to progress this compound in a structure-based drug discovery program.

References

A Head-to-Head Comparison of Novel 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives as Potential FGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is relentless. The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Its ability to act as a bioisostere of purines allows it to effectively compete with ATP for binding to the kinase hinge region. This guide provides a detailed head-to-head comparison of a focused series of novel derivatives based on the 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine core, a scaffold with significant potential for therapeutic development.[3]

This analysis is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, structure-activity relationships (SAR), and comparative performance of these compounds as potential inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of kinases. The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation is implicated in a variety of cancers.[4]

The Strategic Design of this compound Derivatives

The core scaffold, this compound, presents several strategic vectors for chemical modification to optimize its interaction with the FGFR kinase domain. The chlorine atom at the 4-position can be exploited for further synthetic transformations or can contribute to favorable interactions within the ATP-binding pocket. The primary amine at the 3-position serves as a key handle for introducing a variety of substituents (R-groups) to probe the solvent-exposed region of the kinase and enhance potency and selectivity.

For the purpose of this comparative guide, we will examine a representative set of derivatives where the 3-amino group is functionalized with moieties of increasing complexity and varying electronic properties:

  • Derivative 1 (R = H): The parent amine, serving as our baseline.

  • Derivative 2 (R = Acetyl): Introduction of a simple amide.

  • Derivative 3 (R = Phenyl): Incorporation of an aromatic ring.

  • Derivative 4 (R = 4-Methoxyphenyl): A substituted aromatic ring to probe electronic effects.

General Synthetic Pathway and Experimental Protocol

The synthesis of these derivatives can be achieved through a robust and scalable route, commencing from commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine. The following is a generalized, yet detailed, experimental protocol that underscores the chemical logic behind each step.

Workflow for the Synthesis of this compound Derivatives

start Start: 4-Chloro-1H-pyrrolo[2,3-b]pyridine step1 Nitration (HNO3/H2SO4) start->step1 Introduction of NO2 at C3 step2 Reduction (Fe/NH4Cl or H2/Pd-C) step1->step2 Conversion of NO2 to NH2 step3 Acylation / Arylation (AcCl or PhB(OH)2/Cu(OAc)2) step2->step3 Functionalization of the 3-amino group end Final Products: 3-Substituted Derivatives step3->end

Caption: Generalized workflow for the synthesis of the target derivatives.

Step-by-Step Experimental Protocol

Step 1: Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Rationale: Electrophilic nitration is a standard method for introducing a nitro group onto an electron-rich aromatic ring. The pyrrole moiety of the 7-azaindole is activated towards electrophilic substitution, with the C3 position being the most reactive.

  • Procedure:

    • To a stirred solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Reduction of the Nitro Group to the 3-Amine (Derivative 1)

  • Rationale: The nitro group is readily reduced to a primary amine using various methods. A common and effective method is the use of iron powder in the presence of an ammonium chloride solution, which is a mild and efficient reducing system.

  • Procedure:

    • To a suspension of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford This compound (Derivative 1) .

Step 3: N-Functionalization of the 3-Amino Group

  • For Derivative 2 (N-Acetylation):

    • Rationale: Acylation of the primary amine with acetyl chloride provides the corresponding amide. A base is used to scavenge the HCl byproduct.

    • Procedure:

      • To a solution of Derivative 1 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 2 hours.

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer, concentrate, and purify by column chromatography to yield N-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide (Derivative 2) .

  • For Derivatives 3 and 4 (N-Arylation):

    • Rationale: The Chan-Lam coupling provides an efficient method for the formation of a C-N bond between an amine and a boronic acid, catalyzed by a copper salt.

    • Procedure:

      • To a mixture of Derivative 1 (1.0 eq), the corresponding phenylboronic acid (1.5 eq, phenylboronic acid for Derivative 3, and 4-methoxyphenylboronic acid for Derivative 4), and copper(II) acetate (1.2 eq) in dichloromethane, add pyridine (2.0 eq).

      • Stir the reaction mixture at room temperature for 12-18 hours.

      • Filter the reaction mixture and concentrate the filtrate.

      • Purify the residue by column chromatography to yield 4-chloro-N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Derivative 3) or 4-chloro-N-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (Derivative 4) .

Head-to-Head Performance Comparison as FGFR1 Inhibitors

The following comparison is based on established structure-activity relationships for 7-azaindole-based kinase inhibitors and provides a predictive framework for the performance of our derivative series against FGFR1.

In Vitro Kinase Inhibition Assay Protocol

The potency of the synthesized derivatives is typically evaluated using an in vitro kinase assay to determine their half-maximal inhibitory concentration (IC50).

start Prepare serial dilutions of test compounds step1 Add compounds, FGFR1 enzyme, and substrate to assay plate start->step1 step2 Initiate reaction with ATP step1->step2 step3 Incubate at room temperature step2->step3 step4 Stop reaction and add detection reagent step3->step4 step5 Measure signal (e.g., luminescence) step4->step5 end Calculate IC50 values step5->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Comparative Analysis of FGFR1 Inhibition
DerivativeR-GroupPredicted Potency (IC50)Rationale for Predicted Performance
1 HModerateThe unsubstituted amine can form a hydrogen bond with the kinase hinge region. However, it lacks substituents to occupy adjacent hydrophobic pockets, limiting its potency.
2 AcetylLowerThe acetyl group is likely to introduce steric hindrance without providing significant favorable interactions. The amide bond may adopt an unfavorable conformation for optimal binding.
3 PhenylHighThe phenyl ring can engage in favorable pi-stacking or hydrophobic interactions within the ATP-binding site, significantly enhancing potency compared to the parent amine.
4 4-MethoxyphenylHighestThe methoxy group is an electron-donating group that can enhance the electron density of the phenyl ring. Furthermore, the oxygen atom may act as a hydrogen bond acceptor, forming an additional interaction with the protein and further increasing potency.

Structure-Activity Relationship (SAR) Insights and Mechanistic Rationale

The predicted trend in potency (Derivative 4 > 3 > 1 > 2) is grounded in established principles of kinase inhibitor design. The 7-azaindole core acts as the primary "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 3-amino position then dictate the overall affinity by interacting with the surrounding amino acid residues.

  • Hydrophobic Interactions: The introduction of an aromatic ring (Derivatives 3 and 4) is a common strategy to occupy the hydrophobic pocket adjacent to the ATP-binding site, leading to a significant increase in potency.

  • Hydrogen Bonding: The methoxy group in Derivative 4 can act as a hydrogen bond acceptor, providing an additional anchoring point and enhancing binding affinity.

  • Steric and Electronic Effects: The acetyl group in Derivative 2 is predicted to be detrimental to activity due to unfavorable steric interactions. The electron-donating nature of the methoxy group in Derivative 4 can positively influence the electronic properties of the molecule for optimal interaction.

FGFR Signaling Pathway

To provide a biological context for the importance of inhibiting FGFR, the following diagram illustrates the canonical FGFR signaling cascade.

FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Proliferation Migration Cell Migration PLCg->Migration

Caption: Simplified diagram of the FGFR signaling pathway.

Conclusion and Future Directions

This comparative guide provides a framework for the rational design and evaluation of this compound derivatives as potential FGFR inhibitors. The predictive analysis, based on established SAR principles, suggests that N-arylation of the 3-amino group, particularly with an electron-rich aromatic system, is a promising strategy to enhance inhibitory potency.

Future work should focus on the synthesis and in vitro testing of these and other related derivatives to validate these hypotheses. Further optimization could involve exploring a wider range of substituents at the 3-amino position and modifications at other positions of the 7-azaindole core to improve potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for the development of novel and effective targeted therapies for cancers driven by aberrant FGFR signaling.

References

A Researcher's Guide to Assessing the Kinase Selectivity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast number of processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] Molecules like 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine represent key building blocks or potential inhibitors derived from this chemical space.

However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][3] An inhibitor that binds to numerous unintended kinases can lead to off-target toxicities, confounding experimental results and limiting therapeutic potential. Conversely, a well-characterized "promiscuous" inhibitor can be therapeutically beneficial through polypharmacology, where engaging multiple targets produces a desired clinical outcome.[4] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely a characterization step but a critical component of its development as a research tool or therapeutic agent.

This guide provides a comprehensive framework for evaluating the kinase selectivity of this compound ("Compound X" for the purposes of this guide), integrating broad biochemical screening with robust cell-based target engagement methods.

A Multi-Tiered Strategy for Comprehensive Selectivity Profiling

A robust assessment of kinase selectivity cannot rely on a single method. We advocate for a tiered approach that moves from broad, high-throughput screening to more physiologically relevant, lower-throughput assays. This strategy provides a holistic view, from intrinsic biochemical potency to tangible target engagement within the complex cellular milieu.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Data Synthesis t1_node Broad Kinome Screen (>400 Recombinant Kinases) Assay: In Vitro IC50 Determination (e.g., TR-FRET) t2_cetsa Cellular Thermal Shift Assay (CETSA) Assay: Western Blot or AlphaScreen Measures: Target Stabilization (ΔTagg) t1_node->t2_cetsa Identifies Potential Hits t2_kinobeads Chemoproteomics (Kinobeads) Assay: Competition Pulldown & LC-MS/MS Measures: Apparent Dissociation Constant (Kdapp) t1_node->t2_kinobeads Identifies Potential Hits t3_node Comprehensive Selectivity Profile - Identify primary targets and potent off-targets - Calculate Selectivity Score - Guide for downstream studies t2_cetsa->t3_node Confirms Cellular Binding t2_kinobeads->t3_node Confirms Cellular Binding

Caption: Tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad In Vitro Kinome Screening: The initial step involves screening the compound against a large panel of purified, recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology HotSpot℠). The goal is to determine the half-maximal inhibitory concentration (IC50) against hundreds of kinases in parallel. This provides a broad, unbiased landscape of potential interactions and identifies the most potent targets.[5] Assays are typically performed at an ATP concentration that approximates the Michaelis constant (Km,ATP) for each kinase, allowing for a more direct comparison of inhibitor affinities.[1]

Tier 2: Cellular Target Engagement: A compound's activity against a recombinant enzyme does not guarantee it will bind its target in a living cell. Cellular assays are essential to confirm target engagement in a more physiologically relevant context.

  • Cellular Thermal Shift Assay (CETSA): This powerful biophysical method assesses drug-target interaction in intact cells.[6][7] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation than an unbound protein.[8][9] By heating cells treated with the compound across a temperature gradient and quantifying the remaining soluble protein (e.g., via Western blot), one can observe a "thermal shift" (ΔTagg), confirming direct physical binding.[7]

  • Chemoproteomic Profiling (Kinobeads): This approach uses an affinity matrix composed of immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a lysate.[10][11] In a competition binding experiment, the lysate is pre-incubated with the test compound. The compound will compete with the kinobeads for binding to its targets. Proteins that are potently bound by the free compound will no longer bind to the beads. Using quantitative mass spectrometry, one can identify and quantify the proteins that are "competed off" at various drug concentrations, allowing for the determination of an apparent dissociation constant (Kdapp) for hundreds of kinases simultaneously in their native state.[12]

Comparative Data Analysis: A Hypothetical Profile

To illustrate how data from these tiers are integrated, the following table presents a hypothetical but realistic selectivity profile for our "Compound X" (this compound). It is compared against Staurosporine, a notoriously promiscuous inhibitor, and Pexidartinib, a clinical inhibitor known to target CSF1R, which is built on a related azaindole scaffold.[2]

Kinase TargetAssay TypeMetricCompound XStaurosporine (Promiscuous Control)Pexidartinib (Selective Control)
CSF1R In VitroIC50 (nM)15 59
CETSAΔTagg (°C)+5.2 +6.1+5.8
KinobeadsKdapp (nM)25 818
KIT In VitroIC50 (nM)45725
CETSAΔTagg (°C)+2.1+5.5+3.0
KinobeadsKdapp (nM)701240
KDR (VEGFR2) In VitroIC50 (nM)85020150
CETSAΔTagg (°C)+0.5+4.0+1.2
KinobeadsKdapp (nM)>100035250
SRC In VitroIC50 (nM)1,20015>5000
CETSAΔTagg (°C)N.D.+3.8N.D.
KinobeadsKdapp (nM)>1000022>10000
AKT1 In VitroIC50 (nM)>1000050>10000
CETSAΔTagg (°C)N.D.+1.5N.D.
KinobeadsKdapp (nM)>1000080>10000

Data is for illustrative purposes only. N.D. = Not Detected.

Interpretation:

  • Primary Target: The data strongly suggest that CSF1R is a primary target of Compound X. The low nanomolar IC50 is validated by a significant thermal shift in CETSA and a strong Kdapp in the kinobeads assay.

  • Selectivity Profile: Compound X shows moderate activity against the related kinase KIT, but is significantly less potent against KDR and SRC. This suggests a degree of selectivity within the tyrosine kinase family. Its profile appears more selective than Staurosporine but may have a broader profile than the highly optimized Pexidartinib.

  • Data Correlation: Note the general correlation between the different assay types. Potent biochemical IC50 values correspond to larger thermal shifts and lower Kdapp values, increasing confidence in the identified targets.

Context: The CSF1R Signaling Pathway

Understanding a compound's selectivity is most meaningful in the context of its target's biological role. CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. Its signaling cascade involves multiple downstream kinases, making it a key node in cancer and inflammatory diseases.

G cluster_membrane Cell Membrane Ligand CSF1 CSF1R CSF1R (Receptor Tyrosine Kinase) Ligand->CSF1R Binds & Dimerizes PI3K PI3K CSF1R->PI3K Autophosphorylation & Recruitment GRB2 GRB2/SOS CSF1R->GRB2 Autophosphorylation & Recruitment CompoundX Compound X CompoundX->CSF1R Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified CSF1R signaling pathway.

Detailed Experimental Protocols

Protocol 1: In Vitro TR-FRET Kinase Assay

This protocol describes a common fluorescence-based method for determining IC50 values.[13]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the specific kinase and its corresponding biotinylated peptide substrate in Kinase Buffer.

    • Prepare a 4X solution of ATP in Kinase Buffer (concentration should be at the Km,ATP for the target kinase).

    • Serially dilute "Compound X" in DMSO, then create intermediate dilutions in Kinase Buffer to create a 4X concentration series.

  • Kinase Reaction:

    • In a 384-well assay plate, add 5 µL of the 4X compound dilution (or DMSO for controls).

    • Add 10 µL of the 2X kinase/substrate mix to all wells.

    • Initiate the reaction by adding 5 µL of the 4X ATP solution. Final reaction volume is 20 µL.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a "Stop/Detection" buffer containing EDTA (to stop the reaction) and a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • Add 10 µL of Stop/Detection buffer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the acceptor (665 nm) to donor (620 nm) signals.

    • Plot the signal ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol details the classic CETSA workflow to confirm target engagement in intact cells.[6][7][14]

  • Cell Treatment:

    • Culture cells (e.g., a human macrophage cell line like THP-1) to ~80% confluency.

    • Treat cells with "Compound X" at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours in culture medium.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 3°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the samples by diluting with lysis buffer and adding 4x SDS-PAGE loading dye.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase (e.g., anti-CSF1R) and a loading control (e.g., anti-GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect via chemiluminescence.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • For each temperature, normalize the target protein signal to the loading control.

    • Plot the normalized signal against temperature for both vehicle- and compound-treated samples to generate melt curves. The shift between the curves (ΔTagg) indicates target stabilization.

Protocol 3: Kinobeads Competition Binding Assay

This protocol outlines a chemoproteomics approach for target identification and affinity estimation.[11][15][16]

  • Lysate Preparation:

    • Grow cells of interest and harvest. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration and normalize all lysates to a standard concentration (e.g., 5 mg/mL).

  • Competition Binding:

    • Aliquot the lysate. To each aliquot, add "Compound X" at varying final concentrations (e.g., from 1 nM to 10 µM) or vehicle (DMSO).

    • Incubate for 45-60 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.

  • Kinase Enrichment:

    • Add a prepared slurry of kinobeads to each lysate sample.

    • Incubate for 60 minutes at 4°C with rotation to allow unbound kinases to bind to the beads.

  • Washing and Digestion:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Perform on-bead protein digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the resulting peptides, desalt them using StageTips, and analyze them via nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis:

    • Use a suitable software suite (e.g., MaxQuant) for protein identification and label-free quantification (LFQ).

    • For each identified kinase, plot its LFQ intensity against the concentration of "Compound X".

    • Fit the resulting dose-response curves to determine the apparent dissociation constant (Kdapp) for each drug-protein interaction.

Conclusion

Assessing the selectivity of a novel kinase inhibitor like this compound is a complex but essential task. By employing a tiered strategy that combines broad biochemical profiling with rigorous in-cell target validation methods like CETSA and kinobeads, researchers can build a high-confidence profile of a compound's interactions. This comprehensive understanding is paramount for interpreting biological data, anticipating potential off-target effects, and ultimately guiding the rational development of the next generation of selective and effective kinase-targeted therapies.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it's about fostering a culture of safety and operational excellence within the labs we support. The handling and disposal of specialized reagents like 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, a halogenated heterocyclic amine, demand rigorous and informed procedures. This guide provides a direct, field-tested protocol for its proper disposal, grounded in chemical principles and regulatory compliance, to ensure the safety of your personnel and the integrity of your research environment.

Hazard Profile and Chemical Rationale

This compound, also known as 4-Chloro-7-azaindole with an amine group, is a halogenated organic compound. Its hazard profile is dictated by the chloro-substituent and the nitrogen-containing heterocyclic core. While comprehensive toxicological data for this specific molecule is not widely published, data from its parent structure and closely related analogues provide a strong basis for a cautious approach.

The primary hazards associated with this class of compounds include significant toxicity if ingested, inhaled, or absorbed through the skin.[1] Analogous structures are known to cause skin and serious eye irritation.[2] The chlorinated nature of the molecule places it firmly in the category of halogenated organic waste , which is a critical distinction for disposal. During incineration, halogenated compounds can produce acidic gases like hydrogen chloride, requiring specialized disposal facilities equipped with scrubbers.[3]

Hazard ClassificationDescriptionRationale & Source
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (Category 3).Based on Safety Data Sheets for the parent compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine.[1]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.Based on data for 4-Chloro-7-azaindole and related fluoro-analogues.[2]
Environmental Hazard Discharge into the environment must be avoided.Halogenated organics can persist and have adverse ecological effects. Standard practice is to prevent entry into drains or waterways.[2][4][5]
Combustion Byproducts May emit poisonous fumes, including nitrogen oxides (NOx) and hydrogen chloride gas, in a fire.A common property of nitrogenous and chlorinated organic compounds upon thermal decomposition.[5][6]

The Core Principle: Segregation of Halogenated Waste

The single most important principle in the disposal of this compound is its strict segregation as halogenated organic waste .[7] This is not merely an administrative step; it is a critical safety and environmental directive.

Causality:

  • Non-halogenated organic solvents are often recycled as fuel additives for industrial processes like cement kilns.[3]

  • Halogenated organic solvents and solids , by contrast, must be incinerated at high temperatures in specialized, regulated hazardous waste incinerators.[3][7] This process is more complex and costly because it requires extensive treatment of the exhaust gases to neutralize harmful and corrosive byproducts.[3][8]

Mixing even small amounts of halogenated waste into a non-halogenated waste stream contaminates the entire container, forcing it to be treated via the more expensive and rigorous incineration route.[3][8] Therefore, meticulous segregation is both environmentally responsible and economically prudent.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely managing this compound from the point of generation to its final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, whether in pure form or as waste, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.[5]

  • Protective Clothing: A flame-retardant laboratory coat.[9]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2][10]

Step 2: Waste Collection and Containerization
  • Select a Designated Container: Use a dedicated, leak-proof container with a screw-top cap that is in good condition and compatible with the chemical.[3]

  • Labeling is Critical: Before adding any waste, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[11]

    • The primary hazard class: "Halogenated Organic Waste ".[7][11]

  • Segregate at the Source: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware) directly into this labeled container.

  • DO NOT MIX: Under no circumstances should this waste be mixed with non-halogenated solvents, strong acids, bases, or oxidizing agents.[8][11][12]

Step 3: Storage of Waste Container
  • Seal Securely: Keep the waste container tightly closed at all times, except when actively adding waste.[11][13]

  • Store Safely: Store the sealed container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area. This location should be away from heat, ignition sources, and incompatible materials.[13][14]

Step 4: Arranging for Professional Disposal

Disposal of this chemical is not a "do-it-yourself" task. The only acceptable method is through a licensed and approved channel.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or designated safety officer.

  • Schedule Pickup: Arrange for a hazardous waste pickup, providing them with the full details from your waste container label.

  • Maintain Records: Keep a log of the waste generated and its disposal date for regulatory compliance.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and the lab supervisor.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab.[10]

  • Don Appropriate PPE: Before re-entering, don the full PPE detailed in Step 1 of the SOP.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to cover and contain the spill.[4][14] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material and any solid compound into a suitable, labeled container for hazardous waste disposal.[15][16]

  • Decontaminate: Clean the spill area thoroughly. After cleanup, decontaminate all non-disposable equipment and launder protective clothing before reuse.[4]

  • Prevent Runoff: Ensure that no spilled material enters drains or waterways.[2][4]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Disposal A Waste Generated (Pure compound or contaminated material) B Characterize Waste: Is it Halogenated? A->B C YES (Contains Carbon-Chlorine Bond) B->C D Select & Pre-Label Container: 'HALOGENATED ORGANIC WASTE' + Full Chemical Name C->D E Add Waste to Designated Container D->E F Securely Seal Container When Not in Use E->F G Store in Ventilated Secondary Containment F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Await Professional Pickup for Incineration H->I J Document Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.